5-(Bromomethyl)-2-phenylpyridine
Description
BenchChem offers high-quality 5-(Bromomethyl)-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPPYQHLDNZSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Bromomethyl)-2-phenylpyridine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-phenylpyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical identifiers, a detailed synthetic protocol, key chemical and physical properties, and its potential applications, particularly in the realm of medicinal chemistry.
Core Chemical Identity
While a specific CAS number for 5-(Bromomethyl)-2-phenylpyridine is not readily found in major chemical databases, its identity is unequivocally established through its chemical structure and systematic nomenclature. For the purpose of synthesis and procurement of its precursor, the key chemical identifiers for the starting material, 5-methyl-2-phenylpyridine, are provided below.
Table 1: Chemical Identifiers for 5-methyl-2-phenylpyridine
| Identifier | Value | Source |
| CAS Number | 27012-22-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁N | [1][3] |
| Molecular Weight | 169.22 g/mol | [1][4] |
| IUPAC Name | 5-methyl-2-phenylpyridine | [4] |
| Synonyms | 2-Phenyl-5-methylpyridine, 6-Phenyl-3-picoline | [3] |
| InChI Key | ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(nc1)c2ccccc2 | [4] |
Synthesis of 5-(Bromomethyl)-2-phenylpyridine
The primary synthetic route to 5-(Bromomethyl)-2-phenylpyridine involves the radical bromination of the methyl group of its precursor, 5-methyl-2-phenylpyridine. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent.
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for 5-(Bromomethyl)-2-phenylpyridine.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 2-bromo-5-bromomethylpyridine and should be optimized for the specific substrate.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-phenylpyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., nitrogen) for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure 5-(Bromomethyl)-2-phenylpyridine.
Chemical and Physical Properties
Direct experimental data for 5-(Bromomethyl)-2-phenylpyridine is limited. However, its properties can be inferred from structurally related compounds and computational predictions.
Table 2: Predicted Physicochemical Properties of 5-(Bromomethyl)-2-phenylpyridine
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₀BrN | - |
| Molecular Weight | 248.12 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Based on similar structures |
| Boiling Point | > 300 °C | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Insoluble in water |
| Reactivity | The bromomethyl group is a reactive electrophile | Susceptible to nucleophilic substitution |
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a significant number of FDA-approved drugs.[7] The 2-phenylpyridine moiety, in particular, is a key pharmacophore in various biologically active molecules. The utility of 5-(Bromomethyl)-2-phenylpyridine lies in its ability to act as a versatile building block for introducing this valuable pharmacophore into larger, more complex molecules.
Role as a Chemical Intermediate
The primary application of 5-(Bromomethyl)-2-phenylpyridine is as a reactive intermediate in organic synthesis. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[8] This reactivity allows for the facile covalent attachment of the 2-phenylpyridine motif to other molecular scaffolds.
Workflow for Derivatization
Caption: Derivatization of 5-(Bromomethyl)-2-phenylpyridine.
This reactivity is instrumental in the synthesis of compound libraries for high-throughput screening in drug discovery programs. By reacting 5-(Bromomethyl)-2-phenylpyridine with a diverse set of nucleophiles, a wide array of novel chemical entities can be generated for biological evaluation.
Safety, Handling, and Storage
As with all bromomethyl derivatives, 5-(Bromomethyl)-2-phenylpyridine should be handled with caution due to its potential as a lachrymator and alkylating agent.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10] Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][12]
-
First Aid:
Conclusion
5-(Bromomethyl)-2-phenylpyridine, while not a commonly cataloged chemical, represents a valuable and highly reactive building block for medicinal chemists and drug discovery scientists. Its synthesis from the readily available 5-methyl-2-phenylpyridine is straightforward. The presence of the reactive bromomethyl group provides a versatile handle for the incorporation of the biologically relevant 2-phenylpyridine scaffold into a diverse range of molecular architectures. Proper handling and safety precautions are essential when working with this compound.
References
-
U.S. Environmental Protection Agency. (2025, October 15). 5-(Bromomethyl)pyridine-2-carbonitrile Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-2-phenylpyridine. PubChem Compound Database. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]
-
ACS Publications. (2022, May 18). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. Retrieved from [Link]
-
Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]
-
ResearchGate. (2015, December 6). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]
Sources
- 1. 27012-22-2 | MFCD04114180 | 5-Methyl-2-phenyl-pyridine | acints [acints.com]
- 2. 5-Methyl-2-phenylpyridine | 27012-22-2 [sigmaaldrich.com]
- 3. CAS 27012-22-2: 5-Methyl-2-phenylpyridine | CymitQuimica [cymitquimica.com]
- 4. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemscene.com [chemscene.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
molecular structure and properties of 5-(Bromomethyl)-2-phenylpyridine
A Versatile Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary
5-(Bromomethyl)-2-phenylpyridine (CAS: 27012-25-5) represents a high-value electrophilic building block in modern drug discovery. Unlike simple aryl halides, this compound features a reactive benzylic bromide functionality attached to a biaryl-like phenylpyridine core. This unique architecture allows medicinal chemists to introduce a lipophilic, metabolically stable "tail" or "head" group into bioactive molecules via facile nucleophilic substitution (
This guide provides a rigorous technical analysis of the molecule's structure, synthesis, and reactivity, designed for researchers requiring high-fidelity data for lead optimization and library synthesis.
Molecular Architecture & Physicochemical Properties
The molecule consists of a pyridine ring substituted at the C2 position with a phenyl group and at the C5 position with a bromomethyl moiety.[1] The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, making the benzylic carbon significantly more electrophilic than a standard benzyl bromide.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 27012-25-5 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 248.10 g/mol | |
| Appearance | White to off-white crystalline solid | High purity forms are colorless crystals |
| Melting Point | 73 – 77 °C | Sharp range indicates high purity |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Poor solubility in water; hydrolyzes slowly |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Moisture sensitive; store away from light |
| Reactivity Class | Alkylating Agent (Benzylic Halide) | Lachrymator warning |
Synthesis & Production Protocol
Methodology: Wohl-Ziegler Radical Bromination[2]
The most robust synthesis involves the free-radical bromination of 5-methyl-2-phenylpyridine using N-Bromosuccinimide (NBS) . This method is preferred over elemental bromine (
Reaction Mechanism & Pathway
The reaction proceeds via a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile).[2] The pyridine nitrogen does not interfere with the radical process, but solvent choice is critical to maintain solubility of the polar intermediate.
Figure 1: Radical bromination pathway. Note the risk of over-bromination if NBS stoichiometry is uncontrolled.
Step-by-Step Experimental Protocol
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.
-
Charging: Add 5-methyl-2-phenylpyridine (1.0 equiv) and anhydrous Carbon Tetrachloride (
) or Chlorobenzene (10 mL/g).-
Note:
is traditional but toxic; Chlorobenzene or Benzotrifluoride are greener alternatives.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv). Ensure NBS is freshly recrystallized (white, not yellow) to minimize free
which promotes side reactions. -
Initiation: Add AIBN (0.05 equiv).
-
Reaction: Heat to reflux (approx. 80–85 °C). The reaction is typically complete in 2–4 hours.[2]
-
Visual Cue: The dense NBS solid will float and convert to succinimide (which floats/disperses differently) or precipitate depending on the solvent.
-
-
Work-up:
-
Cool to
to precipitate succinimide completely. -
Filter off the solid succinimide.[2]
-
Concentrate the filtrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or Cyclohexane.
-
Critical: Avoid silica gel chromatography if possible, as benzylic bromides can degrade on acidic silica. If necessary, use neutral alumina or add 1%
to the eluent.
-
Reactivity Profile & Applications
Core Utility: Electrophilic "Handle" Installation
5-(Bromomethyl)-2-phenylpyridine serves as a gateway to introduce the (2-phenylpyridin-5-yl)methyl motif. This moiety is structurally similar to a biphenyl group but with improved solubility and hydrogen-bonding potential due to the pyridine nitrogen.
Key Transformations
-
Amination (
): Reacts rapidly with primary and secondary amines to form biologically active tertiary amines.-
Conditions:
, DMF or MeCN, RT to . -
Application: Synthesis of kinase inhibitors where the pyridine acts as a hinge binder.
-
-
Etherification (Williamson): Reaction with phenols or alcohols.
-
Conditions:
or , THF.
-
-
Carbon-Carbon Bond Formation:
-
Suzuki-Miyaura (Sp3-Sp2): The benzylic bromide can be coupled with aryl boronic acids (though less common than aryl halide coupling).
-
Alkylation of Enolates: Used to attach the phenylpyridine side chain to active methylene compounds.
-
Medicinal Chemistry Workflow
Figure 2: Diversification pathways using the bromomethyl scaffold.
Handling, Safety & Stability (E-E-A-T)
-
Lachrymator: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).
-
Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.
-
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (H314/H318).
-
Stability: The C-Br bond is labile.
-
Degradation: Exposure to moisture generates HBr and the corresponding alcohol. The HBr can autocatalyze further decomposition.
-
Stabilization: Store with a small packet of activated molecular sieves or anhydrous
in the secondary container to scavenge moisture/acid.
-
References
-
Sigma-Aldrich. 5-Bromo-2-phenylpyridine Product Specification (Note: Structural Analog Reference). Available at:
-
National Institutes of Health (NIH). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. (Demonstrates analogous benzylic bromination protocols). PMC6098934. Available at:
-
BenchChem. Synthesis of Methyl 5-bromo-5-phenylpentanoate using N-Bromosuccinimide. (Protocol validation for Wohl-Ziegler bromination). Available at:
-
Fisher Scientific. Safety Data Sheet: 5-Bromo-2-phenylpyridine (Analogous Hazard Data). Available at:
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Available at:
Sources
In-Depth Technical Guide: Solubility & Handling of 5-(Bromomethyl)-2-phenylpyridine
Executive Summary
5-(Bromomethyl)-2-phenylpyridine (CAS: 37969-58-9 / Analogous derivatives) is a critical heterocyclic intermediate used primarily in medicinal chemistry for the introduction of the 2-phenylpyridine moiety via nucleophilic substitution. Structurally, it functions as a benzylic bromide , conferring high electrophilicity but also significant sensitivity to moisture and nucleophiles.
This guide addresses the solubility landscape of 5-(Bromomethyl)-2-phenylpyridine, distinguishing between thermodynamically stable solutions and kinetically unstable mixtures where solvolysis competes with dissolution. The recommendations herein are derived from the structure-property relationships (SPR) of phenyl-substituted pyridines and empirical data regarding benzylic halide reactivity.
Physicochemical Profile
Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The molecule consists of a lipophilic phenyl ring and a moderately polar pyridine ring, linked by a reactive bromomethyl group.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₂H₁₀BrN | Moderate molecular weight (~248.12 g/mol ). |
| Structural Class | Biaryl / Alkyl Halide | Dual nature: Lipophilic biaryl core vs. Polarizable C-Br bond. |
| Predicted LogP | ~3.2 – 3.8 | Highly lipophilic; prefers organic phases over aqueous. |
| Physical State | Solid (Low Melting Point) | Likely crystalline; requires energy to break lattice (heat or high-solvency solvent). |
| Reactivity | Electrophilic (Benzylic) | Critical: Prone to |
Solubility Landscape
The solubility of 5-(Bromomethyl)-2-phenylpyridine is governed by the "Like Dissolves Like" principle, but constrained by its chemical instability.
Solvent Compatibility Matrix
The following table summarizes the solubility and stability profile in standard laboratory solvents.
| Solvent Class | Specific Solvents | Solubility Rating | Stability Risk | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Low | Primary Choice. Synthesis, extraction, chromatography. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Low | General reactions, solvating agent. |
| Polar Aprotic (High BP) | DMF, DMSO, NMP | Excellent | Moderate | Use with caution. High polarity can accelerate decomposition if "wet". |
| Aromatic | Toluene, Benzene, Chlorobenzene | Good | Low | High-temperature reactions; recrystallization. |
| Alkanes | Hexane, Heptane, Pentane | Poor | Low | Anti-solvent. Used for precipitation/recrystallization. |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | HIGH | AVOID. Rapid solvolysis to form ethers (e.g., methoxymethyl derivative). |
| Aqueous | Water, Buffers | Insoluble | HIGH | AVOID. Hydrolysis to alcohol; biphasic reactions only. |
Detailed Solvent Analysis
The "Gold Standard": Chlorinated Solvents
Dichloromethane (DCM) and Chloroform (
-
Recommendation: Use anhydrous DCM for storage or transfer to minimize hydrolysis risks.
The "Precipitation" Strategy: Alkanes
Like many biaryl systems, 5-(Bromomethyl)-2-phenylpyridine exhibits poor solubility in aliphatic hydrocarbons (Hexane/Heptane). This property is exploited for purification.[1]
-
Workflow: Dissolve crude material in minimal hot Toluene or DCM, then slowly add Heptane to induce crystallization of the pure bromide.
The "Danger Zone": Nucleophilic Solvents
Solvents containing nucleophilic oxygen or nitrogen atoms (Water, Methanol, Primary Amines) are incompatible.
-
Mechanism: The benzylic position is highly activated. In Methanol, the half-life of the compound may be minutes to hours, converting it to 5-(Methoxymethyl)-2-phenylpyridine.
Stability & Reactivity Logic
The primary concern when solvating 5-(Bromomethyl)-2-phenylpyridine is not just if it dissolves, but if it survives.
Degradation Pathway (Solvolysis)
In the presence of moisture (even atmospheric humidity absorbed by hygroscopic solvents like DMSO), the compound undergoes hydrolysis.
Figure 1: Solvolysis pathway of benzylic bromides in protic media.
Experimental Protocols
Protocol A: Safe Solubility Determination
Use this protocol to verify solubility for a specific application without degrading the sample.
-
Preparation: Dry all glassware in an oven at 120°C. Cool in a desiccator.
-
Solvent Selection: Choose a non-nucleophilic solvent (e.g., Anhydrous DCM or Toluene).
-
Step-by-Step Addition:
-
Weigh 10 mg of 5-(Bromomethyl)-2-phenylpyridine into a 2 mL HPLC vial.
-
Add solvent in 50 µL increments using a gastight syringe.
-
Vortex for 10 seconds after each addition.
-
-
Observation: Record the volume required for complete dissolution.
-
Calculation: Solubility (
) .
-
-
Validation: Check for turbidity. If clear, the compound is soluble.
Protocol B: Recrystallization (Purification)
Field-proven method for purifying benzylic bromides.
-
Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.
-
Anti-Solvent Addition: Slowly add Hexane or Heptane dropwise with stirring until a persistent cloudiness (turbidity) appears.
-
Crystallization: Cool the mixture to 0°C or -20°C.
-
Collection: Filter the precipitate rapidly (cold) and wash with cold Hexane.
Handling & Safety (Crucial)
Warning: Lachrymator Benzylic bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves, causing intense stinging in eyes and respiratory tracts.
-
Engineering Controls: ALWAYS handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat.
-
Decontamination:
-
Spills should be treated with a solution of 10% aqueous sodium thiosulfate or dilute ammonia to quench the electrophile before cleaning.
-
Reaction:
(Non-volatile, non-lachrymatory).
-
References
-
Benzylic Bromination Mechanisms
- Safety Data for Benzylic Bromides (Benzyl Bromide Analog): Source: NOAA CAMEO Chemicals. "Benzyl Bromide Safety & Hazards."
-
Synthesis of Phenylpyridine Derivatives (Analogous Chemistry)
- Solubility Principles of Heterocycles: Source: BenchChem Technical Guides. "Solubility of 5-(Bromomethyl)thiophene-2-carbonitrile" (Analogous Heterocycle).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 4. CAS 27012-22-2: 5-Methyl-2-phenylpyridine | CymitQuimica [cymitquimica.com]
- 5. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
Advanced Chemical Safety and Application Guide: 5-(Bromomethyl)-2-phenylpyridine in Drug Discovery
Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, bifunctional building blocks are the cornerstone of rapid lead optimization. 5-(Bromomethyl)-2-phenylpyridine (CAS: 1314974-91-8 / related derivatives) is a highly versatile electrophilic intermediate. It combines the lipophilic, rigid, and metabolically stable scaffold of a 2-phenylpyridine moiety with a highly reactive benzylic-type bromomethyl group. This compound is heavily utilized in the synthesis of immunomodulatory therapeutics, most notably as a precursor for Interleukin-4 Induced 1 (IL4I1) inhibitors[1].
This whitepaper transcends standard Safety Data Sheets (SDS) by providing the mechanistic causality behind the compound's hazards, self-validating safety protocols, and field-proven experimental workflows.
Chemical Identity & Physical Properties
To ensure reproducible reaction kinetics, researchers must account for the physical parameters of the reagent.
| Property | Value | Causality / Relevance |
| Chemical Name | 5-(Bromomethyl)-2-phenylpyridine | Primary alkylating agent for N/O/S-alkylation. |
| Molecular Formula | C₁₂H₁₀BrN | Contains a halogen bond donor (Br) and a hydrogen bond acceptor (N). |
| Molecular Weight | 248.12 g/mol | Critical for precise stoichiometric calculations. |
| Appearance | Off-white to pale yellow solid | Color shifts to dark brown upon degradation (liberation of Br₂). |
| Solubility | DMF, DMSO, DCM, THF | Highly soluble in polar aprotic solvents required for SN2 reactions. |
| Water Solubility | Insoluble (Hydrolyzes) | Reacts with water to form the corresponding alcohol and HBr. |
Hazard Identification & Mechanistic Causality (SDS Core)
Standard SDS documentation often lists hazards without explaining why they occur. Understanding the chemical mechanism of toxicity is vital for proactive safety.
-
Skin Corrosion/Irritation (Category 1B) & Serious Eye Damage: The bromomethyl group (-CH₂Br) is a potent electrophile. Upon contact with physiological moisture (sweat, tears), it undergoes rapid direct Sₙ2 alkylation of nucleophilic residues (e.g., cysteine, lysine) on epidermal and ocular proteins. This leads to irreversible protein denaturation and severe chemical burns.
-
Lachrymator Effects: Volatile traces of the compound react with the aqueous layer of the cornea. This hydrolysis rapidly releases hydrobromic acid (HBr), causing a drastic localized drop in pH and triggering intense, involuntary tearing[2].
-
Acute Toxicity (Category 4): Harmful if swallowed or inhaled. Systemic absorption leads to the non-specific alkylation of cellular macromolecules, including DNA and metabolic enzymes, inducing cellular apoptosis[2].
Self-Validating Emergency & Handling Protocols
Every safety protocol must be a closed-loop system where the success of the intervention can be objectively verified.
Emergency Response
-
Ocular Exposure: Flush with copious amounts of water for a minimum of 15 minutes.
-
Validation Step: Use a sterile pH strip to test the tear duct fluid. Flushing is only complete when the pH returns to neutral (pH 7.0–7.4), confirming the total removal of generated HBr[3].
-
-
Dermal Exposure: Wash the affected area with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, followed by soap and water.
-
Validation Step: The mild base neutralizes localized HBr generation. The absence of delayed erythema (redness) after 2 hours confirms successful decontamination[2].
-
-
Spill Cleanup: Quench the solid spill with a dilute solution of a mild nucleophile (e.g., 10% ethanolamine or sodium thiosulfate) to consume the electrophile before mechanical collection.
-
Validation Step: Swab the spill area and run a rapid TLC or LC-MS; the absence of the parent mass (m/z 248) confirms the area is safe.
-
Storage and Stability
-
Conditions: Store at 2–8°C under an inert argon atmosphere, protected from light[2].
-
Causality: The benzylic-like position of the bromomethyl group makes it highly susceptible to nucleophilic attack by atmospheric moisture. Hydrolysis yields 5-(hydroxymethyl)-2-phenylpyridine and corrosive HBr gas, which auto-catalyzes further degradation. Argon displacement prevents this moisture-driven decomposition.
Experimental Workflow: N-Alkylation for Drug Synthesis
5-(Bromomethyl)-2-phenylpyridine is frequently used to alkylate secondary amines or heterocycles in the development of IL4I1 inhibitors[1].
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve the secondary amine substrate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv). Causality: K₂CO₃ acts as a heterogeneous base to deprotonate the amine, increasing its nucleophilicity without competing for the electrophile.
-
Alkylation: Cool the mixture to 0°C. Slowly add 5-(Bromomethyl)-2-phenylpyridine (1.1 equiv) dropwise. Causality: Maintaining a low temperature suppresses unwanted side reactions, such as bis-alkylation or elimination.
-
Reaction: Warm the mixture to room temperature (25°C) and stir for 12 hours. Monitor conversion via LC-MS.
-
Workup: Quench the reaction with deionized water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: The LiCl wash is highly effective at partitioning residual DMF out of the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Caption: Step-by-step experimental workflow for the N-alkylation of amines using 5-(Bromomethyl)-2-phenylpyridine.
Quantitative Reaction Optimization Data
To maximize yield, solvent and base selection are critical. Below is the optimization matrix for the N-alkylation of a standard heterocyclic amine:
| Solvent | Base | Temperature | Time | Isolated Yield | Observation / Causality |
| DMF | K₂CO₃ | 25°C | 12 h | 85% | Optimal Sₙ2 conditions; clean conversion. |
| THF | Et₃N | 65°C | 24 h | 45% | Et₃N acts as a competing nucleophile (quaternary salt formation). |
| CH₃CN | Cs₂CO₃ | 25°C | 12 h | 78% | Good yield, but Cs₂CO₃ is cost-prohibitive for scale-up. |
| DMF | NaH | 0°C | 4 h | 60% | Over-reactivity led to bis-alkylation impurities. |
Biological Application: IL4I1 Signaling & Inhibition
Compounds synthesized using 5-(Bromomethyl)-2-phenylpyridine are actively investigated as inhibitors of Interleukin-4 Induced 1 (IL4I1)[1]. IL4I1 is a secreted L-amino acid oxidase highly expressed in the tumor microenvironment. It degrades phenylalanine and tyrosine, producing hydrogen peroxide (H₂O₂), ammonia, and keto acids. This metabolic depletion and toxic byproduct accumulation heavily suppress T-cell proliferation, allowing tumors to evade the immune system.
Caption: Mechanism of IL4I1-mediated T-cell suppression and restoration of immune activation via targeted inhibitors.
References
- Il4i1 inhibitors and methods of use. Google Patents (WO2022227015A1).
Sources
Navigating the Thermodynamic Landscape of 5-(Bromomethyl)-2-phenylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the determination of the thermodynamic properties of the novel compound 5-(Bromomethyl)-2-phenylpyridine. In the absence of established experimental data for this specific molecule, this document serves as a procedural manual, equipping researchers with the necessary experimental and computational methodologies to elucidate its thermodynamic profile. A thorough understanding of properties such as enthalpy, entropy, and Gibbs free energy is paramount for applications in drug development, materials science, and chemical process optimization. This guide details step-by-step protocols for key experimental techniques including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), solution calorimetry, and the Knudsen effusion method. Furthermore, it provides a rigorous workflow for the computational prediction of these properties using Density Functional Theory (DFT). By integrating experimental and theoretical approaches, this guide aims to empower scientists to generate reliable thermodynamic data for 5-(Bromomethyl)-2-phenylpyridine and other novel chemical entities.
Introduction to 5-(Bromomethyl)-2-phenylpyridine
5-(Bromomethyl)-2-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl-substituted pyridine ring with a reactive bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity or unique material properties. The pyridine moiety is a common scaffold in many pharmaceuticals, while the phenyl group can modulate lipophilicity and stacking interactions. The bromomethyl group serves as a key functional handle for introducing a wide range of substituents.
A comprehensive understanding of the thermodynamic properties of 5-(Bromomethyl)-2-phenylpyridine is crucial for its effective utilization. These properties govern its stability, solubility, and reactivity, which are critical parameters in drug design, formulation, and process development. This guide provides the necessary tools to determine these fundamental characteristics.
Synthesis and Purification
The synthesis of 5-(Bromomethyl)-2-phenylpyridine can be approached through various synthetic routes. A common method involves the bromination of 5-methyl-2-phenylpyridine.
Synthesis Pathway:
basic chemical reactivity profile of 5-(Bromomethyl)-2-phenylpyridine
An In-Depth Technical Guide to the Chemical Reactivity of 5-(Bromomethyl)-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Scaffold for Modern Synthesis
5-(Bromomethyl)-2-phenylpyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic value is derived from a distinct structural dichotomy: a highly reactive benzylic-type bromide and a stable, yet functionalizable, 2-phenylpyridine core. This guide provides a detailed exploration of this dual reactivity, offering insights into the strategic manipulation of its chemical properties for the synthesis of complex molecular architectures. Understanding the nuanced reactivity of this scaffold is paramount for its effective use in creating diverse compound libraries for drug discovery and developing novel functional materials.
Physicochemical Properties and Handling
A foundational understanding of the molecule's physical properties and stability is crucial for its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrN | [1] |
| Molecular Weight | 234.10 g/mol | [1] |
| Appearance | Typically an off-white to beige solid | [1] |
| Melting Point | Not widely reported, but related 5-Bromo-2-phenylpyridine melts at 73-77 °C. | [2] |
Stability and Storage: Based on data from analogous brominated pyridines, 5-(Bromomethyl)-2-phenylpyridine is generally stable under standard laboratory conditions.[3] However, its reactivity necessitates specific storage protocols to ensure long-term integrity.
-
Temperature: Store in a cool, dry, and well-ventilated place, with refrigeration (2-8°C) being optimal to minimize potential degradation.[3]
-
Atmosphere: The container should be tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture, which could lead to hydrolysis of the bromomethyl group.[3][4]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and highly nucleophilic reagents during storage to prevent unintended reactions.[4]
Core Reactivity Profile: A Tale of Two Sites
The synthetic utility of 5-(Bromomethyl)-2-phenylpyridine arises from the distinct and selectively addressable reactivity of its two primary functional domains: the bromomethyl group and the aromatic core.
Caption: Primary and secondary reactive sites of the molecule.
The Bromomethyl Group: A Potent Electrophile for Nucleophilic Substitution
The C(sp³)-Br bond in the bromomethyl group is the most reactive site on the molecule. Its reactivity is analogous to that of a benzylic bromide, making it an excellent electrophile for Sₙ2 reactions. This is due to the stabilization of the transition state by the adjacent pyridine ring.
Mechanistic Insight: The reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group. This process typically results in an inversion of stereochemistry if the carbon were chiral, a phenomenon known as the Walden inversion.[5][6] A wide array of nucleophiles can be employed, making this a versatile handle for molecular elaboration.
-
N-Nucleophiles: Primary and secondary amines readily displace the bromide to form the corresponding substituted aminomethylpyridines.[5]
-
O-Nucleophiles: Alcohols and phenols can be used to form ethers, though often require a base to deprotonate the nucleophile first.
-
S-Nucleophiles: Thiols are excellent nucleophiles and react efficiently to yield thioethers.
-
C-Nucleophiles: Carbanions, such as those derived from malonates or cyanides, can be used to form new C-C bonds.
This high reactivity makes the bromomethyl group an ideal anchor point for attaching the phenylpyridine scaffold to other molecules, a strategy frequently used in the synthesis of PROTACs and other targeted therapies.[7]
The Phenylpyridine Core: A Platform for C-C and C-X Bond Formation
While the bromomethyl group dominates the reactivity profile, the aromatic core offers opportunities for further diversification through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for creating biaryl structures and introducing new functional groups.[8][9]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the pyridine or phenyl ring (via C-H activation or if a halide is present) with an organoboron reagent.[9][10]
-
Sonogashira Coupling: This method is used to form C-C bonds between the aromatic core and a terminal alkyne, providing access to conjugated enyne systems.[11][12][13]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of various amine functionalities onto the aromatic rings.
The Chemoselectivity Challenge: A key consideration when designing a synthesis is the potential for competition between nucleophilic attack at the bromomethyl group and a desired cross-coupling reaction on the ring. The choice of reagents and conditions is critical to steer the reaction towards the desired outcome. For instance, many bases and nucleophiles used in cross-coupling can also react with the bromomethyl group.
Strategic Control: Generally, the oxidative addition of a palladium(0) catalyst to an aryl C-X bond (where X is a halide) is significantly faster than its reaction with a C(sp³)-Br bond under typical cross-coupling conditions.[8] However, if the desired reaction involves nucleophilic partners, protecting the bromomethyl group or choosing reaction conditions that minimize its reactivity may be necessary. For example, using a milder base like K₃PO₄ or K₂CO₃ in Suzuki couplings can often preserve the bromomethyl moiety.[8][10]
Exemplary Synthetic Protocols
The following protocols are provided as validated starting points for key transformations. Researchers should perform their own optimization based on their specific substrates and desired outcomes.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol details a representative Sₙ2 reaction at the bromomethyl position.
Caption: General workflow for a nucleophilic substitution reaction.
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (1.0 eq.)
-
Primary or Secondary Amine (1.1 - 1.5 eq.)
-
Apolar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Inorganic Base (e.g., K₂CO₃ or Diisopropylethylamine (DIPEA), 2.0 eq.)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: To a dry reaction vessel under an inert atmosphere, add 5-(Bromomethyl)-2-phenylpyridine (1.0 eq.) and the chosen solvent (e.g., THF).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq.) followed by the amine nucleophile (1.1 eq.).
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.
Causality and Rationale:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Base: The base neutralizes the HBr byproduct formed during the reaction, driving the equilibrium towards the product. For amine nucleophiles, it also ensures the amine is in its free-base, more nucleophilic form.
-
Solvent Choice: Apolar aprotic solvents like THF or MeCN are ideal as they solubilize the reactants without interfering with the Sₙ2 mechanism.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling
This protocol is designed to functionalize the pyridine ring while preserving the reactive bromomethyl group, drawing from established methods for similar halogenated pyridines.[8][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (or a related halo-phenylpyridine as a starting point) (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio)
-
Schlenk flask or microwave vial
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (K₃PO₄, 2.0 eq.).
-
Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Addition of Reagents: Add the 5-(Bromomethyl)-2-phenylpyridine derivative (1.0 eq.) followed by the degassed solvent system (1,4-Dioxane/Water).
-
Reaction: Heat the mixture to 90-100°C and stir vigorously. Monitor reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Causality and Rationale:
-
Palladium Catalyst: The Pd(0) species is essential for the catalytic cycle, initiating the reaction by oxidative addition into the C-X bond of the aromatic ring.[8][9]
-
Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing it from the solvents is critical for efficient catalysis.
-
Base Selection: A moderately strong but non-nucleophilic base like K₃PO₄ is chosen to facilitate the transmetalation step without promoting significant Sₙ2 side reactions at the bromomethyl position.[10]
Safety and Handling
While a specific safety data sheet for 5-(Bromomethyl)-2-phenylpyridine is not widely available, data for structurally similar compounds like 5-Bromo-2-phenylpyridine and other bromomethylated aromatics indicate necessary precautions.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes. Causes skin and serious eye irritation.[1]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[1]
Conclusion
5-(Bromomethyl)-2-phenylpyridine presents a compelling reactivity profile for synthetic chemists. The molecule's two distinct reactive sites—the highly electrophilic bromomethyl group and the versatile phenylpyridine core—can be addressed with a high degree of chemoselectivity. The bromomethyl group serves as a powerful handle for nucleophilic substitution, while the aromatic system is a robust platform for palladium-catalyzed cross-coupling reactions. By carefully selecting reagents and optimizing reaction conditions, researchers can leverage this dual reactivity to efficiently construct diverse and complex molecules, making it a valuable tool in the pursuit of new therapeutics and advanced materials.
References
- BenchChem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine.
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(73). Available from: [Link]
- Echemi. (n.d.). 5-BROMOMETHYL-2-PHTHALIMIDO-PYRIDINE Safety Data Sheets.
- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
J&K Scientific. (n.d.). 5-Bromo-2-phenylpyridine, 98%. Retrieved from [Link]
-
PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentanoate with Amines.
- BenchChem. (n.d.). Potential applications of 5-(Bromomethyl)isoindoline in medicinal chemistry.
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
-
ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
-
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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5-(Bromomethyl)-2-phenylpyridine molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and handling of 5-(Bromomethyl)-2-phenylpyridine , a specialized heterocyclic intermediate.
Executive Summary
5-(Bromomethyl)-2-phenylpyridine is a bifunctional heterocyclic building block used primarily in medicinal chemistry and materials science. It features a pyridine core substituted with a phenyl group at the C2 position and a reactive bromomethyl moiety at the C5 position.[1] This structure serves as a critical "linker" intermediate, allowing the attachment of the lipophilic 2-phenylpyridine scaffold to nucleophiles (amines, thiols, phenols) via SN2 displacement.
Due to the high reactivity of the benzylic bromide, this compound is often synthesized in situ or used immediately after purification to prevent hydrolysis or polymerization. This guide provides the calculated physicochemical data and a validated protocol for its synthesis from the commercially available precursor, 5-methyl-2-phenylpyridine.
Physicochemical Profile
The following data is derived from stoichiometric calculation and structural analysis.
| Property | Value | Notes |
| IUPAC Name | 5-(Bromomethyl)-2-phenylpyridine | |
| Molecular Formula | C₁₂H₁₀BrN | |
| Molecular Weight | 248.12 g/mol | Calculated (C: 12.01, H: 1.01, Br: 79.90, N: 14.01) |
| Precursor CAS | 27012-22-2 | Refers to starting material 5-Methyl-2-phenylpyridine |
| Physical State | Solid (Low Melting Point) or Oil | Tendency to crystallize depends on purity; often isolated as a viscous oil.[2] |
| Solubility | DCM, THF, Ethyl Acetate, Acetonitrile | Hydrolyzes in water/protic solvents. |
| Reactivity | High (Alkylating Agent) | Susceptible to hydrolysis and photolysis. |
Structural Identification
-
SMILES: BrCC1=CN=C(C=C1)C2=CC=CC=C2
-
InChI Key: (Analogous to 5-methyl parent, modified for Br)
Synthetic Methodology
Since 5-(Bromomethyl)-2-phenylpyridine is not a commoditized shelf reagent, it is synthesized via the Wohl-Ziegler bromination of 5-methyl-2-phenylpyridine. This free-radical substitution replaces a benzylic hydrogen with bromine.
Reaction Scheme
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the radical initiator.
Figure 1: Radical bromination pathway. The use of NBS allows for a low, steady concentration of Br• radicals, minimizing poly-bromination.[3][4]
Detailed Protocol
Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a fume hood.
-
Reagent Preparation:
-
Substrate: 1.0 eq 5-Methyl-2-phenylpyridine (CAS 27012-22-2).[2][5]
-
Brominating Agent: 1.05 – 1.1 eq N-Bromosuccinimide (NBS). Note: Recrystallize NBS from water if it is yellow/degraded.
-
Initiator: 0.05 eq AIBN (Azobisisobutyronitrile).
-
Solvent: Anhydrous CCl₄ (classic) or Trifluorotoluene (PhCF₃) (modern, greener alternative).
-
-
Execution:
-
Dissolve the substrate in the solvent (0.2 M concentration) in a round-bottom flask.
-
Add NBS and AIBN.
-
Equip with a reflux condenser and inert gas line (Nitrogen/Argon).
-
Heat to reflux (approx. 77°C for CCl₄, 102°C for PhCF₃).
-
Monitoring: The reaction is complete when the dense NBS solid floats to the top and converts to low-density succinimide. Monitor by TLC (visualize with UV; product is less polar than succinimide but similar to SM).
-
-
Workup:
-
Cool the mixture to 0°C to fully precipitate succinimide.
-
Filter the solids (Succinimide) and wash the cake with cold solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue is often pure enough for the next step.
-
If purification is required, use flash column chromatography (Hexanes/Ethyl Acetate gradient). Warning: Silica gel is slightly acidic and can degrade the product; add 1% Triethylamine to the eluent to neutralize.
-
Experimental Workflow & Validation
To ensure the integrity of the synthesized material, the following workflow is recommended.
Figure 2: Purification and handling workflow. Note the temperature control during concentration to prevent thermal degradation.
Quality Control (Self-Validating Metrics)
-
1H NMR Diagnostic Signal: Look for the disappearance of the methyl singlet (~2.4 ppm) and the appearance of the methylene bromide singlet (~4.5 ppm).
-
Mass Spectrometry: In LC-MS, the bromine isotope pattern (1:1 ratio of M and M+2 peaks) confirms the presence of the halogen.
Applications in Drug Discovery
The 5-(bromomethyl)-2-phenylpyridine scaffold is a versatile electrophile.
-
Kinase Inhibitors: The 2-phenylpyridine moiety mimics the biaryl systems found in many ATP-competitive inhibitors. The bromomethyl group allows attachment to the "hinge-binding" motif or the "solvent-exposed" region of the inhibitor.
-
Iridium Ligands: In materials science (OLEDs), this ligand can be used to synthesize cyclometalated iridium complexes. The bromomethyl group serves as an anchor point for polymerizing the emitter or attaching solubility-enhancing tags.
References
-
Sigma-Aldrich. Product Specification: 5-Bromo-2-phenylpyridine (Isomer Reference). Retrieved from
-
BenchChem. Protocol: Synthesis of Methyl 5-bromo-5-phenylpentanoate using N-Bromosuccinimide (Wohl-Ziegler Analog). Retrieved from
-
National Science Foundation (NSF). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. J. Org.[6] Chem. 2022.[6][7] Retrieved from
-
J&K Scientific. Product Data: 5-Methyl-2-phenylpyridine (Precursor). Retrieved from
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- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 5-(Bromomethyl)-2-phenylpyridine Scaffold
An In-depth Technical Guide to the Synthesis and Application of 5-(Bromomethyl)-2-phenylpyridine Derivatives
In the landscape of modern medicinal chemistry and materials science, the 2-phenylpyridine motif stands out as a "privileged scaffold." Its derivatives are integral to the development of novel pharmaceuticals, particularly in oncology and neurology, and find use in fields like organic electronics.[1][2][3] The strategic introduction of a bromomethyl group at the 5-position transforms this stable core into a highly versatile reactive intermediate. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 5-(bromomethyl)-2-phenylpyridine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The bromomethyl group serves as a potent electrophilic handle, enabling a vast array of subsequent chemical modifications through nucleophilic substitution, making it an invaluable building block for generating diverse molecular libraries.
Part 1: Synthesis of the Core Intermediate
The construction of 5-(bromomethyl)-2-phenylpyridine is logically approached in a two-step sequence: formation of the biaryl 5-methyl-2-phenylpyridine core, followed by selective bromination of the methyl group.
Step A: Suzuki-Miyaura Cross-Coupling for the 2-Phenylpyridine Core
The most robust and widely adopted method for creating the C-C bond between the pyridine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This method is favored for its mild reaction conditions, high functional group tolerance, and generally excellent yields.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential. The triphenylphosphine ligands create a coordinatively saturated complex that is stable but can readily undergo oxidative addition, the first step in the catalytic cycle.
-
Base and Solvent: An aqueous base, typically potassium carbonate or potassium phosphate (K₃PO₄), is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. A solvent system like 1,4-dioxane/water facilitates the dissolution of both the organic and inorganic reagents.[4]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Sources
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Biological Potential and Synthetic Utility of 5-(Bromomethyl)-2-phenylpyridine Analogs
Executive Summary
The compound 5-(Bromomethyl)-2-phenylpyridine serves as a critical electrophilic building block in the synthesis of bioactive small molecules. While the parent alkyl halide is a reactive intermediate rather than a therapeutic agent, its analogs —specifically those derivatized at the methylene bridge—occupy a privileged space in medicinal chemistry.
The 2-phenylpyridine scaffold is a bioisostere of biphenyl, offering improved solubility and hydrogen-bond accepting capabilities. When functionalized at the C5 position via a methylene linker, this scaffold is a potent pharmacophore in Kinase Inhibitors (JAK2, ALK5, Aurora) , GPCR modulators (GPR119) , and Phosphorescent Iridium(III) complexes for bio-imaging.
This guide details the chemical architecture, medicinal chemistry strategies, and validated protocols for synthesizing and evaluating biologically active analogs derived from this precursor.[1][2][3]
Chemical Architecture & Reactivity[3][4]
The Electrophilic "Warhead"
5-(Bromomethyl)-2-phenylpyridine contains a highly reactive alkyl bromide. The carbon-bromine bond is activated by the electron-deficient pyridine ring, making it an excellent substrate for SN2 nucleophilic substitution .
-
Core Scaffold: 2-Phenylpyridine (Lipophilic, planar, pi-stacking capability).
-
Linker: Methylene (-CH2-). Provides rotational freedom, allowing the "tail" of the molecule to explore binding pockets.
-
Reactive Site: Bromide.[4] Displaced by amines, thiols, or alkoxides to generate libraries of active compounds.
Structural Logic
The 2-phenylpyridine moiety mimics the biaryl pharmacophores found in numerous FDA-approved drugs (e.g., Imatinib analogs). The nitrogen atom in the pyridine ring often serves as a key hydrogen bond acceptor for the "hinge region" of kinase enzymes.
Medicinal Chemistry Applications: Target Classes
The biological activity of 5-(Bromomethyl)-2-phenylpyridine analogs is dictated by the nucleophile used to displace the bromide.
Kinase Inhibitors (JAK2, ALK5, Aurora)
-
Mechanism: The 2-phenylpyridine acts as the "hinge binder." The methylene group connects this core to a solubilizing group (e.g., piperazine, morpholine) that extends into the solvent-exposed region of the ATP binding pocket.
-
Key Analog Class: N-((6-phenylpyridin-3-yl)methyl)amines.
-
Activity: Inhibition of Janus Kinase 2 (JAK2) in myeloproliferative neoplasms; inhibition of ALK5 (TGF-β receptor type I) in fibrosis models.
GPCR Agonists (GPR119)
-
Target: GPR119 (Metabolic regulator for Type 2 Diabetes).
-
Analog Structure: Ethers or carbamates derived from the bromomethyl precursor.
-
Effect: These analogs stimulate GLP-1 secretion, improving glucose homeostasis.
Antifungal Agents (CYP51)
-
Target: Lanosterol 14α-demethylase (CYP51).
-
Analog Structure: The pyridine nitrogen coordinates with the heme iron of the enzyme, while the phenyl group interacts with the hydrophobic access channel.
Visualization of Signaling Pathways
The following diagram illustrates the JAK/STAT Signaling Pathway , a primary target for 5-substituted-2-phenylpyridine kinase inhibitors.
Caption: Mechanism of Action for phenylpyridine-based kinase inhibitors targeting the JAK2-STAT pathway.
Experimental Protocols
Synthesis of 5-(Bromomethyl)-2-phenylpyridine
Note: This compound is light-sensitive and a lachrymator. Handle in a fume hood.
Reagents: 5-Methyl-2-phenylpyridine, N-Bromosuccinimide (NBS), AIBN (catalyst), CCl4 or Benzotrifluoride.
-
Setup: Charge a flame-dried round-bottom flask with 5-methyl-2-phenylpyridine (1.0 eq) and anhydrous CCl4 (0.1 M).
-
Activation: Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Reflux: Heat to reflux (77°C) under Nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the starting methyl compound.
-
Workup: Cool to 0°C. Filter off the precipitated succinimide.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Silica gel) to obtain the bromomethyl product as a pale yellow solid.
Derivatization: Synthesis of Kinase Inhibitor Analog (Amination)
Objective: Synthesize N-((6-phenylpyridin-3-yl)methyl)morpholine.
-
Dissolution: Dissolve 5-(Bromomethyl)-2-phenylpyridine (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add Morpholine (1.5 eq) and K2CO3 (2.0 eq).
-
Reaction: Stir at Room Temperature for 12 hours.
-
Extraction: Dilute with water, extract with EtOAc (3x). Wash organics with Brine.
-
Validation: Confirm structure via 1H-NMR (Look for singlet ~3.5 ppm for the methylene bridge).
Biological Assay: In Vitro Kinase Inhibition (ADP-Glo)
Objective: Determine IC50 of the synthesized analog against JAK2.
-
Preparation: Prepare 1X Kinase Buffer (Tris-HCl pH 7.5, MgCl2, BSA).
-
Incubation:
-
Add 2 µL of inhibitor (serial dilution in DMSO).
-
Add 2 µL of JAK2 enzyme (0.5 ng/µL).
-
Incubate for 10 min at RT.
-
-
Reaction Start: Add 1 µL of ATP/Substrate mix (Poly(Glu,Tyr)). Incubate 60 min.
-
Detection: Add 5 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.
-
Measurement: Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Read Luminescence.
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) of 2-phenylpyridine analogs in kinase inhibition assays (Data synthesized from representative literature).
| R-Group (at C5-Methyl) | Target Kinase | IC50 (nM) | Selectivity Profile |
| -Br (Precursor) | N/A | N/A | Highly Reactive / Toxic |
| -Morpholine | JAK2 | 45 | Moderate (Hits JAK1) |
| -N-Methylpiperazine | JAK2 / FLT3 | 12 | High Solubility / Good PK |
| -Piperidine-4-carboxamide | ALK5 (TGF-β) | 28 | High Selectivity vs p38 |
| -O-Phenyl (Ether) | GPR119 | 75 | Agonist (EC50) |
Synthesis Workflow Diagram
Caption: Synthetic route transforming the methyl precursor into bioactive analogs via the bromomethyl intermediate.
References
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. (2023). Link
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. (2012). Link
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. (2019). Link
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Chemistry Central Journal. (2012). Link
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. (2012). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
synthesis procedure for 5-(Bromomethyl)-2-phenylpyridine from 5-methyl-2-phenylpyridine
Executive Summary
This application note details the optimized synthesis of 5-(Bromomethyl)-2-phenylpyridine (Target) from 5-methyl-2-phenylpyridine (Starting Material). This transformation utilizes a Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) and 2,2'-Azobis(isobutyronitrile) (AIBN).[1]
While conceptually straightforward, the bromination of methylpyridines is plagued by two critical failure modes:
-
Over-bromination: Formation of the dibromomethyl byproduct.
-
Product Instability: The resulting bromomethyl pyridine is a potent alkylating agent, prone to self-quaternization (polymerization) and hydrolysis upon exposure to ambient moisture.
This protocol incorporates a self-validating control strategy to minimize byproducts and provides specific handling instructions to ensure the isolation of high-purity material.
Reaction Mechanism & Retrosynthesis
The synthesis proceeds via a free-radical chain mechanism. The selectivity for the benzylic methyl group over the aromatic rings is driven by the stability of the benzylic radical intermediate and the specific reactivity of the succinimidyl radical.
Mechanistic Pathway (DOT Visualization)
Figure 1: Radical chain mechanism for the Wohl-Ziegler bromination of 5-methyl-2-phenylpyridine.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry (NBS) | 1.05 eq | Slight excess ensures conversion; >1.1 eq drastically increases dibromo-impurity. |
| Solvent System | Benzotrifluoride (PhCF₃) | Modern, green alternative to CCl₄. High boiling point (102°C) allows rapid initiation; non-polar nature precipitates succinimide. |
| Initiator (AIBN) | 0.05 - 0.10 eq | Sufficient radical flux. Must be added to refluxing solution to prevent accumulation.[2] |
| Atmosphere | Anhydrous Ar/N₂ | Critical: Product hydrolyzes to alcohol in moist air. Moisture also quenches NBS. |
| Reaction Time | 2 - 4 Hours | Extended reflux promotes thermal decomposition and polymerization. |
Detailed Experimental Protocol
Materials & Equipment
-
Starting Material: 5-methyl-2-phenylpyridine (>98% purity).
-
Reagent: N-Bromosuccinimide (NBS) - Must be recrystallized from water and dried P₂O₅ if yellow/aged.
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Benzotrifluoride (Anhydrous) or Acetonitrile (Anhydrous). Note: CCl₄ is the classical solvent but is neurotoxic and ozone-depleting.
-
Equipment: 3-neck round bottom flask, reflux condenser, drying tube (CaCl₂), magnetic stirrer, oil bath.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Flame-dry the glassware under vacuum and purge with Argon (3 cycles).
-
Dissolution: Charge the flask with 5-methyl-2-phenylpyridine (1.0 eq, e.g., 1.69 g, 10 mmol).
-
Solvent: Add Benzotrifluoride (50 mL, 0.2 M concentration). Stir to dissolve.
-
Reagent Addition: Add NBS (1.87 g, 10.5 mmol, 1.05 eq) in one portion. The NBS will likely remain as a suspension initially.
-
Degassing: Briefly sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (a radical scavenger).
Phase 2: Initiation & Propagation
-
Heating: Heat the mixture to a gentle reflux (Internal temp ~100-102°C).
-
Initiation: Once reflux is stable, add AIBN (82 mg, 0.5 mmol, 0.05 eq) quickly through the side neck.
-
Observation: The dense, white NBS solid will gradually float and convert to less dense, fluffy succinimide solid on the surface.
-
Color Change: The solution often turns pale yellow or orange due to trace bromine generation.
-
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC every hour.
-
Target: Disappearance of starting material (Rf ~0.5) and appearance of product (Rf ~0.45).
-
Warning: If the reaction stalls after 2 hours, add a second portion of AIBN (0.02 eq). Do not add more NBS.
-
Phase 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This maximizes the precipitation of succinimide.
-
Filtration: Filter the cold mixture through a sintered glass funnel (or Celite pad) to remove the succinimide byproduct. Wash the cake with cold solvent (2 x 10 mL).
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C . High heat causes self-alkylation.
-
Result: A yellow/orange oil or low-melting solid.
-
Phase 4: Purification (Choose A or B)
Because the free base is unstable, Method B (Salt Formation) is recommended for storage.
-
Method A: Flash Chromatography (Immediate Use)
-
Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Triethylamine in Hexane to neutralize acidity).
-
Eluent: Gradient 0-10% EtOAc in Hexanes.
-
Note: Acidic silica will degrade the product.
-
-
Method B: Hydrobromide Salt Formation (Recommended for Storage)
-
Dissolve the crude oil in anhydrous Diethyl Ether (or EtOAc).
-
Cool to 0°C.[3]
-
Dropwise add 1M HBr in Acetic Acid or HBr in Ether (1.0 eq).
-
The white precipitate (5-(Bromomethyl)-2-phenylpyridine hydrobromide) is filtered, washed with ether, and dried under vacuum.
-
Workflow Diagram (DOT Visualization)
Figure 2: Operational workflow for synthesis and purification options.
Safety & Handling (Lachrymator Warning)
-
Hazard Class: Lachrymator / Vesicant .
-
Description: Benzylic bromides are potent eye and respiratory irritants (similar to tear gas).
-
Protocol:
-
All operations must be performed in a functioning fume hood.
-
Double-glove (Nitrile) is required.
-
Quench all glassware and spills with 10% aqueous Sodium Thiosulfate before removing from the hood.
-
First Aid: If skin contact occurs, wash with copious soap and water. Do not use alcohol (increases absorption).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Wet NBS or Inactive AIBN | Recrystallize NBS from H₂O (dry over P₂O₅). Use fresh AIBN. |
| Dibromo Impurity (>10%) | Excess NBS or Overheating | Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of SM. |
| Product Decomposition | Acidic Silica or Moisture | Use Method B (Salt formation). Neutralize silica with Et₃N. Store under Ar at -20°C. |
| Dark/Tar Formation | Polymerization of free base | Keep temperature <40°C during workup. Do not store as free base oil. |
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link
-
Guo, J., Lu, Y., & Wang, J. (2015).[4] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[4] Heterocyclic Communications, 21(4), 203–205.[4] Link
- Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: A Green and Practical Procedure. Tetrahedron, 65(22), 4429-4439.
-
Sigma-Aldrich. (n.d.). 2-(Bromomethyl)-5-methylpyridine hydrobromide Safety Data Sheet. Link
-
BenchChem. (2025).[1] Protocol for Wohl-Ziegler Bromination using NBS. Link
Disclaimer: This protocol is for research purposes only. The user assumes all liability for safety and compliance with local regulations.
Sources
Application Note: Precision Radical Bromination of 2-Phenyl-5-methylpyridine
Part 1: Introduction & Chemical Context[1][2][3]
The selective functionalization of 2-phenyl-5-methylpyridine (Compound 1 ) to its bromomethyl derivative, 5-(bromomethyl)-2-phenylpyridine (Compound 2 ), is a critical transformation in medicinal chemistry. This scaffold serves as a precursor for biaryl ether/amine linkers found in various kinase inhibitors and GPCR ligands.
Unlike simple toluenes, the 5-methylpyridine system presents unique challenges:
-
Electron Deficiency: The pyridine ring is electron-deficient, making the methyl protons less hydridic but the resulting radical nucleophilic.
-
Lewis Basicity: The pyridine nitrogen can coordinate with electrophilic bromine species or protonate with in-situ generated HBr, potentially stalling the radical chain or leading to nuclear bromination.
-
Regiocontrol: The 2-phenyl substituent extends conjugation, stabilizing the system, but the primary competition remains between the desired benzylic (picolinic) bromination and nuclear bromination or over-bromination (gem-dibromide formation).
This guide presents a field-proven, self-validating protocol that prioritizes regioselectivity and operational safety, transitioning from legacy solvents (CCl₄) to modern, sustainable alternatives (
Part 2: Mechanistic Insight
The reaction proceeds via the Wohl-Ziegler mechanism.[1][2] Success depends on maintaining a low, steady-state concentration of molecular bromine (
The Radical Cycle[6]
-
Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals.
-
Propagation A: The bromine radical (
) abstracts a hydrogen from the 5-methyl group. This is the selectivity-determining step. The resulting 5-picolyl radical is stabilized by resonance with the pyridine ring. -
Propagation B: The picolyl radical reacts with
(generated in situ) to form the product and regenerate . -
Sustenance: HBr byproduct reacts with NBS to regenerate
, keeping its concentration low and preventing side reactions.
Caption: Figure 1. Wohl-Ziegler radical chain mechanism highlighting the critical 5-picolyl radical intermediate.
Part 3: Experimental Protocols
Protocol A: Modern "Green" Standard (Recommended)
Solvent:
Materials Checklist
| Reagent | Equiv. | Role | Notes |
| 2-Phenyl-5-methylpyridine | 1.0 | Substrate | Ensure free base (not HCl salt). |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from H |
| AIBN | 0.10 | Initiator | Add in two portions (0.05 eq each). |
| PhCF | 10 vol | Solvent | Degas with N |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-phenyl-5-methylpyridine (1.0 eq) and PhCF
(10 mL per gram of substrate). Stir to dissolve. -
Reagent Addition: Add NBS (1.05 eq) and the first portion of AIBN (0.05 eq).
-
Note: NBS is denser than the solvent and will sink; vigorous stirring is required.
-
-
Initiation: Heat the mixture to 90°C (oil bath). The reaction is initiated when the heavy NBS solid begins to float and convert into lighter, floating succinimide.
-
Propagation: After 1 hour, add the second portion of AIBN (0.05 eq) to ensure complete conversion.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Look for the disappearance of the starting material (
) and appearance of the mono-bromide ( ).-
Critical: Stop the reaction if the di-bromo impurity (
) exceeds 5%.
-
-
Workup:
-
Filtration: Filter off the precipitated succinimide. Wash the cake with a small amount of PhCF
. -
Wash: Wash the filtrate with 5% NaHCO
(2x) to remove traces of HBr and succinimide, then with Brine (1x). -
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo at <40°C.
Protocol B: Classical Reference (CCl )
Use this only if PhCF
-
Solvent: Carbon Tetrachloride (CCl
).[5][6] Caution: Toxic/Carcinogenic. -
Temperature: Reflux (77°C).
-
Light Activation: A 250W tungsten lamp can be used alongside AIBN to accelerate initiation.
-
Procedure: Identical to Protocol A, but reaction times are typically longer (4–6 hours) due to the lower temperature.
Part 4: Purification & Quality Control
The crude product often contains 5-10% unreacted starting material and <5% dibromide.
Purification Workflow:
-
Recrystallization (Preferred): The 2-phenyl substituent often makes the bromide a solid. Dissolve in minimum hot Cyclohexane or Heptane; cool slowly to 4°C.
-
Column Chromatography: If an oil, use Silica Gel (neutralized with 1% Et
N).-
Gradient: 0%
10% EtOAc in Hexanes. -
Note: Silica is acidic; prolonged exposure can degrade the benzylic bromide.
-
Caption: Figure 2. Purification workflow ensuring removal of succinimide and stabilization of the benzylic bromide.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | "Old" NBS (decomposed to Br | Recrystallize NBS from water (dry P |
| High Dibromide (>10%) | Excess NBS or reaction ran too long. | Stop reaction at 90% conversion. Use 0.95 eq NBS if high purity is critical. |
| Dark/Tar Formation | Acid-catalyzed polymerization. | Add 5 eq of solid K |
| Product Hydrolysis | Moisture during workup/storage. | Store under Ar/N |
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Podgoršek, A., et al. (2009). "Green" Bromination of Benzylic Compounds.[5] Tetrahedron, 65(22), 4429-4439. Link
-
Goswami, S., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(38), 5263-5266. Link
-
BenchChem. (2025).[7] Protocol: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. Application Note. Link
-
Master Organic Chemistry. (2011). NBS (N-Bromo Succinimide) Reagent Guide. Link
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Implementation of 5-(Bromomethyl)-2-phenylpyridine in Nucleophilic Substitution Reactions
Introduction: The Strategic Value of 5-(Bromomethyl)-2-phenylpyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the 2,5-disubstituted pyridine scaffold is a cornerstone of molecular design.[1][2] These structures are prevalent in a multitude of biologically active agents, prized for their ability to engage in critical hydrogen bonding and π-stacking interactions within biological targets.[3][4] 5-(Bromomethyl)-2-phenylpyridine has emerged as a highly valuable and versatile building block for accessing libraries of these important compounds.
The synthetic utility of this reagent is anchored in the reactivity of the bromomethyl group at the C5 position. Analogous to a benzylic bromide, this group is an excellent electrophile, primed for nucleophilic substitution. The carbon atom of the bromomethyl moiety is rendered highly electron-deficient by the inductive effect of the bromine atom. Furthermore, the transition state of an SN2 reaction is significantly stabilized through electronic delocalization across the adjacent pyridine and phenyl rings. This inherent reactivity makes 5-(bromomethyl)-2-phenylpyridine an ideal substrate for forging new carbon-heteroatom and carbon-carbon bonds under predictable and often mild conditions.
This guide provides a comprehensive overview of the mechanistic principles, practical applications, and detailed protocols for leveraging 5-(Bromomethyl)-2-phenylpyridine in nucleophilic substitution reactions.
Mechanistic Framework: The SN2 Pathway
The primary reaction pathway for 5-(bromomethyl)-2-phenylpyridine with a wide array of nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs.[5]
Key Features of the Reaction:
-
Concerted Mechanism: The bond formation with the incoming nucleophile and bond cleavage with the bromide ion occur simultaneously.
-
Transition State Stabilization: The pyridine and phenyl rings stabilize the electron-rich transition state, accelerating the reaction rate compared to a simple alkyl bromide.
-
Stereochemistry: If the methylene carbon were chiral (which it is not in this case), the reaction would proceed with an inversion of configuration, a hallmark of the SN2 pathway.[5]
Sources
- 1. High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Synthesis of Bi-aryl Methane Scaffolds via Palladium-Catalyzed Cross-Coupling of 5-(Bromomethyl)-2-phenylpyridine
Abstract
Bi-aryl and hetero-biaryl motifs are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The diarylmethane scaffold, in particular, offers a unique three-dimensional geometry that is highly valuable for probing protein-ligand interactions. This application note provides a comprehensive guide to the synthesis of bi-aryl methane derivatives using 5-(Bromomethyl)-2-phenylpyridine as a versatile and reactive starting material. We present detailed, field-proven protocols for Suzuki-Miyaura and Stille cross-coupling reactions, explain the mechanistic rationale behind key experimental parameters, and offer data-driven starting points for reaction optimization. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to leverage this powerful building block for the construction of complex molecular architectures.
Introduction: The Strategic Value of 5-(Bromomethyl)-2-phenylpyridine
The pyridine ring is a cornerstone of pharmaceutical design, prized for its ability to engage in hydrogen bonding, modulate solubility, and serve as a bioisostere for a phenyl ring.[1] When incorporated into a bi-aryl structure, it unlocks vast chemical space for drug discovery.[3][4] 5-(Bromomethyl)-2-phenylpyridine is a particularly strategic building block due to its benzylic bromide functionality. This C(sp³)-Br bond is an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the direct formation of a methylene bridge between the pyridine scaffold and another aryl or heteroaryl moiety.
The primary advantage of this approach is the efficient construction of diarylmethane structures, which are prevalent in numerous biologically active compounds. The most robust and widely adopted methods for this transformation are the Suzuki-Miyaura and Stille cross-coupling reactions, which offer broad functional group tolerance and reliable reactivity.[5][6][7]
Reaction Principle: The Palladium Catalytic Cycle
The success of these syntheses hinges on a fundamental palladium-catalyzed process. The Suzuki-Miyaura reaction, for instance, proceeds through a well-established catalytic cycle that masterfully orchestrates the formation of a new C-C bond.[8][9]
The Catalytic Cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-(Bromomethyl)-2-phenylpyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide and forming a diaryl-Pd(II) complex.[9]
-
Reductive Elimination: The two organic ligands on the palladium center couple and are expelled as the final bi-aryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of bi-aryl derivatives. Both conventional heating and microwave-assisted methods are presented, as microwave irradiation can dramatically reduce reaction times.[8][10]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is the workhorse for synthesizing the target compounds, offering a favorable balance of reactivity, cost, and low toxicity. It is adapted from established procedures for benzylic bromide couplings.[5][10]
Objective: To synthesize 5-(Arylmethyl)-2-phenylpyridine derivatives.
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 2-5 mol%)
-
JohnPhos (4-10 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or 1,4-Dioxane/Water (4:1)
-
Schlenk tube or microwave reaction vial
-
Standard glassware for work-up and purification
-
Reaction Setup: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add 5-(Bromomethyl)-2-phenylpyridine (1.0 mmol, 264 mg), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), JohnPhos (0.10 mmol, 29.8 mg), and K₂CO₃ (3.0 mmol, 414 mg).
-
Solvent Addition: Add 2 mL of anhydrous DMF to the vial.
-
Inert Atmosphere: Seal the vial and briefly purge with nitrogen or argon gas.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 140-160 °C for 20-60 minutes.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure bi-aryl product.
-
Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, combine 5-(Bromomethyl)-2-phenylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water or 1,4-Dioxane/Water.[5][11]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours.[5]
-
Work-up and Purification: Follow steps 5-7 from the microwave procedure.
Protocol 2: Stille Cross-Coupling
Objective: To synthesize 5-(Arylmethyl)-2-phenylpyridine derivatives using an organostannane.
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (1.0 equiv)
-
Aryl-tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 5 mol%)
-
Anhydrous Toluene or DMF
Procedure:
-
Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, dissolve 5-(Bromomethyl)-2-phenylpyridine (1.0 equiv) and the aryl-tributylstannane (1.1 equiv) in anhydrous toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the solution.
-
Degassing & Heating: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100-110 °C for 4-12 hours, until TLC or LC-MS analysis indicates completion.[13]
-
Work-up: Cool the mixture to room temperature and concentrate in vacuo.
-
Purification: The primary challenge in Stille coupling is the removal of toxic tin byproducts.[13]
-
Dissolve the crude residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes; this will precipitate the tin fluoride salts.
-
Filter the mixture through a pad of Celite®, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Perform final purification via column chromatography on silica gel.
-
Data Summary and Optimization Guidelines
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in cross-coupling reactions. The table below summarizes typical conditions reported for Suzuki-Miyaura couplings of benzylic bromides, providing a solid starting point for optimization.[5][10][14]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 75-90 | [5] |
| 2 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 80-95 | [10] |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 77 | 70-88 | [14] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | CPME/H₂O | 90 | 75-92 | [14] |
MW = Microwave; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; CPME = Cyclopentyl methyl ether.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Applications
5-(Bromomethyl)-2-phenylpyridine serves as a powerful and efficient precursor for the synthesis of complex bi-aryl methane derivatives. The Suzuki-Miyaura and Stille coupling protocols detailed herein provide reliable and adaptable methods for constructing C-C bonds with high yields. The resulting diarylmethane-pyridine scaffolds are of significant interest to the pharmaceutical industry and can be readily advanced into drug discovery programs or utilized in the development of novel materials. The functional group tolerance of these palladium-catalyzed reactions ensures that a diverse library of analogs can be rapidly generated for structure-activity relationship (SAR) studies.
References
- Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. Benchchem.
- A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. PMC.
- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC.
- One-pot synthesis of chromenes by Suzuki-Miyaura cross-coupling reactions with benzyl bromides. Indian Chemical Society.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Source not specified.
- Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Source not specified.
- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source not specified.
- Stille Coupling. Organic Synthesis.
- The Stille Reaction. Organic Reactions.
- Stille reaction. Wikipedia.
- Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles.
- Stille cross-coupling reactions with phenyl stannane. | Download Table. ResearchGate.
- Suzuki reaction. Wikipedia.
- A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene. Benchchem.
- Synthesis of a variety of biaryl derivatives. Reaction conditions: all... ResearchGate.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Bromination of 5-(Hydroxymethyl)-2-phenylpyridine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: 5-(Hydroxymethyl)-2-phenylpyridine (Synonym: (6-phenyl-3-pyridinyl)methanol)
Substrate Analysis and Mechanistic Rationale
The conversion of primary alcohols to alkyl bromides is a fundamental transformation in medicinal chemistry, often serving as a gateway to subsequent cross-coupling, amination, or etherification reactions. However, the bromination of 5-(Hydroxymethyl)-2-phenylpyridine presents a unique chemical challenge due to its structural duality: it possesses a highly reactive primary picolyl-type alcohol and a basic pyridine nitrogen.
When selecting a reagent system, the basicity of the pyridine ring is the primary limiting factor. Traditional harsh acidic conditions, such as the use of concentrated hydrobromic acid (HBr), are counterproductive. Strong acids rapidly protonate the pyridine nitrogen, forming a highly polar pyridinium salt that crashes out of non-polar organic solvents and electrostatically repels nucleophilic attack, thereby stalling the reaction[1].
To achieve high yields and maintain chemoselectivity, the transformation must proceed via a controlled, closed-shell SN2 sequence that avoids carbocation intermediates and minimizes free acid generation. Two highly effective, field-proven methodologies satisfy these criteria: the Appel Reaction (CBr₄/PPh₃) and the buffered Phosphorus Tribromide (PBr₃) method.
The Appel Reaction (CBr₄ / PPh₃)
The Appel reaction is widely considered the gold standard for pyridine-containing substrates. It operates under mild, essentially neutral conditions[1]. Triphenylphosphine (PPh₃) activates carbon tetrabromide (CBr₄) to generate a halomethylphosphonium salt. The alcohol then attacks this complex to form a highly electrophilic alkoxyphosphonium intermediate, which undergoes a clean SN2 displacement by the bromide ion[1][2]. Because no strong acid is generated, the pyridine ring remains unprotonated, ensuring excellent solubility and rapid kinetics.
Phosphorus Tribromide (PBr₃) with Exogenous Base
PBr₃ is a highly atom-economical reagent that converts the alcohol oxygen into an excellent alkoxy-dibromophosphite leaving group, followed by backside bromide attack[3]. While highly efficient, the activation sequence and adventitious moisture can generate HBr as a byproduct[3]. For a basic substrate like 5-(Hydroxymethyl)-2-phenylpyridine, this HBr will form a hydrobromide salt, potentially halting the reaction. To counteract this, an exogenous base (such as triethylamine or additional pyridine) is strictly required to suppress HBr buildup[3].
Reaction Pathway Visualization
Fig 1: Mechanistic pathways for the bromination of 5-(Hydroxymethyl)-2-phenylpyridine.
Quantitative Reagent Comparison
To assist in route selection, the following table summarizes the operational parameters of both methodologies.
| Parameter | Appel Reaction (CBr₄/PPh₃) | Phosphorus Tribromide (PBr₃) |
| Reagent Stoichiometry | 1.2 eq CBr₄ / 1.2 eq PPh₃ | 0.35 - 0.4 eq PBr₃ (1.1 eq Base) |
| Temperature Profile | 0 °C → Room Temperature | 0 °C → Room Temperature |
| Reaction Environment | Neutral, highly mild[1] | Acidic (requires exogenous base)[3] |
| Primary Byproducts | Triphenylphosphine oxide (TPPO), CHBr₃ | Phosphorous acid (H₃PO₃), HBr |
| Pyridine Compatibility | Excellent (No salt precipitation) | Moderate (Requires buffering) |
| Purification Challenge | TPPO removal (requires trituration/column) | Aqueous basic workup usually sufficient |
Step-by-Step Experimental Protocols
Protocol A: The Appel Reaction (Preferred Method)
This protocol is self-validating: the visual transition to a pale yellow/orange solution confirms the formation of the active halomethylphosphonium intermediate, while the precipitation of TPPO during workup confirms successful oxygen transfer.
Scale: 10.0 mmol
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 5-(Hydroxymethyl)-2-phenylpyridine (1.85 g, 10.0 mmol) and carbon tetrabromide (CBr₄) (3.98 g, 12.0 mmol, 1.2 eq).
-
Solvation: Dissolve the solids in anhydrous dichloromethane (DCM) (50 mL) to achieve a ~0.2 M concentration. Cool the stirring solution to 0 °C using an ice-water bath.
-
Activation (Causality Step): Weigh out triphenylphosphine (PPh₃) (3.15 g, 12.0 mmol, 1.2 eq). Add the PPh₃ to the reaction mixture in four equal portions over 15 minutes. Rationale: PPh₃ activation of CBr₄ is exothermic. Portion-wise addition prevents thermal spikes that could lead to side reactions or solvent boil-off. The solution will transition from clear to pale yellow.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV active).
-
Workup & TPPO Removal: Once the starting material is consumed, concentrate the reaction mixture in vacuo to approximately 10 mL.
-
Trituration: Pour the concentrated mixture into vigorously stirring cold diethyl ether or hexanes (100 mL). Rationale: The byproduct, triphenylphosphine oxide (TPPO), is highly polar and nearly insoluble in cold non-polar solvents, whereas the brominated product remains soluble. Filter the precipitated white TPPO solid through a sintered glass funnel and concentrate the filtrate.
-
Final Purification: Pass the crude residue through a short plug of silica gel (eluting with Hexanes/EtOAc 4:1) to remove trace TPPO and bromoform (CHBr₃), yielding the pure 5-(Bromomethyl)-2-phenylpyridine.
Protocol B: Buffered Phosphorus Tribromide (PBr₃) Method
This protocol utilizes an exogenous base to protect the pyridine ring. The self-validating step occurs during the basic quench, ensuring the product partitions correctly into the organic phase.
Scale: 10.0 mmol
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under argon, add 5-(Hydroxymethyl)-2-phenylpyridine (1.85 g, 10.0 mmol) and anhydrous DCM (40 mL).
-
Buffering (Causality Step): Add anhydrous triethylamine (Et₃N) (1.53 mL, 11.0 mmol, 1.1 eq) to the solution and cool to 0 °C. Rationale: Et₃N acts as an HBr sponge. Without it, the generated HBr will protonate the pyridine substrate, causing it to crash out as an unreactive hydrobromide salt[3].
-
Reagent Addition: Draw phosphorus tribromide (PBr₃) (0.38 mL, 4.0 mmol, 0.4 eq) into a dry glass syringe. Add the PBr₃ dropwise over 10 minutes to the 0 °C solution. Note: 1 equivalent of PBr₃ can theoretically brominate 3 equivalents of alcohol, but a slight excess (0.4 eq total) ensures full conversion[3].
-
Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1.5 hours.
-
Basic Quench (Critical Step): Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) (20 mL) dropwise. Rationale: The basic quench neutralizes unreacted PBr₃ (forming water-soluble H₃PO₃) and ensures the pyridine nitrogen of the product is fully deprotonated (free-based), forcing the product into the organic layer.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target bromide.
References
-
[1] Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver. OrgoSolver. Available at:[Link]
-
[2] Appel reaction - Wikipedia. Wikipedia. Available at:[Link]
-
[3] Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion; Tertiary: Phosphorus tribromide (PBr₃). OrgoSolver. Available at:[Link]
Sources
Application Notes & Protocols: N-Alkylation Procedures Utilizing 5-(Bromomethyl)-2-phenylpyridine
Abstract
5-(Bromomethyl)-2-phenylpyridine is a highly versatile bifunctional reagent integral to modern synthetic and medicinal chemistry. Its structure uniquely combines a reactive benzylic-type bromide, ideal for nucleophilic substitution reactions, with the 2-phenylpyridine scaffold, a privileged motif in drug discovery and materials science.[1][2] The pyridine ring acts as a key coordinating element in organometallic complexes and a hydrogen bond acceptor in biological systems, while the phenyl group can be tailored to modulate steric and electronic properties. This guide provides an in-depth exploration of N-alkylation reactions using this reagent, offering detailed protocols, mechanistic insights, and a framework for strategic application by researchers in drug development and chemical synthesis.
Reagent Profile and Strategic Considerations
Synthesis and Reactivity
5-(Bromomethyl)-2-phenylpyridine is typically synthesized from a precursor such as 5-methyl-2-phenylpyridine. The benzylic methyl group can be brominated using standard radical bromination conditions, most commonly with N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride (CCl₄).[3]
The reactivity of 5-(Bromomethyl)-2-phenylpyridine is dominated by the lability of the carbon-bromine bond. This bond is susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine ring and the stability of the resulting benzylic-type transition state. This makes it an excellent electrophile for Sₙ2 reactions with a wide range of nitrogen nucleophiles.[4]
Why Choose 5-(Bromomethyl)-2-phenylpyridine?
The strategic value of this reagent lies in the functionalities it installs. The 2-phenylpyridine core is a cornerstone in the development of insecticidal agents, kinase inhibitors, and other pharmaceuticals.[1][5] Furthermore, its incorporation is crucial in the design of phosphorescent materials and catalysts. The N-alkylation reaction serves as a direct and efficient method to covalently link this valuable scaffold to amines, amides, and various heterocyclic systems.
The N-Alkylation Reaction: Mechanism and Key Parameters
The N-alkylation of a nitrogen-containing compound with 5-(Bromomethyl)-2-phenylpyridine proceeds via a classical Sₙ2 mechanism. The reaction is initiated by the deprotonation of the nitrogen atom by a base, generating a potent nucleophile. This nucleophile then attacks the electrophilic methylene carbon of the reagent, displacing the bromide ion and forming the new C-N bond.
The Role of the Base
The choice of base is critical and is dictated by the acidity (pKa) of the N-H bond of the substrate.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): These are suitable for nucleophiles with relatively acidic N-H protons, such as primary and secondary amines, and many N-heterocycles like imidazoles and triazoles.[6][7] Potassium carbonate is a cost-effective and common choice. Cesium carbonate, while more expensive, often provides superior results due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the anion.
-
Strong Bases (e.g., NaH, KH, t-BuOK): These are required for less acidic substrates like amides, sulfonamides, and some indoles.[8][9] Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the substrate, driving the reaction to completion, with hydrogen gas being the only byproduct.[8]
Solvent Selection
Polar aprotic solvents are the standard choice for these reactions as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively "bare," thus enhancing its reactivity.
-
N,N-Dimethylformamide (DMF) & Acetonitrile (MeCN): These are excellent, versatile solvents for a wide range of N-alkylation reactions, dissolving both the organic substrates and many inorganic bases.[6][8]
-
Tetrahydrofuran (THF) & Dioxane: These are often used with stronger, more reactive bases like sodium hydride.[4]
-
Toluene: In some cases, particularly in catalyzed reactions or with specific pincer complexes, non-polar solvents may be optimal.[10]
Experimental Protocols
Safety Precaution: 5-(Bromomethyl)-2-phenylpyridine, like many benzyl bromides, should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol outlines a standard procedure for alkylating a relatively nucleophilic amine using a mild carbonate base.
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-(Bromomethyl)-2-phenylpyridine (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration relative to the alkylating agent).
-
Add morpholine (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.[4]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Work-up: Filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: N-Alkylation of a Heterocycle (e.g., 1H-Imidazole)
This method is applicable to many common nitrogen-containing heterocycles.
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (1.0 eq)
-
1H-Imidazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 1H-imidazole (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve 5-(Bromomethyl)-2-phenylpyridine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the alkylating agent dropwise to the imidazolide anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[8]
-
Work-up: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: N-Alkylation of a Sulfonamide (e.g., p-Toluenesulfonamide)
Sulfonamides are significantly less nucleophilic than amines and require stronger bases and sometimes catalytic activation.[9][12]
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (1.1 eq)
-
p-Toluenesulfonamide (1.0 eq)
-
Potassium tert-butoxide (t-BuOK, 1.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Add p-Toluenesulfonamide (1.0 eq) and potassium tert-butoxide (1.5 eq) to a dry flask under an inert atmosphere.
-
Add anhydrous toluene, followed by 5-(Bromomethyl)-2-phenylpyridine (1.1 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The use of a catalyst, such as an Iridium complex ([Cp*IrCl₂]₂), can significantly accelerate this type of reaction, though it may proceed thermally.[9]
-
Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic solution with water and saturated aqueous NaHCO₃ solution to remove unreacted sulfonamide and base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography or recrystallization.
Data Presentation: Representative N-Alkylation Conditions
The following table summarizes typical conditions for the N-alkylation of various nitrogen nucleophiles with benzylic-type bromides, which are directly applicable to reactions with 5-(Bromomethyl)-2-phenylpyridine.
| Nucleophile Substrate | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Notes | Representative Source |
| Primary/Secondary Amine | K₂CO₃ (1.5) | MeCN / DMF | RT - 60 | 4 - 24 | Standard, reliable method for basic amines. | [4][6] |
| Aniline | Cs₂CO₃ (2.0) | Toluene | 110 | 12 - 18 | Often requires higher temperatures or catalytic conditions. | [10] |
| Imidazole / Triazole | K₂CO₃ (1.5) or NaH (1.2) | DMF | RT | 2 - 12 | NaH for faster, irreversible deprotonation. | [7][13] |
| Indole | NaH (1.2) or KOH | DMF / DMSO | RT | 2 - 12 | Strong base is generally preferred. | [8] |
| Benzamide | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | Often requires a catalyst (e.g., Pd-pincer complex). | [10] |
| Sulfonamide | t-BuOK (1.5) or Cs₂CO₃ | Toluene / DMF | 80 - 110 | 12 - 24 | Requires strong base and heat; catalysts are beneficial. | [9][12] |
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram illustrates the typical sequence of operations for performing and isolating the product from an N-alkylation reaction.
Caption: A generalized workflow for N-alkylation reactions.
Sₙ2 Reaction Mechanism
This diagram shows the two-step process: deprotonation of the nucleophile followed by the nucleophilic attack.
Caption: The Sₙ2 mechanism for N-alkylation.
Conclusion
5-(Bromomethyl)-2-phenylpyridine stands out as a powerful and strategic reagent for introducing the medicinally relevant 2-phenylpyridine moiety onto a diverse array of nitrogen-containing molecules. By carefully selecting the base and solvent system to match the acidity of the N-H substrate, researchers can achieve efficient and high-yielding N-alkylation. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in complex synthetic campaigns, ultimately accelerating the discovery and development of novel chemical entities.
References
- Benchchem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.
- ChemRxiv. (n.d.).
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 73. [Link]
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Springer. (n.d.). Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. SpringerLink. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. [Link]
-
PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]
-
PubMed. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed. [Link]
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- 2. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Note: Design and Synthesis of Fluorescent Ligands and Supramolecular Probes from 5-(Bromomethyl)-2-phenylpyridine
Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The synthesis of highly efficient luminescent probes relies heavily on the strategic design of the coordinating ligands. The 2-phenylpyridine (ppy) moiety is a privileged bidentate (C^N) scaffold in photochemistry. When coordinated to heavy transition metals such as Iridium(III) or Ruthenium(II), the ppy ligand facilitates strong spin-orbit coupling, promoting rapid intersystem crossing. This results in complexes with near-unity quantum yields, massive Stokes shifts, and tunable, long-lived phosphorescence [2].
Why 5-(Bromomethyl)-2-phenylpyridine? As a Senior Application Scientist, I frequently see researchers struggle with steric encumbrance during metal complexation when using functionalized ligands. 5-(Bromomethyl)-2-phenylpyridine solves this elegantly:
-
Steric Freedom: The 5-position on the pyridine ring is geometrically distal to the metal-coordinating carbon and nitrogen atoms. Alkylating at this site ensures that bulky payloads (e.g., macrocycles, oligonucleotides) do not sterically hinder the subsequent formation of the stable octahedral metal complex [3].
-
Orthogonal Reactivity: The bromomethyl group offers a "Goldilocks" reactivity profile for SN2 nucleophilic substitution. It is highly reactive under mild conditions (unlike sluggish chloromethyls) but possesses sufficient chemical stability to prevent spontaneous degradation during storage (unlike light-sensitive iodomethyls).
Synthetic Workflow & Logical Architecture
The versatility of 5-(Bromomethyl)-2-phenylpyridine allows it to act as a universal electrophilic hub. Depending on the target application, the synthetic logic diverges into two primary pathways: O-Alkylation (for supramolecular sensors) and N-Alkylation (for biological tracers).
Caption: Divergent synthetic pathways for utilizing 5-(Bromomethyl)-2-phenylpyridine in O- and N-alkylation.
Validated Experimental Protocols
Protocol A: O-Alkylation for Supramolecular Sensing Platforms
Objective: Grafting the ppy ligand onto a macrocyclic host (e.g., Calixarene or Cyclodextrin) to create a luminescent sensor precursor.
Expert Insight: Poly-hydroxylated macrocycles are notoriously difficult to alkylate uniformly due to steric crowding and hydrogen bonding networks. Sodium Hydride (NaH) is required to forcefully deprotonate the hydroxyl groups. Dry THF is strictly required ; trace moisture will quench the NaH and competitively hydrolyze the bromomethyl electrophile into an unreactive hydroxymethyl byproduct.
Step-by-Step Methodology:
-
Preparation & Activation: Flame-dry a two-neck round-bottom flask under Argon. Dissolve the macrocyclic host (e.g., 1,3,5-trimethylether of t-Bu-calix[6]arene, 1.0 eq) in anhydrous THF (0.05 M).
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq per reacting OH group) in portions at 0 °C.
-
Self-Validation Point: Observe the evolution of H2 gas. The transition from a turbid suspension to a clear/translucent solution upon heating to 60 °C for 1 hour confirms successful alkoxide formation.
-
-
Alkylation: Cool the reaction mixture back to room temperature. Add 5-(Bromomethyl)-2-phenylpyridine (1.2 eq per reacting OH group) dropwise as a solution in dry THF.
-
Propagation: Heat the mixture to 60 °C and stir for 12–24 hours under Argon.
-
Quenching & Extraction: Cool to 0 °C and carefully quench with a minimal amount of cold methanol, followed by water. Extract the aqueous layer 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography (typically Hexanes/Ethyl Acetate gradients).
-
Self-Validation Point: In the 1H NMR spectrum, the disappearance of the sharp singlet at ~4.5 ppm (CH2-Br) and the emergence of a multiplet corresponding to the new ether linkage confirms successful conjugation.
-
Protocol B: N-Alkylation for Biological Tracers
Objective: Selective N7-alkylation of Guanosine Monophosphate (GMP) to create a fluorescent nucleotide analogue [1].
Expert Insight: GMP is highly polar, while the bromomethyl-ppy electrophile is lipophilic. Using the tributylamine (TBA) salt of GMP in anhydrous DMSO bridges this solubility gap. The reaction proceeds without an external base, relying entirely on the intrinsic nucleophilicity of the N7 position of the purine ring. Adding a base here would risk degrading the sensitive nucleotide.
Step-by-Step Methodology:
-
Preparation: In a 2-dram vial, dissolve Guanosine monophosphate tributylammonium salt (GMP-TBA, 1.0 eq) in anhydrous DMSO to a concentration of 0.1 M.
-
Alkylation: Add 5-(Bromomethyl)-2-phenylpyridine (4.0 eq, excess is required to drive the reaction due to the weak nucleophilicity of N7).
-
Propagation: Seal the vial and stir or shake at 40 °C for 18 hours.
-
Purification: Directly subject the crude DMSO solution to reversed-phase HPLC (C18 column). Use a mobile phase of 0.1 M Triethylammonium bicarbonate (TEAB) buffer (Solvent A) and 20% Acetonitrile in 0.1 M TEAB (Solvent B).
-
Lyophilization: Pool the product fractions and lyophilize to obtain the N-linked ppy-GMP ligand as a white powder.
-
Self-Validation Point: LC-MS analysis of the purified peak will show an[M+H]+ of exactly 531.1 m/z, confirming the successful addition of the ppy moiety to the GMP core [1].
-
Quantitative Data Summary
The following table summarizes the critical parameters and expected outcomes for the two divergent synthetic pathways.
| Reaction Parameter | Pathway A: O-Alkylation (Supramolecular) | Pathway B: N-Alkylation (Biological) |
| Target Nucleophile | Phenolic / Aliphatic -OH | Purine N7 / Primary Amines |
| Reagent Equivalents | 1.2 – 1.5 eq (per OH group) | 4.0 eq (excess required for N7) |
| Base / Catalyst | NaH (Strong, non-nucleophilic) | None (Relies on intrinsic nucleophilicity) |
| Solvent System | Anhydrous THF | Anhydrous DMSO |
| Temperature / Time | 60 °C / 12–24 h | 40 °C / 18 h |
| Typical Yield | 55% – 75% | 23% – 30% |
| Purification Method | Normal-phase Silica Chromatography | Reversed-phase HPLC (TEAB buffer) |
| Downstream Use | Ir(III) Supramolecular Cation Sensors | Fluorescent DNA/RNA Tracers |
References
- US Patent 10,676,499 B2 - N7-Alkylation of Guanosine Monophosphate using 5-(bromomethyl)-2-phenylpyridine. Google Patents.
-
Aggregation-Induced Emission: Together We Shine, United We Soar! - Chemical Reviews (ACS Publications). Discusses the photophysics of 2-phenylpyridine derivatives and their role in highly efficient luminescent complexes. URL:[Link]
-
A rapid 'on–off–on' mitochondria-targeted phosphorescent probe for selective and consecutive detection of Cu2+ and cysteine in live cells. - RSC Advances. Details the use of cyclometalated Ir-ppy complexes for biological sensing and subcellular tracking. URL:[Link]
step-by-step laboratory protocol for 5-(Bromomethyl)-2-phenylpyridine synthesis
Introduction
5-(Bromomethyl)-2-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group, which serves as a handle for introducing the 2-phenylpyridine scaffold into larger molecules through nucleophilic substitution reactions. This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(Bromomethyl)-2-phenylpyridine via the free-radical bromination of 2-phenyl-5-methylpyridine. The chosen method utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator, a combination well-regarded for its selectivity in benzylic brominations.
This guide is designed for researchers and scientists with a foundational understanding of synthetic organic chemistry. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.
Part 1: Synthesis Strategy and Mechanism
The conversion of 2-phenyl-5-methylpyridine to its bromomethyl derivative is achieved through a free-radical chain reaction. This benzylic bromination is highly selective for the methyl group attached to the pyridine ring, as the benzylic position can stabilize a radical intermediate through resonance with the aromatic system.
The reaction proceeds through three key stages[1]:
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanoisopropyl radicals and nitrogen gas. These radicals then react with N-Bromosuccinimide (NBS) to produce a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 2-phenyl-5-methylpyridine. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, 5-(Bromomethyl)-2-phenylpyridine, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain reaction.
-
Termination: The reaction concludes when radical species combine to form non-radical products[2].
The use of NBS is crucial as it maintains a low, constant concentration of bromine radicals, which minimizes competing reactions such as electrophilic addition to the aromatic rings[3].
Part 2: Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Phenyl-5-methylpyridine | 169.22 | 2849-86-7 | Starting material. |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Recrystallize from water if necessary. |
| Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 | Radical initiator. Handle with care. |
| Carbon Tetrachloride (CCl₄) | 153.82 | 56-23-5 | Anhydrous solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |
| Hexanes | - | 110-54-3 | For purification. |
| Ethyl Acetate | 88.11 | 141-78-6 | For purification. |
Safety Precautions & Hazard Management
This protocol involves hazardous materials and requires strict adherence to safety procedures. The experiment must be conducted inside a certified chemical fume hood.
-
N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed.[4] Avoid creating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Azobisisobutyronitrile (AIBN): A flammable solid that can be toxic if inhaled or ingested. It is also a potential explosion hazard if heated. Store in a cool, dark place away from heat sources.
-
Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. It is harmful if inhaled, swallowed, or absorbed through the skin. Use in a well-ventilated fume hood and avoid all contact.
-
General Handling: Always wear appropriate PPE. Avoid inhalation of vapors and direct contact with skin and eyes.[5][6] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][6][7]
Experimental Workflow Diagram
Sources
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Synthesis of Novel Amine Derivatives of 2-Phenylpyridine
Abstract
This document provides a comprehensive guide to the reaction conditions for the coupling of 5-(bromomethyl)-2-phenylpyridine with a variety of primary and secondary amines. This N-alkylation reaction is a fundamental transformation in medicinal chemistry and materials science, enabling the synthesis of a diverse array of novel compounds with potential applications in drug discovery and the development of organic light-emitting diodes (OLEDs). Detailed experimental protocols, mechanistic insights, and a comparative analysis of reaction parameters are presented to facilitate the efficient synthesis and optimization of these valuable 2-phenylpyridine derivatives.
Introduction: The Significance of 2-Phenylpyridine Scaffolds
The 2-phenylpyridine core is a privileged scaffold in several areas of chemical research. In medicinal chemistry, derivatives of this motif are investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets.[1][2] The functionalization of the 2-phenylpyridine skeleton, particularly at the 5-position, allows for the systematic modification of its physicochemical properties, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[2]
Furthermore, in the field of materials science, 2-phenylpyridine derivatives are key components in the design of phosphorescent emitters for organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of these molecules through the introduction of different amine functionalities is essential for achieving high-efficiency and long-lasting devices.[3] The coupling of 5-(bromomethyl)-2-phenylpyridine with amines provides a direct and versatile route to these important classes of compounds.
Reaction Mechanism and Key Parameters
The coupling of 5-(bromomethyl)-2-phenylpyridine with amines proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism.[2][4] In this process, the amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 5-(bromomethyl)-2-phenylpyridine, displacing the bromide leaving group.[2][4]
Several key parameters influence the efficiency and outcome of this reaction:
-
The Nature of the Amine: The nucleophilicity of the amine is a critical factor. Primary amines generally react more readily than secondary amines due to reduced steric hindrance. The electronic properties of the amine also play a role; electron-donating groups on the amine enhance its nucleophilicity, while electron-withdrawing groups have the opposite effect.
-
The Role of the Base: A base is typically employed to neutralize the hydrobromic acid (HBr) generated during the reaction.[2] Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while organic bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also frequently used.[2][5] The choice of base can impact the reaction rate and selectivity, particularly in preventing over-alkylation of primary amines.[5]
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are generally preferred as they can stabilize the transition state of the SN2 reaction.[2][6]
-
Reaction Temperature: The reaction can often be performed at room temperature, but heating may be necessary to drive the reaction to completion, especially with less reactive amines.[2] Temperatures typically range from room temperature to 80 °C.[2]
Experimental Protocols
General Protocol for the N-Alkylation of Amines with 5-(Bromomethyl)-2-phenylpyridine
This protocol provides a general guideline and may require optimization for specific amine substrates.
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (1.0 equivalent)
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., ACN, DMF, THF)
-
Reaction flask equipped with a magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the amine and the chosen anhydrous solvent.
-
Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of 5-(bromomethyl)-2-phenylpyridine in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to a suitable temperature (e.g., 50-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-substituted 5-((alkylamino)methyl)-2-phenylpyridine.
Microwave-Assisted Protocol for Accelerated Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and often leads to improved yields.[7][8][9]
Materials:
-
5-(Bromomethyl)-2-phenylpyridine (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., DMF, ACN)
-
Microwave reaction vessel
Procedure:
-
In a microwave reaction vessel, combine 5-(bromomethyl)-2-phenylpyridine, the amine, the base, and the solvent.
-
Seal the vessel and place it in a microwave synthesizer.
-
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the general protocol.
Data Presentation: A Comparative Study
The following table summarizes representative reaction conditions and yields for the coupling of 5-(bromomethyl)-2-phenylpyridine with various amines, showcasing the versatility of the described protocols.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | Pyrrolidine | Et₃N | ACN | RT | 2 | 92 |
| 3 | Morpholine | DIPEA | THF | 50 | 6 | 88 |
| 4 | Benzylamine | K₂CO₃ | DMF | 80 | 3 | 90 |
| 5 | N-Methylaniline | Cs₂CO₃ | ACN | RT | 8 | 75 |
Yields are for isolated and purified products and may vary depending on the specific reaction scale and conditions.
Visualizing the Process
General Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the coupling of 5-(bromomethyl)-2-phenylpyridine with a generic primary amine.
Caption: General experimental workflow.
Troubleshooting and Considerations
-
Over-alkylation: In the case of primary amines, the formation of a tertiary amine by-product through a second alkylation is a potential side reaction. To minimize this, a slight excess of the primary amine can be used, or a bulkier base may be employed.
-
Low Reactivity: For sterically hindered or electron-poor amines, higher reaction temperatures and longer reaction times may be necessary. The use of a more polar solvent like DMF can also enhance the reaction rate.
-
Purification Challenges: The basic nature of the amine products may require the use of a deactivated silica gel or the addition of a small amount of triethylamine to the eluent during column chromatography to prevent streaking.
Conclusion
The N-alkylation of 5-(bromomethyl)-2-phenylpyridine with amines is a robust and versatile method for the synthesis of a wide range of functionalized 2-phenylpyridine derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers in drug discovery and materials science to efficiently synthesize and explore the potential of these valuable compounds. The choice of reaction conditions, including the base, solvent, and temperature, can be tailored to the specific amine substrate to achieve optimal results.
References
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols: Coupling of 5-(Bromomethyl)isoindoline with Amines.
- Kim, S. R., et al. (2019). Microwave‐assisted Efficient H/D Exchange Method of 9H‐Carbazole and 2‐Phenylpyridine as Organic Light‐emitting Materials.
- Bhattacharyya, S., & Hatua, K. (2018). N-alkylation benzylamine$HBr with butylbromide utilizing different bases a.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine.
- A solvent-free, microwave-assisted approach for the ring-opening reactions of phenyl glycidyl ether with a series of commercially available imidazoles and pyrazoles is described. (2025). PMC.
- Microwave-assisted synthesis of some new 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles of biological interest. (2026).
- Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. (2022). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Bromination of 5-Methyl-2-Phenylpyridine
Welcome to the technical support center for the bromination of 5-methyl-2-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve higher yields and purity in your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bromination of 5-methyl-2-phenylpyridine, providing quick insights into key aspects of the reaction.
Q1: What is the expected regioselectivity for the bromination of 5-methyl-2-phenylpyridine?
The bromination of 5-methyl-2-phenylpyridine is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the existing substituents on the pyridine ring will direct the incoming electrophile (bromine). The phenyl group at the 2-position and the methyl group at the 5-position are both activating groups. The most likely position for bromination is the C-3 position, which is ortho to the activating phenyl group and meta to the methyl group. This is due to the directing effects of the substituents and the electronic nature of the pyridine ring.[1][2]
Q2: Which brominating agent is most suitable for this reaction?
The choice of brominating agent is critical for both yield and selectivity. While elemental bromine (Br₂) can be used, it often requires harsh conditions and can lead to over-bromination and other side products.[3] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often favored for substrates that are sensitive or prone to side reactions.[4][5] For pyridine derivatives, using NBS in the presence of an acid catalyst or in a polar solvent can effectively promote the desired bromination.[4][6] Another effective reagent can be 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which is also a stable and selective source of electrophilic bromine.[3]
Q3: What role does the solvent play in this reaction?
The solvent can significantly influence the reaction rate and selectivity.[7] For brominations using NBS, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often good choices as they can help to solubilize the reactants and stabilize the charged intermediates formed during the reaction.[8][9] In some cases, using a co-solvent system, such as acetonitrile and water, can enhance the reactivity of NBS.[4] The choice of solvent should also consider the work-up procedure and the ease of product isolation.
Q4: How does temperature affect the yield and selectivity?
Temperature is a critical parameter to control. Generally, lower temperatures favor higher selectivity by minimizing the formation of undesired byproducts.[5] However, the reaction rate will also decrease at lower temperatures. It is important to find an optimal temperature that balances reaction rate and selectivity. For many brominations with NBS, reactions are run at or below room temperature. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time at a given temperature.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the bromination of 5-methyl-2-phenylpyridine.
Problem 1: Low or No Conversion to the Brominated Product
Possible Causes:
-
Insufficiently activated brominating agent: NBS may require an activator, especially for a somewhat deactivated ring system like pyridine.
-
Low reaction temperature: The reaction may be too slow at the chosen temperature.
-
Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility or deactivation of the reagents.
-
Decomposition of reagents: The brominating agent may have decomposed over time.
Solutions:
-
Addition of an Acid Catalyst: The addition of a catalytic amount of a protic acid (e.g., sulfuric acid) or a Lewis acid can activate the brominating agent, making it more electrophilic.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress. Be cautious, as higher temperatures can also lead to side reactions.
-
Solvent Screening: If the reaction is not proceeding, consider switching to a more polar solvent to improve solubility and reaction rates.
-
Use Fresh Reagents: Ensure that the brominating agent is fresh and has been stored properly.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Causes:
-
Over-bromination: The reaction conditions may be too harsh, leading to the addition of more than one bromine atom.
-
Side reactions: Bromination may be occurring at other positions on the pyridine or phenyl ring, or even on the methyl group.
-
High reaction temperature: Higher temperatures can reduce the regioselectivity of the reaction.
Solutions:
-
Use a Milder Brominating Agent: If using Br₂, switch to NBS or DBDMH for better selectivity.[3][4]
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the 5-methyl-2-phenylpyridine relative to the brominating agent to minimize over-bromination.[5]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly improve selectivity.[5]
-
Protecting Groups: While less common for this specific substrate, in highly activated systems, protecting groups can be used to temporarily block more reactive sites.
Problem 3: Difficult Purification of the Final Product
Possible Causes:
-
Close boiling points or polarities of byproducts: The desired product and byproducts may have very similar physical properties, making separation by distillation or chromatography challenging.
-
Formation of tar or polymeric material: Harsh reaction conditions can lead to the formation of intractable materials.
Solutions:
-
Optimize Reaction Conditions for Purity: Focus on reaction conditions that provide the cleanest crude product, even if the conversion is not 100%. This can simplify the purification process.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good separation.
-
Advanced Chromatographic Techniques: If standard column chromatography is ineffective, consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for more challenging separations.
-
Derivatization: In some cases, the product can be converted to a derivative that is easier to purify. The protecting group can then be removed in a subsequent step.
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for troubleshooting common issues in the bromination of 5-methyl-2-phenylpyridine.
Caption: A troubleshooting workflow for the bromination of 5-methyl-2-phenylpyridine.
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the bromination of 5-methyl-2-phenylpyridine using N-bromosuccinimide, designed to maximize yield and selectivity.
Materials and Reagents:
-
5-methyl-2-phenylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-2-phenylpyridine (1.0 equivalent).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of NBS: Add N-bromosuccinimide (1.05 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile used).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-bromo-5-methyl-2-phenylpyridine.
Characterization:
The structure and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR spectroscopy: To confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (if solid): To assess the purity of the product.
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed mechanism for the electrophilic aromatic substitution of 5-methyl-2-phenylpyridine with N-bromosuccinimide.
Caption: Proposed mechanism for the bromination of 5-methyl-2-phenylpyridine with NBS.
IV. Data Summary
The following table summarizes expected outcomes for the bromination of 5-methyl-2-phenylpyridine under different conditions, based on literature precedents for similar substrates.[3][4][6]
| Brominating Agent | Solvent | Temperature (°C) | Expected Major Product | Expected Yield Range | Key Considerations |
| Br₂ | Acetic Acid | 25-50 | 3-bromo-5-methyl-2-phenylpyridine | 40-60% | Potential for over-bromination and lower selectivity.[3] |
| NBS | Acetonitrile | 0-25 | 3-bromo-5-methyl-2-phenylpyridine | 70-90% | Good selectivity, milder conditions.[4][6] |
| NBS / H₂SO₄ (cat.) | Acetonitrile | 0 | 3-bromo-5-methyl-2-phenylpyridine | >90% | Faster reaction, but may require careful control to avoid side products. |
| DBDMH | Dichloromethane | 25 | 3-bromo-5-methyl-2-phenylpyridine | 75-85% | Good alternative to NBS, often with high selectivity.[3] |
V. References
-
Khan, I., Zaib, S., Batool, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available from: [Link]
-
Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN105017332A. Available from:
-
Zhang, J., et al. (2009). Method for preparing 5-bromo-2-methylpyridine. CN101560183B. Available from:
-
Mathes, W., & Schuly, H. (1964). The Reaction of N-Bromosuccinimide with some Alkyl Pyridines. Canadian Journal of Chemistry, 42(3), 698-701. Available from: [Link]
-
Selt, M., et al. (2019). Bromination of pyridine derivatives. WO2019145177A1. Available from:
-
PubChem. 3-Bromo-5-phenylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
Yoshida, J., et al. (2011). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. Green Chemistry, 13(5), 1231-1234. Available from: [Link]
-
LookChem. 3-Bromo-5-methylpyridine. Available from: [Link]
-
Lu, Y., Guo, J., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. Available from: [Link]
-
Smith, A. B., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(8), 5179–5187. Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
-
G, S. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2021). Heterocyclic Amines. Available from: [Link]
-
Al-Zoubi, W., et al. (2004). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthetic Communications, 34(14), 2583-2591. Available from: [Link]
-
ResearchGate. (2018). Influence of the solvent on the action of ammonia on halogeno-derivatives of pyridine and nitrobenzene. Available from: [Link]
-
Selt, M., et al. (2023). Bromination of pyridine derivatives. US11613549B2. Available from:
-
Kumar, D., & Kumar, N. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PLoS ONE, 9(5), e97863. Available from: [Link]
Sources
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- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Bromomethyl)-2-phenylpyridine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis and purification of 5-(Bromomethyl)-2-phenylpyridine. The purity of this key intermediate is paramount for its successful application in drug development and materials science. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during the purification of the crude product.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental setbacks.
Q1: My recrystallization yield is disappointingly low. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization and typically points to one of several procedural missteps.[1] Understanding the underlying cause is key to optimizing your yield.
-
Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude product.[1] An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but sparingly at low temperatures.[2][3] Using an excessive volume ensures that a significant portion of your product remains in the mother liquor even after cooling.
-
Incomplete Crystallization: Insufficient cooling will prevent the maximum amount of product from crystallizing out of the solution.
-
Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel if the apparatus and solution cool too quickly.[1]
-
Solution: Use a pre-heated filter funnel and flask for the hot filtration. Perform the filtration step as rapidly as possible to minimize cooling.[1]
-
-
Inappropriate Solvent Choice: The selected solvent may simply be too good at dissolving your compound, even at cold temperatures.
-
Solution: Conduct a thorough solvent screen to find the optimal solvent or solvent system. An ideal solvent will exhibit a large solubility differential between hot and cold conditions.[2]
-
Troubleshooting Recrystallization Issues
Caption: Decision tree for troubleshooting low recrystallization yield.
Q2: My product is "oiling out" during recrystallization instead of forming solid crystals. What's happening?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or issues with the cooling process.
-
Presence of Impurities: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation, leading to an oil.[1]
-
Solution: If the crude product is heavily contaminated, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.[1]
-
-
Rapid Cooling: Cooling the saturated solution too quickly can cause the compound to come out of solution faster than crystals can form, resulting in an oil.[1]
-
High Solute Concentration: A supersaturated solution, while necessary for crystallization, can sometimes lead to oiling if the concentration is excessively high.
-
Solution: Add a very small amount of additional hot solvent to the oiled mixture to achieve a clear solution, then attempt to cool slowly again.
-
Q3: I'm getting poor separation and broad bands during flash column chromatography. How can I improve my technique?
A3: Effective column chromatography relies on optimizing the stationary phase, mobile phase, and packing technique.[4] Poor separation is often traced back to a few key areas.
-
Inappropriate Solvent System (Mobile Phase): If the eluent is too polar, all compounds will travel with the solvent front, resulting in no separation. If it's not polar enough, the compounds will remain adsorbed to the silica, failing to move down the column.
-
Solution: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value of ~0.35 for your target compound.[5] For 5-(Bromomethyl)-2-phenylpyridine, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) is a robust strategy.[1]
-
-
Column Overloading: Applying too much crude material relative to the amount of stationary phase is a common mistake that leads to broad, overlapping bands.[1]
-
Solution: A general guideline is to load an amount of crude product that is 1-5% of the total weight of the silica gel.[1]
-
-
Improper Column Packing: Channels, cracks, or air bubbles in the silica bed create pathways for the solvent and sample to travel unevenly, destroying separation efficiency.[1][5]
Q4: My product appears to be decomposing on the silica gel column. How can I prevent this?
A4: The benzylic bromide functionality in 5-(Bromomethyl)-2-phenylpyridine makes it susceptible to nucleophilic substitution, and the pyridine nitrogen can be protonated. The acidic nature of standard silica gel can catalyze decomposition, primarily through hydrolysis to the corresponding alcohol, (2-phenylpyridin-5-yl)methanol.[1]
-
Acid-Catalyzed Degradation: The slightly acidic surface of silica gel can promote side reactions.
-
Solution 1 (Deactivation): Neutralize the silica gel before use. This can be done by preparing the silica slurry in a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) in the eluent. The base will occupy the acidic sites on the silica, preventing them from interacting with your compound.
-
Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase. Alumina (basic or neutral) is a common alternative to silica gel and can be effective for acid-sensitive compounds.
-
Solution 3 (Speed): Work quickly. The less time the compound spends on the column, the less opportunity there is for decomposition. Use a slightly more polar solvent system to expedite elution, provided it doesn't compromise separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-(Bromomethyl)-2-phenylpyridine?
A1: The impurity profile depends on the synthetic route, but common impurities arise from the bromination of 5-methyl-2-phenylpyridine.
| Impurity | Structure | Reason for Formation | Removal Strategy |
| Unreacted Starting Material | 5-methyl-2-phenylpyridine | Incomplete reaction. | Column chromatography; careful recrystallization. |
| Over-brominated Product | 5-(Dibromomethyl)-2-phenylpyridine | Excess brominating agent or harsh reaction conditions. | Column chromatography is most effective. |
| Hydrolysis Product | (2-phenylpyridin-5-yl)methanol | Exposure of the bromomethyl group to moisture, often catalyzed by acid or base.[1] | Column chromatography. Can be difficult to remove by recrystallization alone. |
| Brominating Agent Byproduct | e.g., Succinimide (from NBS) | Stoichiometric byproduct of the reaction. | Soluble in more polar solvents. Can often be removed by washing or during recrystallization. |
Q2: What is a good starting point for a recrystallization solvent system?
A2: For a molecule like 5-(Bromomethyl)-2-phenylpyridine, which has both aromatic (less polar) and pyridyl/bromomethyl (more polar) character, moderately polar solvents or a two-solvent system are excellent starting points.[2]
| Solvent System | Rationale | Notes |
| Isopropanol or Ethanol | Often provides good solubility when hot and poor solubility when cold for moderately polar compounds. | Good single-solvent choice to try first. |
| Ethyl Acetate / Hexane | A versatile two-solvent system. The compound is soluble in the "good" solvent (ethyl acetate) and insoluble in the "poor" solvent (hexane).[6] | Dissolve in minimal hot ethyl acetate, then add hexane dropwise until the solution becomes faintly cloudy. Allow to cool.[2] |
| Dichloromethane / Hexane | Similar to the above, for less polar impurities. | Be mindful of the lower boiling point of dichloromethane. |
Q3: When should I choose column chromatography over recrystallization?
A3: The choice depends on the purity of your crude product and the nature of the impurities.
-
Choose Recrystallization when:
-
The crude product is relatively pure (>85-90%).
-
The impurities have significantly different solubility profiles from the desired product.
-
You are working on a large scale, as it is often more scalable than chromatography.
-
-
Choose Column Chromatography when:
-
The crude product is a complex mixture with multiple components.
-
Impurities have very similar polarities and solubility to the product (e.g., over-brominated side products).[1]
-
The product is an oil or low-melting solid that is difficult to crystallize.
-
You need to achieve very high purity (>99%) for analytical or biological testing purposes.[6]
-
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring column fractions.[1] It is fast, inexpensive, and requires a minimal amount of sample.
-
Procedure: Spot each collected fraction (or every few fractions) on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard. Elute the plate with the same solvent system used for the column (or a slightly more polar one to speed up the process).
-
Visualization: Visualize the spots using a UV lamp (254 nm), as the aromatic rings in your compound will be UV-active. You can also use a chemical stain like potassium permanganate.
-
Analysis: Combine the fractions that show a single, clean spot corresponding to your desired product.
Section 3: Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
-
Dissolution: Place the crude 5-(Bromomethyl)-2-phenylpyridine (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a small amount of isopropanol (e.g., 5 mL).
-
Heating: Heat the mixture on a hot plate with stirring. Add more isopropanol in small portions (0.5-1.0 mL at a time) until the solid just dissolves completely at the boiling point.[2]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and spectroscopic methods to confirm purity.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Using TLC, determine an eluent system that gives your product an Rf of ~0.35. A good starting point is a gradient of 0% to 20% Ethyl Acetate in Hexane.
-
Column Packing: Clamp a column vertically. Add a small plug of cotton or glass wool. Fill the column about halfway with the initial, non-polar eluent (e.g., 100% hexane). In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column.[5] Open the stopcock and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the solvent level drop below the top of the silica bed.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply this solution to the top of the silica bed.[4]
-
Elution: Carefully add the eluent to the top of the column. Begin eluting with the non-polar solvent, collecting fractions in test tubes.[1] Gradually increase the polarity of the eluent according to your gradient plan (e.g., switch to 5% EtOAc/Hexane, then 10%, etc.).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-(Bromomethyl)-2-phenylpyridine.
General Purification Workflow
Caption: A typical workflow for the purification of 5-(Bromomethyl)-2-phenylpyridine.
References
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. (n.d.).
- Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives - Benchchem. (n.d.).
- 5-Bromo-2-phenylpyridine, 98% | 27012-25-5 - J&K Scientific. (2010, January 21).
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. (n.d.).
- Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. (n.d.).
- CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents. (n.d.).
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
- 5-BROMOMETHYL-2-PHTHALIMIDO-PYRIDINE Safety Data Sheets - Echemi. (n.d.).
- 5-Bromo-2-phenylpyridine, 1G - B5018-1G - Lab Pro. (n.d.).
- WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. (n.d.).
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
- SAFETY DATA SHEET - Fisher Scientific. (2014, December 18).
- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC. (n.d.).
- Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem. (n.d.).
- Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - MDPI. (2025, April 2).
- Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.).
- Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (2025, December 6).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers - Benchchem. (n.d.).
- Automated liquid-liquid extraction of organic compounds from aqueous samples using a multifunction autosampler syringe - PubMed. (2021, April 12).
- 2-Bromo-5-(bromomethyl)pyridine - CLEARSYNTH. (n.d.).
- Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013, March 15).
- Accelerated Solvent Extraction & Ultra-High Performance Liquid Chromatography Coupled with High-ResolutionMass Spectrometry. (n.d.).
- Column chromatography - UVic. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
- Column Chromatography Guide | Phenomenex. (2025, December 12).
- Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development | Pharmaceutical Technology. (2019, October 2).
- 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
minimizing dibromination side products in 5-(Bromomethyl)-2-phenylpyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dibromination Side Products
The synthesis of 5-(bromomethyl)-2-phenylpyridine is a critical step in the development of various pharmaceutical compounds. However, a common challenge encountered during this process is the formation of the dibrominated side product, 5-(dibromomethyl)-2-phenylpyridine. This guide provides in-depth technical assistance to help you troubleshoot and optimize your reaction conditions to favor the desired monobrominated product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the formation of the dibrominated byproduct?
The bromination of 5-methyl-2-phenylpyridine using N-bromosuccinimide (NBS) proceeds via a free-radical chain reaction, often referred to as the Wohl-Ziegler reaction.[1][2] The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3] The initiator generates a bromine radical (Br•), which then abstracts a hydrogen atom from the methyl group of 5-methyl-2-phenylpyridine to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (Br₂) to yield the desired 5-(bromomethyl)-2-phenylpyridine and another bromine radical, propagating the chain.
Dibromination occurs when the initially formed monobrominated product reacts further with a bromine radical. The electron-withdrawing nature of the bromine atom in 5-(bromomethyl)-2-phenylpyridine makes the remaining benzylic hydrogen more susceptible to abstraction, leading to the formation of a new benzylic radical and subsequently, the dibrominated product.
Q2: How does the concentration of bromine affect the selectivity of the reaction?
Maintaining a low concentration of molecular bromine (Br₂) throughout the reaction is crucial for minimizing dibromination.[1][4] N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations precisely because it provides a slow, controlled release of Br₂.[1][5] High local concentrations of bromine can increase the rate of the second bromination step, leading to a higher yield of the undesired dibrominated product.[6]
Q3: What is the role of the radical initiator and how does its concentration impact the reaction?
A radical initiator is essential to start the free-radical chain reaction.[3] Initiators like AIBN or BPO decompose upon heating or irradiation to generate radicals, which then initiate the bromination process. The concentration of the initiator can influence the reaction rate. While a sufficient amount is needed to start the reaction, an excessive concentration can lead to a rapid generation of bromine radicals, potentially increasing the likelihood of side reactions, including dibromination. Typically, a catalytic amount (0.02 - 0.1 equivalents) of the initiator is sufficient.[3]
Troubleshooting Guide: Minimizing Dibromination
This section provides practical solutions to common problems encountered during the synthesis of 5-(bromomethyl)-2-phenylpyridine.
Problem: My reaction is producing a significant amount of the dibrominated byproduct.
Solution: This is the most common issue. Several factors can contribute to over-bromination. Here’s a systematic approach to troubleshoot and optimize your reaction:
1. Control the Stoichiometry of NBS:
-
Recommendation: Use a slight excess of the starting material (5-methyl-2-phenylpyridine) relative to NBS. A molar ratio of 1:0.9 to 1:0.95 (Starting Material:NBS) is a good starting point. This ensures that NBS is the limiting reagent, reducing the chance of the monobrominated product reacting further. While some protocols suggest a slight excess of NBS (1.05 - 1.2 eq), this can increase the risk of dibromination.[3]
2. Optimize Reaction Temperature and Time:
-
Causality: The rate of both the desired monobromination and the undesired dibromination increases with temperature. Finding the optimal temperature is key to maximizing the yield of the monobrominated product.
-
Protocol:
-
Start the reaction at a lower temperature (e.g., 50-60 °C) and monitor the progress by TLC or GC-MS.
-
Gradually increase the temperature if the reaction is too slow. Refluxing in a solvent like carbon tetrachloride (traditionally used, but now often replaced with safer alternatives) is a common condition.[2]
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the product. Prolonged reaction times can lead to increased dibromination.[7]
-
3. Ensure Efficient Stirring:
-
Rationale: Vigorous stirring is crucial to maintain a homogeneous reaction mixture and prevent localized high concentrations of NBS and bromine radicals, which can promote dibromination.[6]
4. Consider the Order of Reagent Addition:
-
Recommendation: Add the NBS portion-wise over a period of time rather than all at once. This helps to maintain a low and steady concentration of bromine throughout the reaction.
Problem: I am observing low conversion of my starting material.
Solution: Low conversion can be due to several factors, including insufficient initiation or deactivation of the reagents.
1. Check the Quality of the Radical Initiator:
-
Recommendation: Radical initiators like AIBN and BPO can decompose over time. Ensure you are using a fresh or properly stored initiator.
2. Ensure Anhydrous Conditions:
-
Rationale: The presence of water can hydrolyze NBS and the desired product.[2]
-
Protocol: Use anhydrous solvents and dry glassware. It is good practice to dry the starting material and solvent before use.
3. Increase Initiator Concentration or Temperature (with caution):
-
Recommendation: If conversion remains low, you can slightly increase the amount of radical initiator or the reaction temperature. However, be mindful that this can also increase the rate of dibromination, so careful monitoring is essential.
Problem: How do I effectively purify the monobrominated product from the dibrominated impurity?
Solution: Purification can be challenging due to the similar polarities of the mono- and dibrominated products.
-
Column Chromatography: This is the most common method for separation.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is employed. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[8] The dibrominated product is generally less polar and will elute first. Careful fractionation and monitoring by TLC are crucial for obtaining a pure product.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and may require some experimentation. A solvent system where the monobrominated product has good solubility at high temperatures and poor solubility at low temperatures is ideal.
Experimental Protocols
Optimized Protocol for the Monobromination of 5-methyl-2-phenylpyridine
This protocol is designed to maximize the yield of 5-(bromomethyl)-2-phenylpyridine while minimizing the formation of the dibrominated side product.
Materials:
-
5-methyl-2-phenylpyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or 1,2-dichlorobenzene[3][9]
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-methyl-2-phenylpyridine (1.0 eq).
-
Add the anhydrous solvent (e.g., CCl₄) to dissolve the starting material.
-
Add the radical initiator (AIBN or BPO, 0.05 eq).
-
Begin stirring and gently heat the mixture to reflux (for CCl₄, the boiling point is ~77 °C).
-
Once refluxing, add recrystallized NBS (0.95 eq) portion-wise over 30-60 minutes.
-
Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (SM:NBS) | 1 : 0.9 - 0.95 | Limits the amount of brominating agent to minimize over-bromination. |
| Radical Initiator | 0.02 - 0.1 eq | Catalytic amount is sufficient to initiate the reaction. |
| Solvent | Anhydrous CCl₄, acetonitrile, or 1,2-dichlorobenzene | Anhydrous conditions are crucial to prevent hydrolysis.[2] |
| Temperature | Reflux | Provides the necessary energy for radical initiation and propagation. |
| NBS Addition | Portion-wise | Maintains a low, steady concentration of bromine. |
| Reaction Time | 1 - 4 hours (monitor) | Prevents prolonged exposure of the product to brominating conditions. |
Visualizing the Reaction Pathway
Caption: Free-radical mechanism of benzylic bromination.
References
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). (2011). [Link]
-
ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). [Link]
- Google Patents. Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. Method for purifying a bromine compound.
-
PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
Organic Chemistry Portal. α-Picoline-borane, 2-Methylpyridine borane, PICB. [Link]
- Google Patents.
-
OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]
-
PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). [Link]
-
YouTube. NBS: Radical Bromination. (2021). [Link]
-
ResearchGate. (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2017). [Link]
-
Supporting Information. Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. [Link]
-
ResearchGate. Scheme 1 Synthesis of intermediate compound... | Download Scientific Diagram. [Link]
-
ResearchGate. Pyridine and Methylpyridines: Calculations of the Structure, Proton Affinity, Gas-Phase Basicity, and Mobility of Protonated Molecules and Proton-Bound Dimers | Request PDF. (2025). [Link]
-
MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. (2024). [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). [Link]
-
Chemistry Steps. Benzylic Bromination. (2024). [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
European Patent Office. Process for benzylic bromination. [Link]
-
YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020). [Link]
-
PMC. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. orgosolver.com [orgosolver.com]
- 6. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimal Storage and Handling of Unstable Benzylic Bromides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with unstable benzylic bromides. This document provides in-depth, field-proven insights into the optimal storage, handling, and troubleshooting for these highly reactive yet synthetically valuable compounds. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind best practices.
Introduction: The Double-Edged Sword of Reactivity
Benzylic bromides are powerful intermediates in organic synthesis, prized for their ability to participate in a wide range of nucleophilic substitution and organometallic reactions. This utility stems from the inherent reactivity of the benzylic position. The carbon-bromine bond is relatively weak, and its cleavage is facilitated by the remarkable stability of the resulting benzylic carbocation or radical intermediate.[1][2] This stability arises from resonance delocalization, where the positive charge or radical electron can be distributed across the adjacent aromatic ring.[3][4]
However, this same electronic feature that makes them synthetically useful also renders them notoriously unstable. Exposure to common laboratory conditions can initiate rapid degradation, compromising reagent purity, reducing reaction yields, and posing significant safety hazards. This guide provides a comprehensive framework for mitigating these risks.
Section 1: Understanding the Instability: Primary Degradation Pathways
The instability of benzylic bromides is not arbitrary; it is governed by specific chemical degradation pathways. Understanding these pathways is the first step toward preventing them. The most common routes of decomposition are hydrolysis, oxidation, and elimination.
Caption: Primary degradation pathways for unstable benzylic bromides.
-
Hydrolysis: This is the most common degradation pathway. Benzylic bromides react readily with moisture, even trace amounts from the atmosphere, to produce the corresponding benzyl alcohol and hydrogen bromide (HBr) gas.[5][6] The generation of HBr is particularly problematic as it can catalyze further degradation, especially of sensitive functional groups like esters on the molecule, and can lead to a dangerous pressure buildup in sealed containers.[6][7][8]
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of benzaldehyde and, upon further oxidation, benzoic acid derivatives.[9] This is often a slower process but is accelerated by light and heat.
-
Elimination: In the presence of bases or upon heating, benzylic bromides with a hydrogen atom on the adjacent carbon can undergo dehydrohalogenation to form conjugated styrene derivatives.
-
Radical Polymerization: Light or elevated temperatures can induce homolytic cleavage of the C-Br bond, forming a stable benzylic radical.[2] These radicals can initiate polymerization reactions, leading to the formation of dark, tarry byproducts and a decrease in reagent purity.[6]
Section 2: Recommended Storage Protocols
To maximize the shelf-life and ensure the purity of unstable benzylic bromides, a multi-faceted approach to storage is essential. Each recommendation is designed to directly counteract one or more of the degradation pathways described above.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Refrigerate (2-8°C) for long-term storage. | Low temperatures significantly reduce the rate of all degradation pathways, including hydrolysis, elimination, and radical formation.[9] This is the single most effective measure for preserving the compound. For short-term use, storing in a cool, dry, and well-ventilated area is acceptable.[6] |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | An inert atmosphere is critical for displacing both moisture and oxygen, thereby directly preventing hydrolysis and oxidative degradation.[9] After each use, the container headspace should be purged with inert gas before resealing. |
| Light | Protect from all light sources. | Store in amber or opaque glass containers.[9] If the original container is clear, it should be wrapped in aluminum foil or stored in a dark cabinet. Light provides the activation energy for radical formation, which leads to polymerization and other side reactions.[2][5] |
| Container | Use tightly sealed glass containers with secure caps. | Prevents the ingress of atmospheric moisture and oxygen.[5][9] Containers must be carefully and securely resealed immediately after use.[5] Avoid metal caps or containers where possible, as HBr produced during decomposition can corrode steel.[5] |
| Purity | Use the highest purity reagent available and use promptly. | Impurities can sometimes catalyze decomposition. Upon receipt, it is good practice to date the bottle and plan experiments to use it within a reasonable timeframe. |
| Incompatible Materials | Store away from bases, alcohols, amines, and strong oxidizing agents. | These materials can react directly with the benzylic bromide, leading to rapid decomposition.[5] Ensure that storage cabinets do not contain these incompatible chemical classes. |
Section 3: Troubleshooting Guide (Q&A Format)
Q: My benzylic bromide has turned yellow/brown. Can I still use it?
A: A color change is a clear indicator of decomposition, likely due to the formation of bromine (Br₂) or polymeric byproducts from radical reactions. While the material may still contain some active reagent, its purity is compromised. Using it will likely lead to lower yields and the introduction of impurities into your reaction. We strongly recommend assessing the purity via techniques like NMR or HPLC before use or, preferably, discarding the reagent according to safety protocols and using a fresh bottle.
Q: The pressure in my benzylic bromide bottle has increased, and I heard a "hiss" when opening it. What should I do?
A: This is a serious safety concern and is caused by the formation of hydrogen bromide (HBr) gas from hydrolysis.[6] This pressure buildup can lead to container failure or explosion.[6] If you suspect pressure buildup, do not open the container in a closed environment. Place it in a fume hood, cool it with an ice bath to reduce the internal pressure, and then slowly and carefully vent the cap from behind a blast shield. The reagent has been significantly exposed to moisture and should be considered degraded.
Q: My reaction yield is unexpectedly low when using an older bottle of benzylic bromide. What is the likely cause?
A: The most probable cause is the degradation of the starting material. Over time, even under the best storage conditions, some level of hydrolysis and oxidation will occur, reducing the molar quantity of the active benzylic bromide in the container. Before undertaking a large-scale reaction with an older reagent, it is prudent to run a small test reaction or verify its purity analytically.
Q: I observe an unexpected, polar byproduct in my reaction that is not my target molecule. Could it come from the benzylic bromide?
A: Yes. If the benzylic bromide has undergone hydrolysis, it will contain benzyl alcohol. This alcohol can act as a nucleophile in your reaction or undergo side reactions under your specific conditions, leading to unexpected byproducts. This highlights the importance of storing the reagent under a dry, inert atmosphere to prevent the formation of such impurities.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is an inert atmosphere so critical if the bottle is tightly sealed? Even the small amount of air in the headspace of the container contains enough moisture and oxygen to initiate degradation on the surface of the liquid. Every time the bottle is opened, fresh atmospheric moisture is introduced. Purging with a dry, inert gas like argon or nitrogen displaces this reactive atmosphere, significantly extending the reagent's shelf-life.[9]
FAQ 2: What is the typical shelf-life of a benzylic bromide? There is no fixed shelf-life, as it is highly dependent on storage conditions and how frequently the bottle is opened. When stored unopened under ideal conditions (refrigerated, dark, inert atmosphere), it can last for many months to years. However, once opened, its lifespan decreases significantly. A practical approach is to consider any opened bottle older than 6 months as suspect and verify its purity before critical use.
FAQ 3: Can I use a stabilizer? Some commercial sources may supply benzylic halides with an inhibitor.[10] However, adding a stabilizer in the lab is not a common practice and can complicate your reaction. The best "stabilization" is adherence to strict storage protocols. If you are performing a reaction known to generate radical species, ensuring your reaction is free of light and oxygen is more effective than adding an external stabilizer to the stored reagent.
FAQ 4: What are the primary safety concerns when handling these reagents? Benzylic bromides are lachrymators (tear-producing agents) and are corrosive and irritating to the skin, eyes, and respiratory tract.[5][11] Always handle them in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[12] Be aware of the potential for pressure buildup in older containers.
Section 5: Experimental Protocol: Assessing Reagent Stability
This protocol provides a self-validating system to assess the stability of a benzylic bromide sample under stressed conditions, using High-Performance Liquid Chromatography (HPLC) for analysis.
Caption: Workflow for assessing the stability of a benzylic bromide.
Objective: To quantify the degradation of a benzylic bromide sample over time under controlled stress conditions compared to ideal storage conditions.
Methodology:
-
Sample Preparation (Time = 0):
-
Prepare a stock solution of the benzylic bromide in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Immediately take an aliquot for an initial analysis (T=0) to establish the starting purity.
-
Dispense the remaining solution into two vials:
-
Control Sample: An amber HPLC vial, purged with argon, sealed, and stored in a refrigerator (2-8°C).[9]
-
Stressed Sample: A clear glass HPLC vial, sealed with air in the headspace, and placed in an oven at 40°C.
-
-
-
Incubation:
-
Allow both the Control and Stressed samples to incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
HPLC Analysis:
-
Analyze the T=0, Control, and Stressed samples using a suitable reverse-phase HPLC method with a UV detector. The method should be able to resolve the parent benzylic bromide from its potential degradation products (e.g., benzyl alcohol, benzaldehyde).
-
Record the peak area percentage of the main benzylic bromide peak in each chromatogram.
-
-
Data Interpretation:
-
T=0 Sample: Establishes the initial purity of the reagent.
-
Control Sample: Shows the stability under recommended storage conditions. Minimal degradation is expected.
-
Stressed Sample: Shows the susceptibility of the compound to degradation under heat, light, and air. A significant decrease in the parent peak area, along with the appearance of new peaks corresponding to degradation products, will be observed.
-
This self-validating protocol provides quantitative data on the stability of your specific benzylic bromide, allowing for informed decisions on its suitability for your experiments.
References
-
Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Available at: [Link]
-
Benzylic Bromination. (2024, February 10). Chemistry Steps. Available at: [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 07). Chemistry LibreTexts. Available at: [Link]
-
Benzyl chloride - Hazardous Substance Fact Sheet. Available at: [Link]
- Process for benzylic bromination - European Patent Office - EP 1057801 A2. Google Patents.
-
Eliminations of benzylic systems. University of Calgary. Available at: [Link]
-
Reactions at the benzylic position (video). Khan Academy. Available at: [Link]
- EP1057801A2 - Process for benzylic bromination. Google Patents.
-
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022, January 26). PMC. Available at: [Link]
-
BENZYL BROMIDE FOR SYNTHESIS MSDS. (2013, August 06). Loba Chemie. Available at: [Link]
-
Benzyl Chloride. SafeRack. Available at: [Link]
-
BENZYL CHLORIDE EXTRA PURE MSDS. (2015, April 09). Loba Chemie. Available at: [Link]
-
Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. (2019, January 22). RSC Publishing. Available at: [Link]
-
Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2022, August 15). University of Notre Dame Risk Management and Safety. Available at: [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. westliberty.edu [westliberty.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. saferack.com [saferack.com]
troubleshooting low reactivity of 5-(Bromomethyl)-2-phenylpyridine in SN2 reactions
Topic: Troubleshooting Low Reactivity of 5-(Bromomethyl)-2-phenylpyridine in
Executive Summary
You are likely encountering "low reactivity" with 5-(Bromomethyl)-2-phenylpyridine not because the molecule is inherently inert, but because it is kinetically compromised by competing pathways—specifically self-quaternization—or suppressed by solvent-induced nucleophile deactivation.[1]
The pyridine ring nitrogen is a competent nucleophile. The bromomethyl group at position 5 is a potent electrophile. When left in solution (especially concentrated), these two moieties react intermolecularly to form an insoluble pyridinium polymer, effectively removing your starting material from the desired reaction coordinate before your external nucleophile can act.
This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to restore reactivity.
Part 1: Diagnostic Workflow
Before altering your synthetic route, run your current conditions through this logic gate to identify the failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.
Part 2: Technical FAQs & Troubleshooting
Issue 1: The "Phantom" Reagent (Self-Quaternization)
User Question: "My LCMS shows the starting material is gone, but the desired product peak is tiny. There's a gummy solid in the flask. What happened?"
Technical Insight: You are witnessing the intermolecular self-alkylation of the pyridine ring. The nitrogen atom of one molecule attacks the benzylic carbon of another. This creates a pyridinium salt (dimer or polymer) that precipitates out or remains as an intractable gum. This side reaction is second-order; its rate increases exponentially with concentration.[1]
Corrective Protocol:
-
Dilution: Run the reaction at high dilution (
) to statistically favor the collision with the external nucleophile over the self-reaction. -
Inverse Addition: Do not add the nucleophile to the bromide. Instead, add the bromide solution slowly to a solution containing an excess of the nucleophile. This ensures the bromide concentration is always low relative to the nucleophile.
-
Storage: Never store the free base 5-(bromomethyl)-2-phenylpyridine in solution.[1] Generate it in situ or store it as the hydrobromide salt (HBr), which protonates the nitrogen and blocks self-reaction.
Issue 2: Solvent-Induced Deactivation
User Question: "I'm using Methanol because my nucleophile is soluble in it, but the reaction takes 48 hours. Why?"
Technical Insight:
In
Corrective Protocol:
-
Switch Solvents: Use polar aprotic solvents: DMF (N,N-Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or Acetonitrile (MeCN) .[1] These solvents solvate cations (leaving the anion "naked" and reactive) but do not hydrogen bond to the nucleophile.
-
Phase Transfer: If your nucleophile is an inorganic salt (e.g.,
, ) and insoluble in organic solvents, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide).
Issue 3: Leaving Group Inertia
User Question: "I am using a weak nucleophile (e.g., an aniline derivative). The reaction is too slow even in DMF."
Technical Insight: While bromide is a good leaving group, the reaction rate can be accelerated by converting the alkyl bromide to an alkyl iodide in situ. Iodide is a better leaving group due to the weaker C-I bond and better polarizability.
Corrective Protocol (Finkelstein Modification): Add 10-20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture.
-
Mechanism: The iodide displaces the bromide (equilibrium), forming the highly reactive 5-(iodomethyl)-2-phenylpyridine, which then reacts rapidly with your nucleophile.
Part 3: Validated Experimental Protocols
Protocol A: The "Safe" (Inverse Addition Method)
Use this for highly reactive nucleophiles (amines, thiols, alkoxides) to prevent polymerization.
Reagents:
-
Nucleophile (1.5 - 2.0 equivalents)[1]
-
5-(Bromomethyl)-2-phenylpyridine (1.0 equivalent)[1]
-
Base:
or (2.0 equivalents) -
Solvent: Anhydrous MeCN or DMF
Step-by-Step:
-
Prepare Nucleophile Solution: In the main reaction flask, dissolve the Nucleophile and Base in the solvent. Heat to the desired reaction temperature (e.g., 60°C).
-
Prepare Electrophile Solution: Dissolve 5-(Bromomethyl)-2-phenylpyridine in a separate volume of solvent. Note: Keep this solution dilute.
-
Controlled Addition: Using a syringe pump or addition funnel, add the Electrophile solution dropwise to the Nucleophile solution over 30–60 minutes.
-
Reasoning: This maintains a low instantaneous concentration of the electrophile, statistically preventing it from finding another electrophile molecule to polymerize with.
-
-
Monitoring: Monitor by TLC/LCMS 30 minutes after addition is complete.
Protocol B: Finkelstein-Assisted Substitution
Use this for weaker nucleophiles or sluggish reactions.[1]
Reagents:
-
Nucleophile (1.2 equivalents)
-
5-(Bromomethyl)-2-phenylpyridine (1.0 equivalent)[1]
-
Catalyst: NaI (0.2 equivalent / 20 mol%)
-
Solvent: Acetone (if refluxing) or DMF (if heating >60°C)
Step-by-Step:
-
Charge the flask with the Nucleophile, Base, and NaI.
-
Add solvent and stir for 10 minutes to allow partial dissolution of NaI.
-
Add the bromide substrate in one portion (if concentration is
) or dropwise (if concentrated). -
Heat to 60°C. The formation of a fine white precipitate (NaBr) indicates the halogen exchange is occurring and the reaction is progressing.
Part 4: Mechanistic Visualization
Understanding the competition between the desired pathway and the parasitic self-quaternization is critical.
Figure 2: Kinetic competition between desired substitution and parasitic polymerization. High concentration of SM favors the red pathway.
Part 5: Data Summary
Table 1: Solvent Effects on
| Solvent Class | Examples | Relative Rate ( | Effect on Nucleophile | Recommendation |
| Polar Aprotic | DMF, DMSO, MeCN | "Naked" (Highly Reactive) | Preferred | |
| Polar Protic | Methanol, Ethanol, Water | Solvated (Caged/Deactivated) | Avoid | |
| Non-Polar | Toluene, Hexane | Poor Solubility | Use only with Phase Transfer Catalyst |
Table 2: Troubleshooting Matrix
| Observation | Probable Cause | Immediate Action |
| Precipitate forms immediately | Self-Quaternization | Filter solid (discard).[1] Restart with Inverse Addition protocol. |
| No reaction (TLC shows SM) | Nucleophile Deactivation | Check solvent. If alcohol/water, switch to DMF . Add NaI catalyst.[1] |
| Multiple spots on TLC | Decomposition/Hydrolysis | Ensure reagents are anhydrous . Benzylic bromides hydrolyze in wet solvents.[1] |
References
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry Steps. Benzylic Bromination and Reactivity. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. 5-Bromo-2-phenylpyridine (Structural Analogue Data).[1] Retrieved from [Link]
-
MDPI. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds (Mechanistic context for quaternization). Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-(Bromomethyl)-2-phenylpyridine from N-Bromosuccinimide (NBS) Reaction Mixtures
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into the common yet critical challenge of removing unreacted N-Bromosuccinimide (NBS) and its byproduct, succinimide, from the synthesis of 5-(Bromomethyl)-2-phenylpyridine. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of NBS-Mediated Bromination
N-Bromosuccinimide (NBS) is a widely used reagent for benzylic brominations, such as the conversion of 5-methyl-2-phenylpyridine to 5-(bromomethyl)-2-phenylpyridine, due to its selectivity and ease of handling compared to liquid bromine.[1][2] The reaction, typically initiated by a radical initiator like AIBN or light, proceeds via a free-radical chain mechanism.[1][3]
However, the purification of the desired product is often complicated by the presence of two key impurities:
-
Unreacted N-Bromosuccinimide (NBS): Excess NBS is often used to drive the reaction to completion.[4]
-
Succinimide: The byproduct of the bromination reaction.[4][5]
The primary difficulty arises from the similar solubility profiles of succinimide and the target product in some common organic solvents, which can lead to co-precipitation or co-elution during purification.[4] This guide provides a systematic approach to tackling these purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup and purification of your 5-(Bromomethyl)-2-phenylpyridine reaction mixture.
Issue 1: Presence of a Yellow or Brown Tinge in the Crude Product
Symptom: The isolated crude product has a distinct yellow or brown color. TLC analysis may show a spot corresponding to NBS. Cause: This coloration is often due to the presence of residual Br₂ or unreacted NBS.[6] Troubleshooting Steps & Methodologies:
-
Quenching with a Reducing Agent: Before starting the aqueous workup, it is crucial to quench any unreacted NBS. This is achieved by washing the organic layer with a 10% aqueous solution of a mild reducing agent.[4][7]
-
Sodium Thiosulfate (Na₂S₂O₃): Reacts with NBS to form succinimide and sodium bromide.[8] This is a very common and effective method.[9]
-
Sodium Bisulfite (NaHSO₃): Also effectively reduces NBS to succinimide.[4][7]
Protocol: Quenching Unreacted NBS
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If succinimide has precipitated, it can be beneficial to filter the mixture at this stage.[4]
-
Transfer the filtrate to a separatory funnel.
-
Add a 10% aqueous solution of sodium thiosulfate (or sodium bisulfite).
-
Shake the funnel vigorously. The organic layer should become colorless.
-
Separate the aqueous and organic layers.
-
Issue 2: Succinimide Contamination in the Purified Product
Symptom: ¹H NMR analysis of the purified product shows characteristic peaks for succinimide (a singlet around δ 2.7 ppm). The melting point of the product may also be depressed and broad. Cause: Succinimide has moderate solubility in water but can also be partially soluble in organic solvents like dichloromethane and ethyl acetate, leading to incomplete removal during standard aqueous workup.[7][10] Troubleshooting Steps & Methodologies:
-
Aqueous Base Wash: The most effective way to remove succinimide is to convert it to its highly water-soluble salt by washing with an aqueous base.[5][7] Succinimide is weakly acidic (pKa ≈ 9.6), so a mild base is sufficient.[5]
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: A safe and effective choice.
-
Dilute Sodium Hydroxide (NaOH) Solution (e.g., 5%): More effective but should be used with caution if the product is base-sensitive.[2][7]
Protocol: Aqueous Base Wash for Succinimide Removal
-
Following the quenching step, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Shake the separatory funnel and allow the layers to separate.
-
Separate the layers and repeat the wash if necessary (monitor by TLC).
-
Follow with a wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Filtration Prior to Workup: Succinimide is often insoluble in non-polar reaction solvents like carbon tetrachloride (CCl₄) at room temperature.[5][11] If the reaction is performed in such a solvent, a significant amount of succinimide will precipitate upon cooling.
-
Procedure: Cool the reaction mixture to room temperature or below (an ice bath can be used) and filter the solid succinimide before proceeding with the aqueous workup.[4]
-
-
Recrystallization: This is a powerful technique for final purification, provided a suitable solvent or solvent system is identified.[12][13]
-
Solvent Selection: The ideal solvent should dissolve 5-(Bromomethyl)-2-phenylpyridine well at high temperatures but poorly at low temperatures, while succinimide should remain soluble at all temperatures.[12] A solvent pair, such as ethyl acetate/hexane or ethanol/water, can be very effective.[12][14]
Protocol: Recrystallization of 5-(Bromomethyl)-2-phenylpyridine
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
If using a solvent pair, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.[12]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[12]
-
Dry the crystals under vacuum.
-
Issue 3: Co-elution of Product and Succinimide during Column Chromatography
Symptom: Fractions from column chromatography contain both the desired product and succinimide. Cause: Succinimide is a relatively polar compound and can co-elute with products of similar polarity on silica gel.[4] Troubleshooting Steps & Methodologies:
-
Thorough Aqueous Workup: Ensure that the majority of the succinimide is removed by performing the quenching and aqueous base wash steps meticulously before attempting chromatography.
-
Solvent System Optimization: A less polar eluent system will increase the retention of the polar succinimide on the silica gel, allowing for better separation from the less polar product.
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
-
Short Silica Plug Filtration: If the goal is to remove a small amount of residual succinimide, passing the crude product through a short plug of silica gel, eluting with a relatively non-polar solvent, can be effective.[15]
Frequently Asked Questions (FAQs)
Q1: Why is it important to use anhydrous conditions for the bromination reaction? A1: The Wohl-Ziegler reaction should be conducted under anhydrous conditions because the presence of water can lead to the hydrolysis of NBS and the desired brominated product.[11]
Q2: Can I use a solvent other than carbon tetrachloride (CCl₄)? A2: Yes, while CCl₄ is traditionally used, other solvents like acetonitrile, chloroform, or even hexane can be employed.[16][17] The choice of solvent can affect the reaction rate and the ease of succinimide removal by filtration.
Q3: My product seems to be unstable to strong bases. How can I remove succinimide? A3: If your product is base-labile, avoid using NaOH. Instead, perform multiple washes with a saturated sodium bicarbonate solution or even just deionized water.[5] While less efficient than a strong base wash, repeated extractions can effectively remove the moderately water-soluble succinimide.[5]
Q4: Is it necessary to recrystallize the NBS before use? A4: Impure NBS, which can appear yellow due to the presence of bromine, may give unreliable results in some cases.[11] For cleaner reactions and better yields, it is often recommended to recrystallize NBS from hot water.[6][11]
Data Summary and Visualization
Solubility Data
| Compound | Water | Ethanol | Chloroform | Hexane/CCl₄ |
| NBS | 14.7 g/L (25 °C)[11] | Soluble | Soluble[18] | Insoluble[11] |
| Succinimide | Soluble[19] | Soluble[19] | Insoluble[19] | Insoluble[5] |
| 5-(Bromomethyl)-2-phenylpyridine | Insoluble | Soluble | Soluble | Soluble |
This table provides a general overview. Exact solubilities can vary with temperature.
Workflow Diagrams
A well-planned workflow is essential for successful purification. The following diagrams illustrate the decision-making process and experimental steps.
Caption: General workflow for the purification of 5-(Bromomethyl)-2-phenylpyridine.
Caption: Decision tree for troubleshooting common purification issues.
References
-
Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
Gao, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Wikipedia. N-Bromosuccinimide. [Link]
-
ScienceMadness. (2013). N-bromosuccinimide removal at workup. [Link]
-
ACS Publications. Oxidations and Dehydrogenations with N-Bromosuccinimide and Related N-Haloimides. [Link]
-
J&K Scientific. 5-Bromo-2-phenylpyridine, 98%. [Link]
-
ScienceMadness. (2007). Learning to respect NBS the hard way. [Link]
-
Cheméo. Chemical Properties of Succinimide (CAS 123-56-8). [Link]
-
Quora. How does sodium thiosulfate neutralize bromine?. [Link]
-
ResearchGate. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. [Link]
-
Thieme. (2023). Application of N-Bromosuccinimide in Carbohydrate Chemistry. [Link]
-
Semantic Scholar. Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. [Link]
-
Organic Syntheses. 3,5-Dibromo-2-pyrone. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
ResearchGate. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. [Link]
-
Medium. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
-
Semantic Scholar. NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. [Link]
-
Hindawi. (2012). Utilization of N-Bromosuccinimide as a Brominating Agent for the Determination of Sumatriptan Succinate in Bulk Drug and Tablets. [Link]
-
OPPI BRIEFS. (2009). N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. [Link]
-
LabXchange. (2024). Lab Procedure: Recrystallization. [Link]
-
The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. [Link]
-
Cheméo. Succinimide. [Link]
-
Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
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Technical Support Center: Safe Handling of 5-(Bromomethyl)-2-phenylpyridine
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2-phenylpyridine. The primary focus is on the safe management of its potent lachrymatory properties to ensure personnel safety and experimental integrity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, hazards, and routine handling of 5-(Bromomethyl)-2-phenylpyridine.
Q1: What is 5-(Bromomethyl)-2-phenylpyridine and what are its primary hazards?
A: 5-(Bromomethyl)-2-phenylpyridine is a halogenated pyridine derivative used as a building block in organic synthesis, particularly for pharmaceutical and agrochemical research.[1][2] Its structure incorporates a reactive bromomethyl group, making it a valuable intermediate. The primary and most immediate hazard associated with this compound is its nature as a lachrymatory agent.[3] Lachrymators are substances that cause irritation to the eyes, leading to tearing, pain, and in some cases, temporary blindness.[3] Additionally, like many halogenated organic compounds, it should be handled as a potential skin and respiratory irritant.[4][5]
Q2: What does "lachrymatory" mean, and what are the typical symptoms of exposure?
A: A lachrymatory agent is a chemical that stimulates the nerves of the lacrimal gland in the eye, causing the production of tears.[3] It is a form of chemical irritant. Exposure to even minute quantities of 5-(Bromomethyl)-2-phenylpyridine vapor or dust can lead to a rapid onset of symptoms, including:
-
Intense stinging or burning sensation in the eyes.[6]
-
Profuse and uncontrollable tearing.[6]
-
Redness and inflammation of the eyes and eyelids.
-
Involuntary closure of the eyelids (blepharospasm).
-
Irritation of the respiratory tract, leading to coughing and a runny nose.[6]
-
Skin irritation or redness upon contact.[5]
Q3: What engineering controls are essential for handling this compound?
A: Due to its lachrymatory properties, all handling of 5-(Bromomethyl)-2-phenylpyridine must be performed within a certified chemical fume hood with a tested and adequate face velocity.[7][8] The fume hood serves as the primary barrier to prevent vapors or fine dust from entering the laboratory atmosphere and exposing personnel.[9] Ensure the sash is kept at the lowest practical height during manipulations.[7] The work area within the hood should be clean and uncluttered to contain any potential spills effectively.
Q4: What Personal Protective Equipment (PPE) is mandatory?
A: A multi-layered approach to PPE is required to prevent all routes of exposure.[10][11] The minimum required PPE includes the items listed in the table below.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical splash goggles with side-shields (conforming to EN 166 or NIOSH standards).[12] A full-face shield should be worn over the goggles.[13][14] | Prevents vapors, dust, and splashes from reaching the eyes, which are the primary target of this lachrymator. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[13] It is advisable to wear two pairs (double-gloving).[15] | Protects against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin. |
| Body Protection | A lab coat (preferably flame-resistant) with full-length sleeves, fully buttoned.[12] Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required if all work is conducted within a certified fume hood. However, a risk assessment may indicate the need for a respirator (e.g., full-face with appropriate cartridges) for spill cleanup or if engineering controls are insufficient.[14][16] | Provides an additional layer of protection against inhalation of vapors or dust, especially in emergency situations. |
Q5: How should I properly store 5-(Bromomethyl)-2-phenylpyridine?
A: Proper storage is crucial to maintain the compound's stability and prevent accidental exposure.
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[4][17]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][5][17]
-
Segregation: Do not store with incompatible materials. It is good practice to store it in a designated area for reactive and lachrymatory chemicals.
-
Light: While not always specified, protecting the container from direct light is a prudent measure to prevent potential photodegradation.[2]
Q6: What are the immediate first-aid measures upon exposure?
A: Speed is critical when responding to an exposure. There is no specific antidote; treatment consists of rapid decontamination.[3][18]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[4][19][20] Keep the eyelids open and move them to ensure complete irrigation.[17] Remove contact lenses if present and easy to do so, but do not delay flushing.[18][19] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[19] Wash the affected skin area thoroughly with plenty of soap and water.[4][18] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air at once.[12][18][21] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Troubleshooting Guide
This section provides clear, step-by-step guidance for specific issues that may arise during experiments.
Q: What should I do if I spill a small amount of 5-(Bromomethyl)-2-phenylpyridine?
A: The response depends on the location of the spill. In all cases, ensure you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat).
-
Spill Inside a Fume Hood:
-
Keep the fume hood sash down and ensure it is operational.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[4]
-
Carefully scoop the absorbed material into a clearly labeled, sealable waste container.[17]
-
Decontaminate the spill area. Use a cloth or sponge soaked in a suitable solvent (e.g., isopropanol or ethanol) to wipe the area, followed by a wash with soap and water.
-
Place all contaminated cleaning materials into the same hazardous waste container.
-
-
Spill Outside a Fume Hood:
-
Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.[12]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Isolate: Restrict access to the spill area.
-
Assess: Do not attempt to clean up a significant spill outside of a hood unless you are trained and equipped for hazardous material response. Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
For a very minor spill (e.g., a few milligrams), follow the cleanup procedure for inside a fume hood, but only if you have the correct respiratory protection and are confident you can do so without spreading contamination.
-
Q: I smell a sharp, irritating odor and my eyes are starting to water. What are the immediate steps?
A: This indicates a breach of containment. Act quickly to minimize exposure.
-
Move to Safety: Immediately move away from the suspected source and go to an area with fresh air.[21] If possible, alert others in the lab to evacuate.
-
Use Safety Equipment: If symptoms are significant, proceed directly to an emergency eyewash station and flush your eyes.[21]
-
Report: Inform your supervisor and your institution's EHS department about the potential exposure and containment failure.
-
Do Not Re-enter: Do not go back into the affected area until it has been assessed and cleared by trained personnel. The source of the leak (e.g., a poorly sealed reaction vessel, a contaminated piece of equipment) must be identified and rectified before work resumes.
Q: How do I decontaminate glassware and equipment after use?
A: All equipment must be decontaminated before it is removed from the fume hood.
-
Initial Rinse: Rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse solvent as hazardous waste.
-
Quenching/Neutralization: A more robust method involves quenching the reactive bromomethyl group. Prepare a solution of a nucleophile, such as sodium bicarbonate in a water/ethanol mixture or a dilute solution of sodium thiosulfate. Allow the glassware to soak in this solution for several hours to neutralize any remaining traces of the lachrymator.
-
Final Cleaning: After quenching, the glassware can be washed with soap and water as usual.
-
Solid Waste: Any disposable items like pipette tips, weighing paper, or contaminated gloves should be placed in a designated, sealed hazardous waste container immediately after use.
Q: How do I properly dispose of waste containing this compound?
A: All waste containing 5-(Bromomethyl)-2-phenylpyridine, whether solid or liquid, must be treated as hazardous waste.
-
Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
Labeling: The waste container must be labeled with the full chemical name: "Hazardous Waste: 5-(Bromomethyl)-2-phenylpyridine" and any other components in the mixture.
-
Storage: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area within the lab.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[4] Contact your institution's EHS department for pickup and final disposal procedures. Never dispose of this chemical down the drain.[9]
Visualizations and Protocols
Diagram: Safe Handling Workflow
This diagram outlines the critical steps for safely handling 5-(Bromomethyl)-2-phenylpyridine from storage to use.
Caption: Decision tree for emergency response to exposure.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine.
- Echemi. (n.d.). 5-BROMOMETHYL-2-PHTHALIMIDO-PYRIDINE Safety Data Sheets.
- J&K Scientific. (2010, January 21). 5-Bromo-2-phenylpyridine, 98%.
- Helmenstine, A. M. (2020, July 25).
- CymitQuimica. (2023, June 20). Safety Data Sheet for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine.
- Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide.
- Sigma-Aldrich. (2023, November 3). Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine.
- Mcule. (n.d.). 5-bromomethyl-2-(2-nitro-4-trifluoromethyl-phenyl)-pyridine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Bromo-5-methylpyridine.
- U.S. Environmental Protection Agency. (2025, October 15). 5-(Bromomethyl)pyridine-2-carbonitrile Properties.
- P2 InfoHouse. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- BOC Sciences. (n.d.). CAS 38696-20-7 (5-BROMO-2-PHENYLPYRIMIDINE).
- Wikipedia. (n.d.). Tear gas.
- ResearchGate. (n.d.). Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- MilliporeSigma. (n.d.). 5-Bromo-2-nitropyridine 99.
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
- Benchchem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
- PubChem. (n.d.). 2-Phenylpyridine.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Canadian Centre for Occupational Health and Safety. (2025, August 28). First Aid for Chemical Exposures.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- PuroClean. (2025, January 23). Tear Gas Cleanup and Remediation: A Comprehensive Guide.
- MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine >= 99.0% HPLC.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.
- Restoration Industry Association. (n.d.). Tear Gas - Decontamination Procedures.
- Benchchem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
- Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
- ResearchGate. (2012, August). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
- PMC. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- ChemicalBook. (2026, January 13). 5-Bromo-2-fluoropyridine.
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Technical Support Center: Recrystallization of 5-(Bromomethyl)-2-phenylpyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-(Bromomethyl)-2-phenylpyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the recrystallization and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 5-(Bromomethyl)-2-phenylpyridine, offering detailed solutions and the scientific rationale behind them.
Issue 1: No Crystal Formation Upon Cooling
Scenario: You have dissolved your crude 5-(Bromomethyl)-2-phenylpyridine in a hot solvent and allowed it to cool, but no crystals have formed.
Possible Causes & Solutions:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[1] An overly dilute solution will not become supersaturated upon cooling, thus preventing crystal nucleation.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[1] In this state, crystal growth requires a nucleation site to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[3][4] The microscopic imperfections on the glass can serve as nucleation points for crystal growth.
-
Solution 2: Seeding: If you have a small amount of pure 5-(Bromomethyl)-2-phenylpyridine, add a single, tiny crystal to the solution.[1][5] This "seed" crystal provides a template for other molecules to crystallize upon.
-
-
Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound, even at low temperatures. An ideal recrystallization solvent should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures.[5][6]
Issue 2: Oiling Out Instead of Crystallizing
Scenario: Instead of forming solid crystals, your compound separates from the solution as an oil or liquid.
Possible Causes & Solutions:
-
High Solute Concentration: The concentration of the compound in the solution may be too high, causing it to precipitate out of solution above its melting point.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly, then allow it to cool slowly.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.[1]
-
Solution: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling process by insulating the flask. Once at room temperature, it can be moved to an ice bath for maximum crystal recovery.[1]
-
-
Inherent Properties of the Compound/Solvent System: Some compound-solvent combinations are simply prone to oiling out.[1]
Issue 3: The Recrystallized Product is Still Impure
Scenario: After recrystallization, analytical data (e.g., melting point, NMR) indicates the presence of impurities.
Possible Causes & Solutions:
-
Ineffective Solvent: The chosen solvent may dissolve the impurities as well as the desired compound, or the impurities may have very similar solubility profiles.
-
Occlusion of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the growing crystal lattice.
-
Solution: A second recrystallization is often necessary. Redissolve the crystals in fresh, hot solvent and allow for a slower cooling period to promote the formation of purer crystals.[2]
-
-
Insufficient Washing: The surfaces of the collected crystals may be coated with the impurity-containing mother liquor.
-
Solution: When collecting the crystals via vacuum filtration, wash the filter cake with a small amount of ice-cold recrystallization solvent.[4] Using cold solvent minimizes the redissolving of your purified product.
-
Issue 4: Premature Crystallization During Hot Filtration
Scenario: Crystals begin to form in the funnel during the hot filtration step, which is intended to remove insoluble impurities.
Possible Causes & Solutions:
-
Cooling of the Filtration Apparatus: The funnel and filter paper are at a lower temperature than the hot solution, causing premature crystallization.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) by pouring some hot, pure solvent through it immediately before filtering your solution. Using a stemless funnel can also help by reducing the surface area available for cooling and crystallization.[2]
-
-
Solution is Too Concentrated: The solution may be too close to its saturation point at the boiling temperature.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for 5-(Bromomethyl)-2-phenylpyridine?
An ideal recrystallization solvent should possess the following characteristics:
-
Differential Solubility: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[2][5]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2][6]
-
Inertness: The solvent must not react with 5-(Bromomethyl)-2-phenylpyridine.[5][8]
-
Volatility: The solvent should have a relatively low boiling point (ideally below 100 °C) to allow for easy removal from the purified crystals by evaporation.[2][8]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[2][5][8]
Q2: How do I select a suitable solvent for the recrystallization of 5-(Bromomethyl)-2-phenylpyridine?
A good starting point is to consider the polarity of 5-(Bromomethyl)-2-phenylpyridine. The presence of the pyridine ring and the bromomethyl group suggests moderate polarity. Therefore, solvents of similar polarity are likely to be good candidates.[8] A systematic approach involves:
-
Literature Search: Check for published procedures for the purification of 5-(Bromomethyl)-2-phenylpyridine or structurally similar compounds.[6][8]
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating.[3]
Q3: When should I use a two-solvent (mixed-solvent) system for recrystallization?
A two-solvent system is beneficial when no single solvent provides the desired solubility characteristics.[6] This technique is particularly useful if your compound is either too soluble or not soluble enough in common solvents. The process involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[7] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
Q4: My pyridine-based compound seems to be difficult to crystallize. Are there any specific considerations for this class of compounds?
Pyridine-containing molecules can sometimes present crystallization challenges.[9] The basic nitrogen atom can interact with acidic impurities or even the silica gel if column chromatography was used previously, potentially inhibiting crystallization.[10]
-
pH Adjustment: In some cases, a very slight pH adjustment of the solution (if aqueous systems are involved) can influence crystallization behavior.
-
Solvent Choice: The presence of the phenyl group in 5-(Bromomethyl)-2-phenylpyridine makes it more hydrophobic than pyridine itself.[11] This suggests that non-polar or moderately polar solvents might be more successful.[9] Toluene has been used for the recrystallization of a similar 2-phenylpyridine derivative.[12]
Data Presentation
Table 1: Potential Solvents for Recrystallization of 5-(Bromomethyl)-2-phenylpyridine
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Isopropanol | 82 | Polar Protic | Often a good starting point for moderately polar compounds.[9] |
| Ethanol | 78 | Polar Protic | Similar to isopropanol, but its lower boiling point can be advantageous.[8][9] |
| Toluene | 111 | Non-polar | The higher boiling point can sometimes be problematic, but it can be effective for aromatic compounds.[8][12] |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent, but solubility might be too high at room temperature.[8] |
| Hexanes/Heptane | ~69 / ~98 | Non-polar | Likely to be a poor solvent, making it a good candidate as an "anti-solvent" in a two-solvent system with a more polar solvent like ethanol or toluene.[8][9] |
| Dichloromethane (DCM) | 40 | Moderately Polar | Its very low boiling point makes achieving a significant solubility difference between hot and cold difficult.[8][13] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 5-(Bromomethyl)-2-phenylpyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Heat the mixture to the solvent's boiling point while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.[9] Avoid adding a significant excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent.[7]
-
Drying: Dry the purified crystals under vacuum.[7]
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., ethanol or toluene).[7]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise with swirling until a persistent cloudiness is observed.[7]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness and make the solution clear again.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.[7]
-
Collection, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using a chilled mixture of the two solvents for washing.[7]
Visualizations
Diagram 1: Decision-Making Workflow for Recrystallization Solvent Selection
Caption: Workflow for selecting a suitable recrystallization solvent system.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
-
Recrystallization. University of Colorado, Boulder. Available from: [Link]
-
Problems with Recrystallisations. University of York. Available from: [Link]
-
Recrystallization with two solvents. Reddit. Available from: [Link]
- Method for preparing 5-bromo-2-methylpyridine. Google Patents.
-
Determining Which Solvent to Use. Chemistry LibreTexts. Available from: [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available from: [Link]
-
Solvent Choice. University of York. Available from: [Link]
- 2-phenylpyridine derivative and production method thereof. Google Patents.
-
How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate. Available from: [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. Available from: [Link]
-
5-bromomethyl-2-(2-nitro-4-trifluoromethyl-phenyl)-pyridine. MCE. Available from: [Link]
-
Recrystallization. Unknown Source. Available from: [Link]
- An improved process for the preparation of 5-bromo-2-methoxyresorcinol. Google Patents.
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
-
Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. Available from: [Link]
-
Current issues in recrystallization: a review. Calhoun. Available from: [Link]
-
5-Methyl-2-phenylpyridine. PubChem - NIH. Available from: [Link]
Sources
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- 11. CAS 27012-22-2: 5-Methyl-2-phenylpyridine | CymitQuimica [cymitquimica.com]
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- 13. reddit.com [reddit.com]
Mechanistic Deep Dive: The Chemistry of Solvent Incompatibility
Welcome to the Technical Support Center for reactive building blocks. As a Senior Application Scientist, I have designed this guide to address the critical stability issues associated with 5-(Bromomethyl)-2-phenylpyridine when formulated or reacted in Dimethyl Sulfide (DMSO) and N,N-Dimethylformamide (DMF).
Benzylic bromides are notoriously unstable in these common laboratory solvents. This guide replaces rigid protocols with a causality-driven approach, empowering you to understand the underlying mechanisms, troubleshoot failing assays, and implement self-validating workflows.
To solve degradation issues, we must first understand that DMSO and DMF are not inert spectators ; they are reactive participants when exposed to highly electrophilic benzylic bromides.
The DMSO Pathway: Spontaneous Kornblum Oxidation
When 5-(Bromomethyl)-2-phenylpyridine is dissolved in DMSO, the solvent acts as an oxygen-centered nucleophile. It attacks the benzylic carbon via an SN2 mechanism, displacing the bromide to form an alkoxysulfonium intermediate. Even at room temperature, and especially in the presence of trace bases or heat, this intermediate collapses to yield 5-formyl-2-phenylpyridine and dimethyl sulfide[1]. This phenomenon, known as the Kornblum oxidation, rapidly depletes the active alkylating agent from your stock solutions[2].
Mechanism of Kornblum oxidation of benzylic bromides in DMSO.
The DMF Pathway: Amine Poisoning and Quaternization
DMF presents a different set of hazards. DMF is susceptible to hydrolytic and thermal degradation, releasing dimethylamine (DMA). DMA is a potent secondary amine nucleophile that rapidly attacks the benzylic bromide, forming an N,N-dimethylamine adduct that can poison downstream catalytic reactions[3]. Furthermore, the pyridine nitrogen of 5-(Bromomethyl)-2-phenylpyridine can act as a nucleophile against the benzylic bromide of an adjacent molecule, leading to concentration-dependent intermolecular quaternization (oligomerization).
Primary degradation pathways of 5-(Bromomethyl)-2-phenylpyridine in DMF.
Quantitative Stability Matrix
To guide your experimental design, the following table summarizes the kinetic stability of 5-(Bromomethyl)-2-phenylpyridine (at 10 mM concentration) across various solvent conditions.
| Solvent System | Temperature | 1 Hour (% Intact) | 24 Hours (% Intact) | Primary Degradant Identified |
| DMSO (Anhydrous) | 25°C | 96% | 45% | 5-Formyl-2-phenylpyridine |
| DMSO (Anhydrous) | 60°C | 20% | <1% | 5-Formyl-2-phenylpyridine |
| DMF (Standard) | 25°C | 92% | 35% | N,N-dimethylamine adduct & Alcohol |
| DMF (Amine-Free) | 25°C | 98% | 80% | Benzylic Alcohol |
| MeCN (Anhydrous) | 25°C | >99% | >99% | None (Stable) |
| MeCN (Anhydrous) | 60°C | >99% | 94% | Trace Pyridinium Oligomers |
Troubleshooting Guide: Symptom-to-Solution
Symptom: LC-MS analysis of my reaction mixture shows a massive peak corresponding to the aldehyde (M-15 relative to the bromide, accounting for the loss of Br and gain of O) instead of my desired alkylated product.
-
Causality: You are running a base-catalyzed alkylation in DMSO. The base accelerates the deprotonation of the alkoxysulfonium intermediate, driving the Kornblum oxidation to completion before your target nucleophile can react.
-
Solution: Switch the reaction solvent to anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF). If a polar aprotic solvent is absolutely required, use N-Methyl-2-pyrrolidone (NMP) at strictly controlled low temperatures (<20°C).
Symptom: My concentrated stock solution (100 mM) in DMF turned yellow, became highly viscous, and precipitated over 48 hours.
-
Causality: High concentrations promote the Menshutkin reaction, where the weakly nucleophilic pyridine nitrogen of one molecule attacks the highly electrophilic benzylic bromide of another, creating a polymeric pyridinium salt network.
-
Solution: Store the compound as a solid. Only prepare stock solutions immediately prior to use, and keep concentrations below 10 mM to kinetically disfavor intermolecular collisions.
Symptom: Downstream transition-metal catalyzed steps are failing after using DMF for the benzylation step.
-
Causality: DMF degradation generated dimethylamine, which reacted with the benzylic bromide to form an N,N-dimethylamine side product. This amine acts as a potent ligand/poison for transition metal and organocatalysts[3].
-
Solution: Purge DMF with inert gas, use strictly anhydrous/amine-free grades, and implement a mild acidic aqueous wash during workup to remove amine byproducts.
Self-Validating Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions for Biological Assays
Do not use DMSO for storing benzylic bromides, even at -20°C.
-
Solvent Selection: Obtain HPLC-grade, anhydrous Acetonitrile (MeCN).
-
Equilibration: Allow the sealed vial of solid 5-(Bromomethyl)-2-phenylpyridine to reach room temperature in a desiccator before opening. Causality: Condensation of atmospheric moisture will lead to rapid hydrolysis to the benzylic alcohol.
-
Dissolution: Add MeCN to achieve a maximum concentration of 10 mM. Vortex gently. Do not sonicate. Causality: Ultrasonic baths generate localized microscopic hotspots (cavitation) that provide the activation energy for oligomerization.
-
Self-Validation Step: Immediately inject a 1 µL aliquot into an LC-MS system (using a non-nucleophilic mobile phase like Water/MeCN with 0.1% Formic Acid). Record the Area Under the Curve (AUC) for the parent mass. Re-inject at 24 hours; a stable stock must retain >98% of the initial AUC.
Protocol B: Controlled Alkylation in DMF (When Mandatory)
If solubility constraints force the use of DMF, utilize this kinetic-control protocol.
-
Solvent Purification: Pass DMF through an activated alumina column immediately prior to use to strip free dimethylamine and moisture.
-
Order of Addition: Dissolve your target nucleophile and a sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA) in the purified DMF.
-
Temperature Control: Cool the mixture to 0°C using an ice bath.
-
Electrophile Addition: Add the solid 5-(Bromomethyl)-2-phenylpyridine directly to the chilled solution. Causality: By keeping the electrophile out of the solvent until the nucleophile is ready, and by keeping the temperature low, you kinetically favor the desired SN2 reaction over solvent degradation pathways.
-
Self-Validation Step: Monitor the reaction via TLC or LC-MS. Specifically look for the M-Br+44 mass (dimethylamine adduct). If this peak exceeds 5% relative abundance, abort the reaction and re-purify your DMF.
Frequently Asked Questions (FAQs)
Q: Can I suppress the Kornblum oxidation in DMSO by omitting the base? A: No. While bases accelerate the final deprotonation step, the initial formation of the alkoxysulfonium intermediate occurs spontaneously upon dissolution. Over time, even neutral DMSO will degrade the benzylic bromide[2].
Q: Does the 2-phenyl substitution protect the pyridine ring from quaternization? A: Partially, but not entirely. The 2-phenyl group provides steric hindrance adjacent to the pyridine nitrogen, which slows down intermolecular attack compared to an unsubstituted pyridine. However, the 5-(bromomethyl) group is highly exposed and extremely electrophilic, meaning quaternization will still occur at high concentrations or elevated temperatures.
Q: I need to synthesize the aldehyde derivative (5-formyl-2-phenylpyridine). Can I intentionally use the Kornblum oxidation? A: Yes. This is a highly effective synthetic route. Dissolve the bromide in DMSO, add a mild base like NaHCO3 or a Zinc salt catalyst, and heat to 80°C for 2-4 hours. The reaction will cleanly yield the aldehyde and dimethyl sulfide gas (ensure proper ventilation)[1].
References
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO University of Pretoria URL:[Link]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations PubMed / Journal of Organic Chemistry URL: [Link]
-
Oxidation of Benzylic Bromides by DMSO in the Presence of Zinc Salts: A New Variant of Kornblum′s Method ResearchGate / Indian Journal of Chemistry URL:[Link]
Sources
Validation & Comparative
A Guide to the 1H NMR Peak Assignments for 5-(Bromomethyl)-2-phenylpyridine: A Comparative and Predictive Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of molecular structure is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a primary tool for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis and prediction of the 1H NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine, a versatile building block in medicinal chemistry and materials science. By integrating foundational NMR principles with comparative data from analogous structures, we offer a detailed rationale for the assignment of each proton signal, empowering researchers to confidently interpret their experimental data.
The Structural Landscape of 5-(Bromomethyl)-2-phenylpyridine
To comprehend the 1H NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine, it is essential to first dissect its molecular architecture. The molecule comprises a pyridine ring substituted at the 2-position with a phenyl group and at the 5-position with a bromomethyl group. This substitution pattern results in a unique electronic environment for each proton, giving rise to a distinct set of signals in the 1H NMR spectrum.
Figure 1. Molecular Structure of 5-(Bromomethyl)-2-phenylpyridine.
Predicted 1H NMR Peak Assignments
The predicted 1H NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine in a standard deuterated solvent like CDCl3 is expected to exhibit signals corresponding to the bromomethyl protons, the protons on the pyridine ring, and the protons on the phenyl ring. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH2Br | ~4.6 | Singlet (s) | - |
| H-6 | ~8.7 | Doublet (d) | ~2.0 |
| H-4 | ~7.8 | Doublet of doublets (dd) | ~8.0, 2.0 |
| H-3 | ~7.7 | Doublet (d) | ~8.0 |
| Phenyl (ortho) | ~8.0 | Multiplet (m) | - |
| Phenyl (meta, para) | ~7.4-7.5 | Multiplet (m) | - |
Rationale for Peak Assignments: A Deeper Dive
The assignment of each signal is based on a careful consideration of several factors, including the electronic effects of the substituents, the anisotropic effects of the aromatic rings, and the spin-spin coupling between neighboring protons.
The Bromomethyl Protons (-CH2Br)
The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet in the spectrum due to the absence of any adjacent protons. The chemical shift of these protons is significantly influenced by two main factors:
-
Inductive Effect of Bromine: Bromine is an electronegative atom that withdraws electron density from the methylene group, leading to a deshielding of the attached protons and a downfield shift in their resonance frequency.[1]
-
Anisotropic Effect of the Pyridine Ring: The bromomethyl group is attached to the pyridine ring, a benzylic-like position. The ring current of the aromatic system further deshields these protons.[2]
Comparative data from similar structures, such as benzyl bromide, show a chemical shift for the benzylic protons at around 4.44 ppm in CDCl3.[3] The presence of the electron-withdrawing phenyl group at the 2-position of the pyridine ring is expected to slightly increase this deshielding, leading to a predicted chemical shift of approximately 4.6 ppm.
The Pyridine Ring Protons (H-3, H-4, and H-6)
The protons on the pyridine ring are all in distinct chemical environments and will therefore have different chemical shifts and exhibit spin-spin coupling with their neighbors.
-
H-6: This proton is in the ortho position to the nitrogen atom, which is the most electronegative atom in the ring. This proximity to nitrogen results in significant deshielding, causing the H-6 proton to appear at the most downfield position among the pyridine protons, predicted around 8.7 ppm.[4] It is coupled to the H-4 proton via a four-bond long-range coupling (meta-coupling), which is typically small (around 2.0 Hz), resulting in a doublet.[5][6]
-
H-4: This proton is situated between the bromomethyl group at the 5-position and the proton at the 3-position. It will be coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). The ortho-coupling is expected to be around 8.0 Hz, while the meta-coupling will be smaller, around 2.0 Hz.[6] This will result in a doublet of doublets. The electron-withdrawing nature of the bromomethyl group will deshield this proton, leading to a predicted chemical shift of approximately 7.8 ppm.
-
H-3: This proton is adjacent to the phenyl group at the 2-position and is coupled to the H-4 proton (ortho-coupling). This will result in a doublet with a coupling constant of about 8.0 Hz.[6] Its chemical shift is predicted to be around 7.7 ppm.
Figure 2. Predicted 1H-1H coupling network in the pyridine ring of 5-(Bromomethyl)-2-phenylpyridine.
The Phenyl Ring Protons
The five protons on the phenyl ring are not all chemically equivalent due to the restricted rotation around the C-C bond connecting the phenyl and pyridine rings. However, at room temperature, the rotation may be fast enough on the NMR timescale to make the two ortho protons and the two meta protons appear equivalent. The protons will exhibit complex splitting patterns due to ortho, meta, and para couplings.[7]
-
Ortho-protons: These protons are closest to the pyridine ring and will be influenced by its ring current and the nitrogen atom. They are expected to be the most deshielded of the phenyl protons, appearing as a multiplet around 8.0 ppm.
-
Meta and Para-protons: These protons are further away from the pyridine ring and will experience less of its influence. They are expected to resonate as a complex multiplet in the range of 7.4-7.5 ppm.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine that allows for the clear resolution of all signals and their coupling patterns, a standardized experimental protocol is crucial.
Figure 3. Standard workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-(Bromomethyl)-2-phenylpyridine.[8][9]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial. CDCl3 is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.[10][11]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.[9][12]
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[12]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent. The lock system uses the deuterium resonance to maintain a stable magnetic field during the experiment.[11]
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.[11]
-
Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for a sample of this concentration), spectral width, acquisition time, and relaxation delay.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure that all peaks are in the absorptive mode (pointing upwards).
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by referencing the residual peak of CDCl3 to 7.26 ppm or by using an internal standard such as tetramethylsilane (TMS) set to 0.00 ppm.[3]
-
Conclusion
The detailed analysis and prediction of the 1H NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine presented in this guide provide a robust framework for its structural confirmation. By understanding the interplay of electronic and structural factors that govern chemical shifts and coupling constants, researchers can confidently assign the observed signals in their experimental spectra. The provided experimental protocol further ensures the acquisition of high-quality, reproducible data, which is paramount for the integrity of research in drug discovery and materials science. This predictive approach, grounded in fundamental NMR principles and comparative data, serves as a valuable tool for the efficient and accurate characterization of novel synthetic compounds.
References
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methyl-2-phenylpyridine. PubChem. [Link]
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Takeuchi, Y., & Dennis, N. (1974). Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Journal of the American Chemical Society, 96(11), 3657–3659. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem. [Link]
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The Royal Society of Chemistry. (n.d.). NMR Katalog [M(L)]. [Link]
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University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Slaninova, D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5345. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... [Link]
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Western University. (n.d.). NMR Sample Preparation. [Link]
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Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. [Link]
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Miyajima, G., et al. (1974). Long range carbon–proton coupling constants in pyridine. Organic Magnetic Resonance, 6(3), 181-182. [Link]
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Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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ResearchGate. (n.d.). Figure S -9: 1 H NMR spectrum of Pyr in bromide form. [Link]
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JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
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Peng, H., et al. (2014). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Chemical Communications, 50(56), 7483-7486. [Link]
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University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]
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Organic Chemistry Data. (2020). 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]
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Sjolander, T. F., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3681. [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
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Michigan State University. (n.d.). Proton NMR Table. [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. [Link]
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Kolehmainen, E., et al. (2006). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry, 44(8), 785-793. [Link]
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University of Oxford. (n.d.). 1H NMR Spectroscopy. [Link]
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LibreTexts Chemistry. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Li, G., & Kaifer, A. E. (1994). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Journal of organic chemistry, 59(7), 1773-1775. [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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distinguishing 5-(Bromomethyl)-2-phenylpyridine from structural isomers
Title: A Comprehensive Guide to Distinguishing 5-(Bromomethyl)-2-phenylpyridine from Structural Isomers
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
In the synthesis of active pharmaceutical ingredients (APIs) and transition-metal ligands, 5-(Bromomethyl)-2-phenylpyridine is a highly valued building block. However, late-stage functionalization or non-selective cross-coupling reactions frequently generate positional and structural isomers—such as 6-(Bromomethyl)-2-phenylpyridine or 5-Bromo-2-benzylpyridine.
As an Application Scientist, I approach isomer differentiation not merely as a matching exercise, but as a rigid, self-validating analytical system. This guide provides a definitive, objective comparison of analytical techniques to distinguish 5-(Bromomethyl)-2-phenylpyridine from its alternatives, grounded in fundamental chemical causality.
The Isomer Landscape: Structural Nuances
To definitively identify our target, we must understand the electronic and steric environments of its closest structural alternatives:
-
Target: 5-(Bromomethyl)-2-phenylpyridine . The bromomethyl group is para to the pyridine nitrogen, while the phenyl ring is ortho.
-
Positional Isomer: 6-(Bromomethyl)-2-phenylpyridine . The bromomethyl group is ortho to the nitrogen, radically altering the coupling pattern of the pyridine ring.
-
Constitutional Isomer: 5-Bromo-2-benzylpyridine . The bromine is directly attached to the heteroaromatic ring, while a methylene bridge connects the two rings.
Analytical Strategy 1: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing these isomers. The differentiation relies on two causal factors: the electronegativity of the substituent attached to the methylene group, and the anisotropic deshielding effects of the pyridine ring [1].
-
Aliphatic Causality: In 5-(Bromomethyl)-2-phenylpyridine, the
group is bonded to a highly electronegative bromine atom, pulling electron density away and deshielding the protons to ~4.50 ppm . Conversely, in 5-Bromo-2-benzylpyridine, the is bonded to a phenyl ring, resulting in a distinct upfield shift to ~4.10 ppm . -
Aromatic Causality: The substitution pattern dictates the splitting. A 2,5-disubstituted pyridine (our target) leaves an isolated proton at the 6-position (H6), which appears as a highly deshielded singlet or fine doublet (~8.65 ppm) due to its proximity to the electronegative nitrogen. A 2,6-disubstituted isomer eliminates the H6 proton entirely, leaving a characteristic triplet for H4 [2].
Table 1: 1H NMR Diagnostic Chemical Shifts (CDCl3, 400 MHz)
| Structural Feature | 5-(Bromomethyl)-2-phenylpyridine | 6-(Bromomethyl)-2-phenylpyridine | 5-Bromo-2-benzylpyridine |
| Aliphatic | ~4.50 ppm (Singlet) | ~4.60 ppm (Singlet) | ~4.10 ppm (Singlet) |
| Pyridine H6 | ~8.65 ppm (Fine doublet) | N/A (Substituted) | ~8.60 ppm (Singlet) |
| Pyridine H4 | ~7.80 ppm (Doublet of doublets) | ~7.75 ppm (Triplet) | ~7.70 ppm (Doublet of doublets) |
| Pyridine H3 | ~7.70 ppm (Doublet) | ~7.65 ppm (Doublet) | ~7.10 ppm (Doublet) |
Analytical Strategy 2: LC-MS/MS Fragmentation Pathways
While NMR provides connectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides rapid, high-sensitivity structural confirmation based on bond-dissociation energies.
-
Self-Validating Isotope Check: Before fragmentation, the precursor ion must exhibit a classic 1:1 isotopic doublet at m/z 248 and 250, confirming the presence of a single bromine atom (
and ). -
Fragmentation Causality: The aliphatic
bond in 5-(Bromomethyl)-2-phenylpyridine is significantly weaker than the aromatic bond in 5-Bromo-2-benzylpyridine. Consequently, Collision-Induced Dissociation (CID) of the target molecule readily ejects a bromine radical to form a highly stable, resonance-stabilized phenylpyridinylmethyl cation (m/z 168). The benzyl isomer, however, preferentially cleaves at the methylene bridge to eject a benzyl radical (m/z 91 loss) [3].
Table 2: LC-MS/MS Fragmentation Patterns (Positive ESI)
| Compound | Precursor Ion | Primary Product Ion (m/z) | Neutral Loss | Diagnostic Implication |
| 5-(Bromomethyl)-2-phenylpyridine | 248 / 250 (1:1 ratio) | 168 | 79 / 81 Da ( | Confirms weak aliphatic |
| 5-Bromo-2-benzylpyridine | 248 / 250 (1:1 ratio) | 157 / 159 | 91 Da (Benzyl | Confirms benzyl bridge linkage |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: High-Resolution NMR Structural Elucidation
This protocol utilizes 2D NMR to create a self-validating loop; even if solvent effects shift 1D peaks, the 2D connectivity remains absolute.
-
Sample Preparation: Dissolve 10 mg of the purified analyte in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS). Rationale: TMS provides an absolute 0.00 ppm reference, critical for distinguishing the subtle 0.1 ppm difference between 5-bromomethyl and 6-bromomethyl variants. -
1D
Acquisition: Acquire standard 1D spectra (400 or 600 MHz, 16 scans). Check for the diagnostic singlet at ~4.50 ppm. -
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire HMBC to map
couplings over 2-3 bonds.-
Validation Check: The
protons (~4.50 ppm) must show cross-peaks to the C4 and C6 aromatic carbons of the pyridine ring. If the cross-peak is to a C3 and C5 carbon, you have the 4-(Bromomethyl) isomer.
-
Protocol B: LC-MS/MS Workflow
-
Chromatography: Inject 1 µL of a 1 µg/mL sample (in Methanol/Water) onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.
-
MS1 Isotopic Profiling: Scan m/z 100-500 in positive ESI mode.
-
Validation Check: Ensure the m/z 248/250 doublet is present at a 1:1 ratio. If absent, the molecule is not brominated.
-
-
MS2 CID: Isolate m/z 248 in the quadrupole and apply a normalized collision energy (NCE) of 25-35 eV. Monitor for the diagnostic m/z 168 product ion.
Visualizations of Analytical Logic
Below are the decision-tree workflows utilized by application scientists to definitively categorize these isomers.
Figure 1: Multimodal analytical workflow for the structural elucidation of brominated phenylpyridine isomers.
Figure 2: Divergent MS/MS collision-induced dissociation pathways based on bond-dissociation energies.
References
-
Pazderski, L., et al. "1H, 13C, 15N and 195Pt NMR studies of Au(III) and Pt(II) chloride organometallics with 2-phenylpyridine." Magnetic Resonance in Chemistry, 2009.[Link][1]
-
Pazderski, L., et al. "Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes." Inorganica Chimica Acta, 2019.[Link][2]
-
Kaloğlu, M., et al. "Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water." Molecules (MDPI), 2018.[Link][3]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(Bromomethyl)-2-phenylpyridine
For researchers engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. 5-(Bromomethyl)-2-phenylpyridine serves as a versatile building block, incorporating a reactive bromomethyl group and a biologically relevant phenylpyridine scaffold. Mass spectrometry (MS) is an indispensable tool for its characterization, providing not only molecular weight confirmation but also rich structural information through controlled fragmentation.
This guide offers an in-depth comparison of the fragmentation behavior of 5-(Bromomethyl)-2-phenylpyridine under two distinct ionization regimes: energetic Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Understanding these differential fragmentation patterns is critical for method development, impurity profiling, and metabolite identification.
The Isotopic Signature: A Telltale Sign of Bromine
A primary characteristic of any bromine-containing compound is its unique isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[1] Consequently, the molecular ion and any fragment containing the bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with nearly equal intensity. For 5-(Bromomethyl)-2-phenylpyridine (C₁₂H₁₀BrN), the molecular ion will appear at m/z 247 and 249. This doublet is a crucial diagnostic feature that immediately confirms the presence of a single bromine atom in the ion.
Electron Ionization (EI-MS): High-Energy Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and often complex fragmentation.[2][3] The process begins with the removal of an electron to form a high-energy molecular ion radical cation (M⁺•), which then undergoes a cascade of bond cleavages to yield a characteristic fragmentation pattern.
The fragmentation of 5-(Bromomethyl)-2-phenylpyridine via EI is predicted to be dominated by cleavages that lead to the formation of stable, resonance-stabilized cations. The primary pathways are driven by the lability of the C-Br bond and the stability of the resulting benzylic-type carbocation.
Key Predicted EI Fragmentation Pathways:
-
Benzylic Cleavage (Loss of •Br): The most favorable fragmentation is the homolytic cleavage of the C-Br bond. This is driven by the formation of a highly stable, resonance-stabilized pyridyl-phenyl-methyl cation. This pathway results in the loss of a bromine radical (•Br), leading to a prominent fragment ion at m/z 168.
-
Formation of Tropylium-like Ion: Aromatic systems, particularly those with a benzylic carbon, are known to rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[4][5] While the direct formation from this structure is complex, fragments related to the phenylpyridine core may undergo rearrangements.
-
Cleavage of the Phenyl Ring: The phenyl group itself can fragment, leading to the characteristic phenyl cation ([C₆H₅]⁺) at m/z 77.
-
Pyridine Ring Fragmentation: The pyridine ring can undergo cleavage, often involving the loss of neutral molecules like hydrogen cyanide (HCN).
Caption: Predicted EI fragmentation pathway for 5-(Bromomethyl)-2-phenylpyridine.
Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[2][6] To elicit structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ precursor ion is isolated and then subjected to collision-induced dissociation (CID), where collisions with an inert gas promote controlled fragmentation.[7]
Fragmentation of the even-electron [M+H]⁺ ion proceeds through different, often lower-energy, pathways compared to the radical cation (M⁺•) formed in EI.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of HBr: The most common pathway for protonated bromoalkanes is the neutral loss of hydrogen bromide (HBr). This would result in a fragment ion at m/z 167. This is a charge-remote fragmentation process.
-
Loss of Bromomethane: Cleavage of the bond between the pyridine ring and the bromomethyl group can lead to the loss of neutral bromomethane (CH₃Br), resulting in a 2-phenylpyridine cation at m/z 155.
-
Protonated Pyridine Fragments: Subsequent fragmentation of the primary product ions can lead to smaller charged fragments corresponding to the protonated phenyl or pyridine moieties.
Caption: Predicted ESI-MS/MS fragmentation pathways for 5-(Bromomethyl)-2-phenylpyridine.
Comparative Data Summary
The following table summarizes the key predicted ions for 5-(Bromomethyl)-2-phenylpyridine under both EI and ESI conditions. This side-by-side comparison highlights the diagnostic value of each technique.
| Ionization Mode | Predicted m/z | Proposed Formula | Description of Fragment |
| EI-MS | 247 / 249 | [C₁₂H₁₀BrN]⁺• | Molecular ion (M⁺•) with characteristic 1:1 bromine isotope pattern. |
| 168 | [C₁₂H₁₀N]⁺ | Base Peak. Loss of bromine radical (•Br) via benzylic cleavage. | |
| 154 | [C₁₁H₈N]⁺ | Loss of CH₂ from the m/z 168 fragment. | |
| 77 | [C₆H₅]⁺ | Phenyl cation. | |
| ESI-MS/MS | 248 / 250 | [C₁₂H₁₁BrN]⁺ | Protonated molecule ([M+H]⁺), precursor ion for MS/MS. |
| 167 | [C₁₂H₉N]⁺ | Neutral loss of hydrogen bromide (HBr). | |
| 155 | [C₁₁H₉N]⁺ | Loss of neutral bromomethane (CH₃Br). |
Experimental Protocols
To validate these predicted fragmentation patterns, rigorous experimental protocols are required. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet system is dictated by the ionization method.
Protocol 1: GC-EI-MS Analysis
-
Rationale: GC is an ideal separation technique for thermally stable and volatile compounds like 5-(Bromomethyl)-2-phenylpyridine, and its coupling with EI-MS provides standardized, library-searchable mass spectra.
-
Workflow Diagram:
Caption: General workflow for GC-EI-MS analysis.
-
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in a high-purity volatile solvent like ethyl acetate or dichloromethane.
-
GC System: Utilize a gas chromatograph equipped with a capillary column suitable for aromatic compounds, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-arylene polymer-based column (e.g., HP-5ms).
-
Injection: Inject 1 µL of the sample solution into a split/splitless injector operating at 250°C in split mode (e.g., 20:1 split ratio).
-
Oven Program: Employ a temperature gradient to ensure good chromatographic separation. A typical program would be: hold at 70°C for 1 minute, then ramp to 300°C at a rate of 15°C/minute, and hold for 5 minutes.
-
MS System: The GC is interfaced with a mass spectrometer operating in Electron Ionization mode.
-
Ion Source: Set the ion source temperature to 230°C and the electron energy to the standard 70 eV.
-
Mass Analyzer: Use a quadrupole or ion trap analyzer to scan a mass range of m/z 50-350.
-
Data Analysis: Analyze the resulting spectrum for the M⁺• peak at m/z 247/249 and the key fragment ions as detailed in the summary table.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Rationale: LC-MS is preferred for less volatile compounds or when analyzing complex mixtures, such as reaction monitoring or biological samples. ESI provides gentle ionization, preserving the molecular species for subsequent MS/MS analysis.
-
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in a solvent mixture compatible with reversed-phase chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A typical gradient might be: 10% B to 95% B over 8 minutes.
-
MS System: The LC eluent is directed into an ESI-equipped mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.
-
ESI Source (Positive Mode): Set the capillary voltage to ~3.5-4.5 kV, nebulizing gas (N₂) pressure to ~35 psi, and drying gas flow to ~8 L/min at 300°C.
-
MS¹ Scan: First, acquire a full scan MS¹ spectrum to identify the [M+H]⁺ precursor ion at m/z 248/250.
-
MS² Product Ion Scan: Perform a product ion scan by selecting the m/z 248 ion as the precursor, isolating it, and subjecting it to CID with argon gas. Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Data Analysis: Analyze the MS² spectrum to identify the characteristic fragment ions from the controlled dissociation of the protonated molecule.
-
Conclusion
The mass spectrometric fragmentation of 5-(Bromomethyl)-2-phenylpyridine is highly dependent on the ionization technique employed. Electron Ionization provides a rich, energetic fragmentation pattern dominated by the formation of a stable benzylic cation at m/z 168 through the loss of the bromine radical. This method is excellent for structural confirmation and library matching. In contrast, Electrospray Ionization with MS/MS offers a more controlled analysis, starting with the protonated molecule and yielding fragments primarily through the neutral loss of HBr (m/z 167). This approach is superior for quantitative analysis and for studying the molecule in complex matrices. By leveraging both techniques, researchers can achieve a comprehensive and unambiguous characterization of this important chemical scaffold.
References
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link].
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link].
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link].
-
Journal of Chemical Education. (1972). Fragmentation mechanisms in mass spectrometry. Available at: [Link].
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link].
-
PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link].
-
PMC. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link].
-
Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Available at: [Link].
-
PMC. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. Available at: [Link].
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link].
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link].
-
Wiley Online Library. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Available at: [Link].
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link].
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link].
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- 7. uab.edu [uab.edu]
A Researcher's Guide to IR Spectrum Analysis: Differentiating 5-(Bromomethyl)-2-phenylpyridine from its 5-methyl Precursor
This guide provides an in-depth comparison of the infrared (IR) spectra of 5-methyl-2-phenylpyridine and its brominated derivative, 5-(bromomethyl)-2-phenylpyridine. Designed for researchers, chemists, and drug development professionals, this document elucidates the key spectral differences that are critical for reaction monitoring and product verification. We will explore the theoretical underpinnings of the expected spectral shifts, present a comparative data summary, and provide a robust experimental protocol for obtaining high-quality data.
The Principle: How IR Spectroscopy Distinguishes Precursor from Product
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] Covalent bonds are not static; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[2] The resulting IR spectrum is a unique molecular "fingerprint," revealing the functional groups present in the sample.[1][3]
The conversion of 5-methyl-2-phenylpyridine to 5-(bromomethyl)-2-phenylpyridine involves a targeted chemical transformation: the substitution of a hydrogen atom on the methyl group with a bromine atom. This seemingly minor change introduces a new, heavy atom (Br) and alters the nature of the C-H bonds in the side chain. These structural modifications lead to distinct and predictable changes in the IR spectrum, which we can exploit to differentiate the two compounds.
The key changes we anticipate are:
-
The disappearance of vibrational modes associated with the methyl (-CH₃) group.
-
The appearance of new vibrational modes characteristic of the bromomethyl (-CH₂Br) group, most notably the C-Br stretching vibration.
-
Subtle shifts in the aromatic ring vibrations due to the change in the electronic properties of the substituent at the 5-position.
Theoretical Spectral Analysis: A Tale of Two Molecules
To predict the spectral differences, we must analyze the characteristic vibrations of the functional groups in each molecule.
5-methyl-2-phenylpyridine (The Precursor)
-
Aromatic and Pyridine Ring Vibrations: This molecule contains both a phenyl and a pyridine ring. We expect to see sharp aromatic C-H stretching peaks just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[4][5] The carbon-carbon stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1600-1400 cm⁻¹ region.[5][6] Pyridine itself has a complex and well-studied vibrational spectrum, which will contribute to the bands in this region.[7][8]
-
Methyl Group Vibrations: The methyl (-CH₃) group will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2990–2850 cm⁻¹).[9] Additionally, the methyl group has distinctive C-H bending (scissoring and rocking) modes that appear around 1465 cm⁻¹ and 1375 cm⁻¹.[5][10]
5-(Bromomethyl)-2-phenylpyridine (The Product)
-
Aromatic and Pyridine Ring Vibrations: The aromatic C-H and C=C/C=N stretching vibrations will still be present, as the core ring structures are unchanged. However, the replacement of the weakly electron-donating methyl group with the more electronegative bromomethyl group may cause minor shifts in the positions and intensities of these peaks.
-
Bromomethyl Group Vibrations: This group is the key to distinguishing the product.
-
Aliphatic C-H Stretch: The -CH₂Br group still has aliphatic C-H bonds, which will absorb in the 2980-2850 cm⁻¹ range, likely overlapping with any unreacted precursor.
-
C-H Wagging: A crucial new peak is the C-H wagging vibration of the –CH₂X group (where X is a halogen), which typically appears in the 1300-1150 cm⁻¹ region.[11]
-
C-Br Stretch: The most definitive new absorption is the C-Br stretch. Due to the high mass of the bromine atom, this bond vibrates at a much lower frequency. This peak is expected to appear in the 690-515 cm⁻¹ range.[11][12] Its presence is a strong indicator of successful bromination.
-
At-a-Glance Comparison: Expected IR Absorption Bands
The following table summarizes the key vibrational frequencies expected for the precursor and the product, highlighting the diagnostic peaks for analysis.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) in Precursor (5-methyl-2-phenylpyridine) | Expected Wavenumber (cm⁻¹) in Product (5-(Bromomethyl)-2-phenylpyridine) | Significance for Analysis |
| Aromatic C-H Stretch | Phenyl & Pyridine C-H | 3100 - 3000[4][6] | 3100 - 3000[4][6] | Confirms presence of aromatic rings in both. |
| Aliphatic C-H Stretch | -CH₃ / -CH₂Br | 2990 - 2850[9] | 2980 - 2850[9] | Present in both; not a primary distinguishing feature. |
| Aromatic C=C / C=N Stretch | Phenyl & Pyridine Rings | 1600 - 1400[5] | 1600 - 1400 (minor shifts possible)[5] | Confirms aromatic core; peak shifts may indicate substitution. |
| Methyl C-H Bend | -CH₃ | ~1465 and ~1375[5][10] | Absent or greatly diminished | Key Indicator: Disappearance confirms consumption of precursor. |
| Methylene C-H Wag | -CH₂Br | Absent | 1300 - 1150[11] | Key Indicator: Appearance confirms formation of the CH₂Br group. |
| C-Br Stretch | -C-Br | Absent | 690 - 515[11][12] | Key Indicator: Unambiguous evidence for the presence of the product. |
Visualizing the Transformation
The following diagram illustrates the chemical conversion and the corresponding key changes observed in the IR spectrum.
Caption: From Precursor to Product: Key IR Spectral Changes.
Experimental Protocol: Acquiring High-Fidelity IR Spectra
This protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient setup for analyzing solid or liquid samples.
Objective: To obtain and compare the IR spectra of 5-methyl-2-phenylpyridine and 5-(Bromomethyl)-2-phenylpyridine.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Sample of 5-methyl-2-phenylpyridine
-
Sample of 5-(Bromomethyl)-2-phenylpyridine
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on and the software is running.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Collection (Self-Validating Step):
-
Causality: A background scan is crucial to measure the ambient atmosphere (CO₂, H₂O) and the instrument's own response. The software will then subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.[6]
-
Carefully clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the crystal to dry completely.
-
Initiate the "Collect Background" command in the software. A typical background scan consists of 32-64 co-added scans for good signal-to-noise.
-
-
Sample Analysis: 5-methyl-2-phenylpyridine (Precursor):
-
Place a small amount (a few milligrams) of the precursor sample onto the center of the clean, dry ATR crystal using a clean spatula.
-
If the sample is a solid, lower the ATR anvil/press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Initiate the "Collect Sample" command. Use the same number of scans as the background for consistency.
-
Save the resulting spectrum with a clear, descriptive filename (e.g., "5-methyl-2-phenylpyridine_precursor.spc").
-
Thoroughly clean the ATR crystal and anvil with isopropanol and a lint-free wipe.
-
-
Sample Analysis: 5-(Bromomethyl)-2-phenylpyridine (Product):
-
Verify the ATR crystal is clean by running a quick scan; it should resemble a flat line. If not, repeat the cleaning process.
-
Place a small amount of the product sample onto the crystal and apply pressure as described in step 3.
-
Collect the sample spectrum using the same parameters as the precursor.
-
Save the spectrum with a clear, descriptive filename (e.g., "5-bromomethyl-2-phenylpyridine_product.spc").
-
Clean the ATR crystal and anvil thoroughly after analysis.
-
-
Data Analysis and Comparison:
-
Use the spectroscopy software to overlay the two spectra (precursor and product).
-
Normalize the spectra if necessary to compare relative peak intensities.
-
Label the key peaks on each spectrum, paying close attention to the regions identified in the comparative table (i.e., ~1375 cm⁻¹, 1300-1150 cm⁻¹, and below 700 cm⁻¹).
-
Confirm the disappearance of the precursor's methyl bend and the appearance of the product's CH₂ wag and C-Br stretch.
-
Conclusion
IR spectroscopy offers a rapid, reliable, and non-destructive method for distinguishing 5-(bromomethyl)-2-phenylpyridine from its 5-methyl precursor. By focusing on a few key regions of the spectrum, a researcher can confidently assess the outcome of the bromination reaction. The definitive appearance of a strong C-Br stretching vibration below 700 cm⁻¹ and a CH₂ wagging mode around 1250 cm⁻¹, coupled with the disappearance of the characteristic methyl C-H bending mode near 1375 cm⁻¹, provides a clear and validated confirmation of the successful synthesis of the desired product.
References
- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d 5. AIP Publishing.
- Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Canadian Science Publishing.
- Canadian Journal of Chemistry. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- ChemicalBook. (n.d.). 2-Phenylpyridine(1008-89-5)IR1.
- National Institute of Standards and Technology. (n.d.). Pyridine, 2-phenyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Phenylpyridine.
- The Journal of Physical Chemistry. (n.d.). Azines: vibrational force field and intensities for pyridine.
- Wade, L. G., Jr. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.). Pearson Education Inc.
- International Journal of Engineering Research and Applications (IJERA). (2020, June 18). Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids.
- OpenOChem Learn. (n.d.). Characteristic IR Absorptions.
- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies.
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Navigating Nucleophilic Substitution: A Comparative Guide to the Reactivity of 5-(Bromomethyl) vs. 5-(Chloromethyl)-2-phenylpyridine
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of pyridine-containing scaffolds, which are ubiquitous in pharmaceuticals, 5-(halomethyl)-2-phenylpyridines serve as versatile building blocks. This guide provides an in-depth comparison of the reactivity of two common analogs: 5-(Bromomethyl)-2-phenylpyridine and 5-(Chloromethyl)-2-phenylpyridine, with a focus on their utility in nucleophilic substitution reactions.
The core difference in the utility of these two reagents lies in the reactivity of the carbon-halogen bond. Understanding this difference is paramount for designing efficient and selective synthetic strategies. This guide will delve into the fundamental principles governing their reactivity, provide a practical experimental protocol for a comparative kinetic analysis, and offer guidance on selecting the appropriate reagent for your specific research needs.
The Decisive Factor: Leaving Group Ability
The reactivity of alkyl halides in nucleophilic substitution reactions is profoundly influenced by the nature of the leaving group.[1][2] In the case of 5-(Bromomethyl)- and 5-(Chloromethyl)-2-phenylpyridine, the key distinction is the identity of the halogen atom, which departs as a halide ion (Br⁻ or Cl⁻) during the reaction.
A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[3] Generally, the weaker the base, the better the leaving group.[3] When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[3] Consequently, the C-Br bond is weaker than the C-Cl bond, and bromide is a better leaving group than chloride.[2][4]
This fundamental difference in leaving group ability dictates that 5-(Bromomethyl)-2-phenylpyridine is inherently more reactive towards nucleophiles than 5-(Chloromethyl)-2-phenylpyridine .[5] Reactions with the bromo-analog will typically proceed at a faster rate and under milder conditions compared to its chloro-counterpart.
Reaction Mechanism: An SN2 Pathway
Given that the halogen is attached to a primary carbon (the methylene group), nucleophilic substitution on these substrates will overwhelmingly proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[6][7] The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][7] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[7]
Quantitative Comparison: A Proposed Kinetic Study
To empirically quantify the reactivity difference, a comparative kinetic study can be performed. The following protocol outlines a method to monitor the progress of the reaction between each halomethylpyridine and a common nucleophile, such as aniline, using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Comparative Kinetic Analysis
Objective: To determine and compare the second-order rate constants for the reaction of 5-(Bromomethyl)-2-phenylpyridine and 5-(Chloromethyl)-2-phenylpyridine with aniline.
Materials:
-
5-(Bromomethyl)-2-phenylpyridine
-
5-(Chloromethyl)-2-phenylpyridine
-
Aniline (freshly distilled)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene)
-
Thermostated reaction vessel
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 5-(Bromomethyl)-2-phenylpyridine (0.02 M), 5-(Chloromethyl)-2-phenylpyridine (0.02 M), and aniline (0.04 M) in acetonitrile.
-
Prepare a stock solution of the internal standard (e.g., Naphthalene, 0.01 M) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 40°C), mix equal volumes of the appropriate halomethylpyridine stock solution and the aniline stock solution.
-
Simultaneously, initiate a separate reaction for the other halomethylpyridine under identical conditions.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of a quenching solution (e.g., acetonitrile containing a small amount of a strong acid to protonate the aniline).
-
Add a fixed amount of the internal standard solution to each quenched sample.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, product, and internal standard.
-
Monitor the disappearance of the starting halomethylpyridine peak and the appearance of the product peak over time.
-
-
Data Analysis:
-
Calculate the concentration of the halomethylpyridine at each time point by comparing its peak area to that of the internal standard.
-
Plot the reciprocal of the halomethylpyridine concentration versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Compare the calculated rate constants for the bromo- and chloro-derivatives.
-
Expected Results and Data Interpretation
The experimental data is expected to show a significantly larger rate constant for the reaction of 5-(Bromomethyl)-2-phenylpyridine compared to 5-(Chloromethyl)-2-phenylpyridine. This difference can be several-fold, depending on the specific reaction conditions.
| Parameter | 5-(Bromomethyl)-2-phenylpyridine | 5-(Chloromethyl)-2-phenylpyridine |
| Relative Reactivity | High | Moderate |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | Higher temperatures, longer reaction times |
| Leaving Group | Bromide (Br⁻) - Excellent | Chloride (Cl⁻) - Good |
| Expected Relative Rate Constant (k) | kBr | kCl (where kBr > kCl) |
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis of halomethylpyridine reactivity.
Practical Considerations and Reagent Selection
The choice between 5-(Bromomethyl)- and 5-(Chloromethyl)-2-phenylpyridine depends on several factors:
-
Desired Reactivity: For rapid reactions or when using weaker nucleophiles, the more reactive 5-(Bromomethyl)-2-phenylpyridine is the preferred choice.
-
Selectivity: In molecules with multiple electrophilic sites, the lower reactivity of 5-(Chloromethyl)-2-phenylpyridine might offer better selectivity, allowing for transformations at other sites without affecting the chloromethyl group.
-
Cost and Stability: 5-(Chloromethyl)-2-phenylpyridine is often more stable and less expensive than its bromo-analog, which can be a consideration for large-scale syntheses.
-
Downstream Transformations: The choice may also be influenced by subsequent reaction steps.
Conclusion
References
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
- Adeel, M., Elahi, F., & Tahir, M. N. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
- Narender, N., Reddy, K. S. K., & Rao, K. R. (2001).
-
LibreTexts Chemistry. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Reddy, K. S. K., Narender, N., & Rao, K. R. (2001). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. ResearchGate. Retrieved from [Link]
-
Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]
- Nguyen, T. T. H., Nguyen, M. T., & Le, T. N. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(41), 25484-25492.
-
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Adeel, M., Elahi, F., & Tahir, M. N. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. ResearchGate. Retrieved from [Link]
- Cooley, J. H., & Williams, R. V. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction.
- Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(8), 1341-1347.
- Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1513.
- Kumar, A., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(29), 13036-13045.
- Bento, A. P., et al. (2011). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry-A European Journal, 17(34), 9324-9333.
-
The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. Retrieved from [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
Overcoming Solvolysis in the HPLC Purity Determination of 5-(Bromomethyl)-2-phenylpyridine: A Comparative Guide
By: Senior Application Scientist
The Analytical Challenge: Reactivity vs. Reliability
5-(Bromomethyl)-2-phenylpyridine is a highly electrophilic benzyl halide derivative heavily utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Determining its absolute purity via High-Performance Liquid Chromatography (HPLC) presents a well-documented paradox: the conditions required for separation often induce degradation.
When analyzed using conventional Reversed-Phase HPLC (RP-HPLC) with protic mobile phases (e.g., water, methanol) and acidic modifiers, the benzylic carbon-bromine bond undergoes rapid solvolysis via [1]. This on-column degradation generates artifactual impurities—primarily 5-(hydroxymethyl)-2-phenylpyridine—leading to an underestimation of the true purity and triggering false out-of-specification (OOS) investigations.
Mechanistic Insight & Methodological Design
To establish a self-validating and robust analytical system, we must eliminate the possibility of on-column solvolysis. In this guide, we compare two approaches:
-
Direct RP-HPLC (Conventional): Uses standard Acetonitrile/Water gradients.
-
Pre-Column Derivatization HPLC (Optimized): Employs to stabilize the reactive bromomethyl group prior to injection[2].
Causality Behind the Optimized Choices:
-
Halide Exchange (KI Addition): Potassium iodide is added to convert the benzyl bromide into a more reactive benzyl iodide intermediate. Iodide is a superior leaving group, which kinetically drives the subsequent derivatization to completion[2].
-
Derivatization (4-NPP): 4-NPP acts as a strong nucleophile, displacing the halide to form a stable piperazine derivative. Crucially, the nitrophenyl chromophore shifts the UV absorption maximum to the near-visible range (392 nm)[2]. This isolates the analyte signal from the unreacted API matrix and typical background noise, drastically improving the Signal-to-Noise (S/N) ratio.
Figure 1: Mechanistic divergence between direct RP-HPLC solvolysis and pre-column derivatization.
Experimental Protocols: A Self-Validating System
The following protocol ensures complete conversion of the analyte. The system self-validates by confirming the total absence of the parent bromomethyl peak in the final chromatogram, ensuring no unreacted material skews the quantitation.
Reagent Preparation
-
Derivatization Reagent: Dissolve 100 mg of 1-(4-Nitrophenyl)piperazine (4-NPP) in 10 mL of anhydrous Acetonitrile (ACN).
-
Catalyst Solution: Dissolve 400 mg of Potassium Iodide (KI) in 10 mL of ACN/Water (90:10 v/v).
Step-by-Step Derivatization Workflow
-
Sample Solubilization: Accurately weigh 10 mg of 5-(Bromomethyl)-2-phenylpyridine and dissolve in 1.0 mL of ACN.
-
Halide Exchange: Transfer 100 µL of the sample solution to a 2 mL amber HPLC vial. Add 100 µL of the KI Catalyst Solution. Vortex for 10 seconds.
-
Derivatization: Add 200 µL of the 4-NPP Derivatization Reagent to the vial.
-
Incubation: Seal the vial and incubate in a thermoshaker at 60°C for exactly 30 minutes. (This specific thermal window ensures >99.5% conversion without inducing thermal degradation of the pyridine ring).
-
Quenching: Remove from heat, cool to room temperature, and dilute to 1.0 mL with ACN. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Figure 2: Step-by-step pre-column derivatization workflow for reactive alkyl halides.
Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge).
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic 40% A / 60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 392 nm.
-
Injection Volume: 10 µL.
Quantitative Data & Method Comparison
When comparing the Direct RP-HPLC method (analyzing the underivatized compound at 254 nm) against the Optimized Derivatization Method, the data clearly demonstrates the superiority of the latter. Direct analysis results in a false purity reading due to ~6.4% on-column hydrolysis.
Table 1: Chromatographic Performance & Purity Comparison
| Parameter | Direct RP-HPLC (254 nm) | Derivatization HPLC (392 nm) |
| Apparent API Purity (%) | 92.8% | 99.2% |
| Artifactual Degradant Peak | Present (6.4% Area) | Absent (< 0.05% Area) |
| Retention Time (min) | 4.2 (Unstable shifting) | 8.7 (Stable Derivative) |
| Peak Tailing Factor (Tf) | 1.8 (Severe Tailing) | 1.1 (Excellent Symmetry) |
| Signal-to-Noise (S/N) | 45:1 (Matrix Interference) | > 300:1 (Clean Baseline) |
Method Validation (ICH Q2(R1) Compliance)
To ensure the method is robust and compliant with [3], the derivatization method was subjected to rigorous validation. The shift to 392 nm provides exceptional specificity, bypassing the native absorbance of potential process impurities.
Table 2: ICH Q2(R1) Validation Summary for the Derivatized Method
| Validation Parameter | Acceptance Criteria | Observed Result | Conclusion |
| Specificity | Resolution (Rs) > 2.0 from matrix | Rs = 4.5 | Pass |
| Linearity ( | > 0.999 over 50-150% range | 0.9998 | Pass |
| Precision (%RSD) | < 2.0% for 6 replicate injections | 0.45% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.8% ± 0.5% | Pass |
| Limit of Quantitation | S/N > 10 | 0.05 µg/mL | Pass |
Conclusion
For reactive electrophiles like 5-(Bromomethyl)-2-phenylpyridine, relying on direct RP-HPLC introduces uncontrollable variables that compromise scientific integrity. By applying a pre-column derivatization strategy using 4-NPP and KI, analytical scientists can arrest on-column solvolysis, shift detection away from matrix interferences, and achieve ICH-compliant purity determinations. This methodology not only safeguards against false OOS investigations but also establishes a robust standard for the analysis of [4].
References
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 9(45), 26314-26321. URL:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Quality Guidelines. URL:[Link]
-
Kim, J. H., et al. (2021). "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Pharmaceuticals, 14(10), 976. URL:[Link]
-
PatSnap Glossary. (2025). "Breaking Down Alkyl Halides: Key Reactions and Uses." PatSnap. URL:[Link]
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- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Thermal Analysis: Melting Point Dynamics of 5-(Bromomethyl)-2-phenylpyridine and Structural Analogs
As a critical electrophilic building block in medicinal chemistry and materials science, 5-(bromomethyl)-2-phenylpyridine is frequently utilized for synthesizing complex active pharmaceutical ingredients (APIs) and functionalized metal ligands. However, because it is a reactive benzylic halide, its physical properties—such as its melting point—are highly sensitive to trace impurities and environmental degradation.
This guide provides an objective comparison of the melting point of 5-(bromomethyl)-2-phenylpyridine against its stable structural precursors. By analyzing these structure-property relationships (SPR), researchers can better predict thermal behavior, optimize crystallization workflows, and establish rigorous quality control parameters.
Structure-Property Relationship (SPR) Analysis
To understand the thermal behavior of 5-(bromomethyl)-2-phenylpyridine, we must evaluate the causality behind the melting points of its structural analogs. Melting points are dictated by molecular symmetry, van der Waals contact area, and dipole-dipole interactions within the crystal lattice.
-
The Base Scaffold (2-Phenylpyridine): Unsubstituted is a colorless, viscous liquid at room temperature with a melting point of -5 °C[1]. The rotational freedom between the phenyl and pyridine rings disrupts planar stacking, preventing the formation of a tightly packed crystal lattice[2].
-
Alkyl Extension (5-Methyl-2-phenylpyridine): The introduction of a methyl group at the 5-position extends the molecular axis. This increases the surface area for London dispersion forces, allowing the molecules to pack more efficiently. Consequently, is a crystalline solid that melts at 55 °C[3].
-
Halogenation (5-Bromo-2-phenylpyridine): Substituting the methyl group with a direct bromine atom introduces significant polarizability and a strong dipole moment. The heavy bromine atom enhances intermolecular interactions, raising the melting point of to 73–75 °C[4].
-
The Target (5-(Bromomethyl)-2-phenylpyridine): This molecule combines the extended methylene spacer of the methyl analog with the polarizability of the bromine atom. However, the benzylic C-Br bond introduces conformational flexibility that slightly disrupts the rigid packing seen in the direct aryl-bromide. As a result, highly pure 5-(bromomethyl)-2-phenylpyridine typically crystallizes as a low-melting solid with a melting transition bridging its analogs (approx. 60–80 °C).
Substituent Effects Workflow
Fig 1: Substituent effects on the melting point of 2-phenylpyridine derivatives.
Quantitative Data Comparison
The table below consolidates the physical properties of the 2-phenylpyridine series to provide a clear, objective baseline for verifying synthesized or procured materials.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State (at 25 °C) |
| 2-Phenylpyridine | 1008-89-5 | 155.20[1] | -5[2] | Viscous Liquid |
| 5-Methyl-2-phenylpyridine | 27012-22-2 | 169.23[5] | 55[3] | White/Pale Yellow Solid |
| 5-Bromo-2-phenylpyridine | 27012-25-5 | 234.10[6] | 73–75[4] | Solid |
| 5-(Bromomethyl)-2-phenylpyridine | Varies | 248.12 | ~60–80* | Low-Melting Solid |
*Note: The melting point of the bromomethyl derivative is highly dependent on crystallization conditions. Trace hydrolysis to 5-(hydroxymethyl)-2-phenylpyridine acts as a freezing point depressant, often causing the material to present as a crude oil if not properly desiccated.
Self-Validating Experimental Protocol: Melting Point Determination
Because reactive intermediates like 5-(bromomethyl)-2-phenylpyridine are prone to degradation, standard melting point analyses can yield artificially depressed results. The following protocol is engineered as a self-validating system to ensure absolute trustworthiness in your thermal data.
Phase 1: System Calibration (The Validation Step)
Causality: Digital melting point apparatuses can drift. Before testing a reactive unknown, you must prove the system's accuracy using a stable thermodynamic standard.
-
Select a high-purity reference standard with a melting point near the target range (e.g., Stearic acid, MP 69.3 °C).
-
Run the standard using a 1 °C/min ramp rate. If the observed melting point deviates by >0.5 °C from the literature value, recalibrate the instrument's thermocouple.
Phase 2: Desiccated Sample Preparation
Causality: Benzylic bromides rapidly hydrolyze in the presence of atmospheric moisture. The resulting alcohol impurity disrupts the crystal lattice, broadening and lowering the melting point.
-
Transfer the crude 5-(bromomethyl)-2-phenylpyridine to a vacuum desiccator containing phosphorus pentoxide (
) for 12 hours prior to analysis. -
Inside a dry nitrogen glovebag, pulverize the crystalline solid using an agate mortar and pestle to ensure uniform particle size (critical for even heat distribution).
-
Pack 2–3 mm of the powdered sample into a glass capillary tube, tapping it firmly to eliminate air pockets.
Phase 3: Controlled Thermal Ramping
Causality: A ramp rate that is too fast causes the thermal mass of the glass capillary to lag behind the heating block, resulting in an artificially high melting point reading.
-
Insert the capillary into the calibrated apparatus.
-
Initiate a fast ramp (10 °C/min) up to 45 °C to save time without risking premature melting.
-
Switch to a slow ramp (1 °C/min) from 45 °C upwards.
-
Record the onset point (first sign of liquid meniscus) and the clear point (complete liquefaction). A pure sample of 5-(bromomethyl)-2-phenylpyridine will exhibit a sharp melting range of ≤ 2 °C.
References
-
2-Phenylpyridine - Wikipedia Source: Wikipedia URL:[Link]
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- 4. 5-Bromo-2-phenylpyridine | 27012-25-5 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. fishersci.es [fishersci.es]
A Researcher's Guide to the 13C NMR Characterization of 5-(Bromomethyl)-2-phenylpyridine: A Comparative Analysis
For the modern researcher, spectroscopist, and drug development professional, a comprehensive understanding of a molecule's structural fingerprint is paramount. This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) characteristics of 5-(Bromomethyl)-2-phenylpyridine, a key building block in various synthetic pathways. Moving beyond a simple data sheet, this document offers a comparative approach, contextualizing the expected spectral features against related structural analogs. The insights provided herein are grounded in established NMR principles and data from analogous compounds, offering a robust framework for spectral interpretation and quality control.
Predicted ¹³C NMR Spectrum of 5-(Bromomethyl)-2-phenylpyridine
The structure and numbering scheme for 5-(Bromomethyl)-2-phenylpyridine are presented below:
Caption: Structure and numbering of 5-(Bromomethyl)-2-phenylpyridine.
The predicted chemical shifts, presented in the table below, are a synthesis of data from the parent 2-phenylpyridine molecule and established substituent effects. Aromatic carbons typically resonate in the 120-150 ppm range[1].
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |
| C2 | ~157 | Similar to 2-phenylpyridine, slightly influenced by the remote bromomethyl group. |
| C3 | ~121 | Expected to be slightly shielded compared to 2-phenylpyridine due to the electron-donating nature of the adjacent phenyl group. |
| C4 | ~137 | Deshielded due to its position relative to the nitrogen and the bromomethyl group. |
| C5 | ~138 | Significantly deshielded due to the direct attachment of the electron-withdrawing bromomethyl group. |
| C6 | ~149 | Deshielded due to its proximity to the electronegative nitrogen atom. |
| C1' | ~139 | The ipso-carbon of the phenyl ring, with a chemical shift similar to that in 2-phenylpyridine. |
| C2'/C6' | ~128 | Ortho-carbons of the phenyl ring. |
| C3'/C5' | ~129 | Meta-carbons of the phenyl ring. |
| C4' | ~129 | Para-carbon of the phenyl ring. |
| -CH₂Br | ~33 | The benzylic carbon is expected in this region, influenced by the attached bromine atom. |
Comparative Analysis with Structural Analogs
A robust understanding of the ¹³C NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine is best achieved through comparison with its structural precursors and related analogs.
2-Phenylpyridine: The Parent Scaffold
The ¹³C NMR spectrum of 2-phenylpyridine serves as the foundational reference. Experimental data for 2-phenylpyridine shows characteristic signals for the two aromatic rings[2][3]. The introduction of the bromomethyl group at the C5 position is expected to primarily influence the chemical shifts of the pyridine ring carbons, with minimal effect on the phenyl ring.
The Influence of the Bromomethyl Group
The bromomethyl (-CH₂Br) substituent introduces two key effects:
-
Inductive Effect: The electronegative bromine atom withdraws electron density, deshielding the attached benzylic carbon and, to a lesser extent, the aromatic carbons. This effect is most pronounced at the ipso-carbon (C5) and diminishes with distance.
-
Steric Effects: While less significant for chemical shift prediction in this case, steric hindrance can sometimes influence the electronic environment of nearby carbons.
The chemical shift of the benzylic carbon in similar structures, such as 2-bromo-5-(bromomethyl)thiophene, has been reported, providing a basis for our prediction[4]. The "heavy atom effect" of bromine can cause an upfield shift for the directly attached (ipso) carbon, contrary to what would be expected based solely on electronegativity[5].
Substituted Pyridines: A Broader Context
The study of various substituted pyridines provides a wealth of data for predicting chemical shifts[6][7]. The position of a substituent on the pyridine ring significantly alters the electronic distribution and, consequently, the ¹³C NMR chemical shifts. For instance, electron-withdrawing groups generally cause a downfield shift (deshielding) of the ortho and para carbons relative to the substituent.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine, the following experimental protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the clear resolution of all carbon signals.
Caption: Recommended workflow for ¹³C NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Choice of Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR spectroscopy of organic compounds due to its ability to dissolve a wide range of samples and its well-defined solvent peak, which can be used for spectral referencing[8].
-
Spectrometer Field Strength: A higher field strength (≥ 400 MHz for ¹H) provides better signal dispersion and sensitivity, which is particularly important for ¹³C NMR due to the low natural abundance of the ¹³C isotope[9].
-
Proton Decoupling: This technique simplifies the ¹³C NMR spectrum by removing the coupling between carbon and proton nuclei, resulting in a single sharp peak for each unique carbon atom[9].
-
Relaxation Delay (D1): A sufficient relaxation delay is crucial for obtaining quantitative ¹³C NMR data, as it allows the nuclear spins to return to their equilibrium state between pulses. Quaternary carbons, having no directly attached protons, often have longer relaxation times and may appear weaker in the spectrum[8][10].
Conclusion
The ¹³C NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine is a powerful tool for its structural confirmation and purity assessment. By leveraging a comparative approach and understanding the influence of its constituent functional groups, researchers can confidently interpret its spectral features. The predicted chemical shifts and the detailed experimental protocol provided in this guide offer a solid foundation for the successful characterization of this important synthetic intermediate. As with all spectroscopic analysis, the combination of ¹³C NMR with other techniques such as ¹H NMR and mass spectrometry will provide the most comprehensive structural elucidation.
References
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 712-723. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4458. Retrieved from [Link]
-
ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
ResearchGate. (2017, April). ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2023, February 6). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1618. Retrieved from [Link]
-
PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromomethyl-3-(4-bromophenyl)-5-phenylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [https://openstax.org/books/organic-chemistry/pages/13-11-characteristics-of-13c-nmr-spectroscopy]([Link] spectroscopy)
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR data for pyridine-2-azo-p-phenyltetramethylguanidine (PAPT) in.... Retrieved from [Link]
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). high-resolution solid-state carbon-13 nuclear magnetic resonance study of acetaminophen. Retrieved from [Link]
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validating structure of 5-(Bromomethyl)-2-phenylpyridine via X-ray crystallography
This guide serves as a definitive technical resource for the structural validation of 5-(Bromomethyl)-2-phenylpyridine (C₁₂H₁₀BrN), a critical intermediate in medicinal chemistry.[1] It compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives, providing actionable protocols for researchers.
Executive Summary
In the synthesis of 5-(Bromomethyl)-2-phenylpyridine—typically via radical bromination of 5-methyl-2-phenylpyridine—structural ambiguity is a persistent failure mode.[1] Regioisomeric byproducts (ring bromination vs. side-chain bromination) and hydrolytic instability of the alkyl bromide moiety often render standard solution-phase analysis (NMR/MS) insufficient for GMP-level validation.[1]
This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" product for validation, comparing its performance directly against Solution NMR and Computational Modeling (DFT) .
The Challenge: Structural Ambiguity in Phenylpyridines
The 2-phenylpyridine scaffold is ubiquitous in kinase inhibitors and optoelectronic materials. However, the introduction of a reactive bromomethyl group at the C5 position introduces two critical validation challenges:
-
Regioisomerism: Radical bromination (NBS/AIBN) can competitively brominate the phenyl ring or the pyridine ring, rather than the methyl group.
-
Conformational Dynamics: In solution, the phenyl and pyridine rings rotate freely around the C-C bond (τ ≈ 20–40° twist). Only solid-state analysis confirms the bioactive planar or twisted conformation required for ligand docking.[1]
The Solution: Single Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the only method that provides absolute relative stereochemistry and precise bond metrics without inferential modeling.[1]
Performance Metrics & Expected Data
For 5-(Bromomethyl)-2-phenylpyridine, a successful SC-XRD experiment yields the following critical parameters (based on homologous phenylpyridine structures):
| Parameter | Expected Value (SC-XRD) | Significance |
| C–Br Bond Length | 1.96 – 1.99 Å | Confirms alkyl bromide (vs. aryl bromide ~1.89 Å).[1] |
| Torsion Angle | 15° – 35° | Defines steric strain between pyridine-H3 and phenyl-H2'.[1] |
| Space Group | P2₁/c or P-1 | Common centrosymmetric packing for planar aromatics.[1] |
| Packing | Critical for predicting solubility and melting point.[1] |
Validation Workflow
The following diagram outlines the logical flow for validating the compound, highlighting the "Go/No-Go" decision points.
Figure 1: Strategic workflow for structural validation. Note the critical path from NMR ambiguity to Crystallization.
Comparative Analysis: SC-XRD vs. Alternatives
This section objectively compares SC-XRD against primary alternatives.
Table 1: Technical Comparison Matrix
| Feature | SC-XRD (The Product) | 1H/13C NMR (Alternative) | Computational DFT (Alternative) |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Energy Minimized Geometry |
| Isomer Differentiation | Absolute (Visualizes atom positions) | Inferential (Requires complex 2D NOESY) | Theoretical (Predicts stability only) |
| Sample State | Solid (Single Crystal) | Solution (CDCl₃/DMSO) | In Silico (Vacuum/Solvent Model) |
| Destructive? | Non-destructive (Crystal recoverable) | Non-destructive | N/A |
| Time to Result | 24–48 Hours (incl.[1] crystallization) | 15 Minutes | 12–24 Hours (CPU time) |
| Weakness | Requires crystalline sample | Solvent effects mask conformers | "Garbage in, Garbage out" risk |
Deep Dive: Why NMR is Insufficient
While 1H NMR can confirm the presence of the methylene protons (-CH₂Br, singlet/doublet ~4.5 ppm), it fails to distinguish:
-
Polymorphs: NMR cannot detect different crystal packing arrangements that affect shelf-life.
-
Atropisomerism: In solution, the phenyl ring rotation averages the signals. If the solid state locks the rings in a specific twisted conformation (e.g., 30°), this is invisible in standard NMR but critical for binding affinity in drug targets.
Experimental Protocols
Protocol A: Crystallization of 5-(Bromomethyl)-2-phenylpyridine
Goal: Obtain single crystals suitable for diffraction (dimensions >0.1 mm).
Safety Note: Alkyl bromides are lachrymators and alkylating agents. Handle in a fume hood.
-
Solvent Selection: Avoid nucleophilic solvents (MeOH, EtOH, Water) which will hydrolyze the -CH₂Br to -CH₂OH. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Method: Vapor Diffusion (Hanging Drop or Vial-in-Vial) [1]
-
Inner Vial: Dissolve 20 mg of pure compound in 0.5 mL DCM. Ensure solution is clear.
-
Outer Vial: Add 3 mL of Pentane or Hexane (Antisolvent).
-
Process: Cap the outer vial tightly. The volatile pentane will diffuse into the DCM, slowly increasing supersaturation.
-
Timeline: Leave undisturbed at 4°C for 2–5 days.
-
-
Observation: Look for colorless prisms or plates. Avoid needles (often indicate rapid precipitation).
Protocol B: Data Collection & Refinement
-
Mounting: Mount crystal on a MiTeGen loop using Paratone oil.
-
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the terminal bromine.
-
Beamline: Molybdenum (Mo) K
radiation ( = 0.71073 Å) is preferred over Copper (Cu) to minimize absorption by Bromine. -
Refinement Strategy:
-
Use SHELXT for structure solution (Intrinsic Phasing).
-
Refine F² using SHELXL .
-
QA Check: Ensure the Thermal Ellipsoid parameter (U_eq) for Bromine is not >3x that of the attached Carbon (indicates disorder).
-
Logic for Method Selection
Use the following decision tree to determine when SC-XRD is mandatory versus optional.
Figure 2: Decision logic for selecting validation methodology.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
-
Grover, S., et al. (2012). 2,6-Bis(bromomethyl)pyridine.[1] Acta Crystallographica Section E, 69(4), o583. Link(Provides homologous structural data for bromomethyl pyridines).[1]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8. Link
-
PubChem Compound Summary. (2025). 5-Bromo-2-phenylpyridine (Precursor Data). National Library of Medicine. Link[1]
Sources
comparative leaving group ability of bromide vs chloride in phenylpyridine derivatives
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Halogen in Phenylpyridine Synthesis
Phenylpyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Their synthesis frequently relies on palladium-catalyzed cross-coupling reactions, where a carbon-halogen bond on the pyridine ring is transformed. The choice of the halogen—typically bromide or chloride—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the leaving group ability of bromide versus chloride on phenylpyridine derivatives in the context of modern cross-coupling chemistry. As a senior application scientist, my goal is to move beyond simple reactivity trends and explain the underlying causality, providing field-proven insights and actionable experimental protocols to guide your synthetic decisions.
Theoretical Framework: Why Bond Energy Reigns Supreme in Cross-Coupling
In the most utilized palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity of a heteroaryl halide is primarily governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1][2][3] This step involves the cleavage of the C-X bond, and its activation energy is the main hurdle to overcome.
Several factors influence this critical step, but one stands out as dominant:
-
Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond. A weaker bond leads to a lower activation energy and thus a faster oxidative addition. The established trend for BDE is unequivocal: C-Cl > C-Br > C-I.[2][3]
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine.[4][5] This allows the electron density to be distributed over a larger volume, which helps to stabilize the transition state of the oxidative addition.
While the pyridine nitrogen atom makes the ring electron-deficient and can influence the reaction mechanism, the intrinsic strength of the C-X bond remains the most critical determinant of relative reactivity between the two halogens.[2]
Caption: Core factors governing the relative reactivity of halophenylpyridines.
Comparative Performance Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. The performance gap between bromo- and chloro-phenylpyridines is pronounced, especially concerning the required catalytic system. While modern, highly active catalysts can effectively couple chloropyridines, they often require more forcing conditions compared to their bromo counterparts.
The following table summarizes representative data, highlighting the difference in required conditions to achieve high yields.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Bromo-5-phenylpyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 4 h | ~95% |
| 2-Chloro-5-phenylpyridine | Phenylboronic Acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 110 °C / 12 h | ~92% |
| 3-Bromopyridine | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3 mol%) | K₂CO₃ | Dioxane | 90 °C / 6 h | ~90% |
| 3-Chloropyridine | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-AmylOH | 110 °C / 18 h | ~88% |
Analysis of Data: The data clearly shows that bromopyridines can be coupled effectively using "first-generation" catalyst systems like Pd(PPh₃)₄ under relatively mild conditions.[2] In contrast, achieving high yields with the analogous chloropyridines necessitates the use of more advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, RuPhos) and significantly higher temperatures and longer reaction times.[3][6] This is a direct consequence of the energy required to activate the robust C-Cl bond.[3]
Experimental Protocol: A Head-to-Head Comparison of Reactivity
To provide a self-validating system for your lab, this protocol is designed for a direct, parallel comparison of the Suzuki-Miyaura coupling of a bromo- and a chloro-phenylpyridine derivative under identical, moderately active conditions. This experiment will empirically demonstrate the superior reactivity of the bromide.
Objective: To directly compare the reaction rate and yield for the coupling of 2-bromo-5-phenylpyridine and 2-chloro-5-phenylpyridine with phenylboronic acid using a standard Pd(dppf)Cl₂ catalyst system.
Materials:
-
2-Bromo-5-phenylpyridine (1.0 equiv)
-
2-Chloro-5-phenylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Two identical reaction vessels (e.g., 25 mL Schlenk tubes) with stir bars
-
Inert atmosphere supply (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Workflow for the comparative Suzuki coupling experiment.
Step-by-Step Procedure:
-
Vessel Preparation: To two separate, dry Schlenk tubes under an inert atmosphere, add the reagents.
-
Vessel 1 (Bromo): Add 2-bromo-5-phenylpyridine (e.g., 234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Vessel 2 (Chloro): Add 2-chloro-5-phenylpyridine (e.g., 190 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
-
Solvent Addition: To each tube, add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place both tubes in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing by TLC or LC-MS. You should observe significantly faster consumption of the starting material in Vessel 1.
-
Workup: Once the reaction in Vessel 1 is complete (or after a set time, e.g., 8 hours), cool both reactions to room temperature. Dilute each mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer of each reaction with ethyl acetate (2 x 15 mL). Combine the organic layers for each reaction separately.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify each crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield for each reaction and compare the results. The bromopyridine is expected to give a significantly higher yield in a shorter time frame under these conditions.
Practical Considerations & The Cost-Reactivity Trade-Off
For researchers and drug development professionals, the choice between bromide and chloride is a strategic one, balancing reactivity with practical constraints.
-
Reactivity and Mild Conditions: Bromo-phenylpyridines are the substrates of choice when high reactivity is paramount. The milder conditions they require are particularly advantageous when working with thermally sensitive or delicate functional groups.[2]
-
Cost and Availability: Chloro-phenylpyridines are often substantially less expensive and more widely available from commercial suppliers.[2] For large-scale synthesis, the cost savings can be a compelling driver, justifying the investment in developing a more robust catalytic system to activate the C-Cl bond.
-
Catalyst Technology: The historical challenge of activating C-Cl bonds has been largely overcome by tremendous advances in ligand design.[6] With the right catalyst—typically involving bulky, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligands—chloropyridines can be excellent substrates, approaching the efficiency of bromides, albeit under more forcing conditions.
Conclusion
The comparative leaving group ability of bromide and chloride in palladium-catalyzed cross-coupling reactions of phenylpyridines is dictated primarily by the carbon-halogen bond dissociation energy.
-
Bromide is the more reactive leaving group, enabling faster reactions under milder conditions with a broader range of catalysts. It is the preferred choice for rapid synthesis and for substrates containing sensitive functional groups.
-
Chloride is less reactive due to its stronger C-Cl bond. However, its lower cost and wide availability make it an attractive alternative, especially for large-scale applications. Modern, highly active catalyst systems have made the efficient coupling of chlorophenylpyridines a routine and reliable transformation.
Ultimately, the optimal choice is not absolute but is instead a function of project-specific goals, balancing the need for reactivity against considerations of cost, scale, and available catalyst technology.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). [Link]
-
The Suzuki Reaction - Myers, Chem 115. (n.d.). [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(Bromomethyl)-2-phenylpyridine
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedurally-focused protocol for the safe disposal of 5-(Bromomethyl)-2-phenylpyridine, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, explaining the causal logic behind each step to ensure a self-validating and trustworthy system for waste management.
Part 1: Hazard Profile and Risk Assessment
The primary hazards are associated with:
-
The Bromomethyl Group: This functional group is a known lachrymator and a potent alkylating agent, meaning it can react with biological macromolecules. This reactivity is the basis for its irritant properties.
-
The Pyridine Moiety: Pyridine and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.
-
Halogenated Nature: As a brominated compound, it falls into the specific waste category of halogenated organics, which have unique disposal requirements due to the potential for forming toxic byproducts during incineration if not handled correctly.[3][4]
Based on data from similar compounds, 5-(Bromomethyl)-2-phenylpyridine should be handled as a substance that is:
-
Harmful if swallowed (Acute Toxicity, Oral).
All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[5][6] | Protects against splashes and vapors which can cause serious eye irritation. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat.[6][7] | Prevents skin contact, which can cause irritation and absorption of the chemical. |
| Respiratory Protection | Not typically required if handled exclusively within a functioning fume hood. If a fume hood is unavailable or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[5] | Protects against inhalation of dust or vapors that may cause respiratory irritation. |
Part 2: Waste Categorization and Segregation
The single most critical step in the proper disposal of 5-(Bromomethyl)-2-phenylpyridine is its correct categorization. This compound is a halogenated organic waste .
Core Directive: Halogenated organic waste must NEVER be mixed with non-halogenated organic waste.[4][8][9][10]
Causality: The co-incineration of mixed halogenated and non-halogenated waste streams can lead to the formation of highly toxic and environmentally persistent byproducts, such as brominated dioxins and furans.[3] Segregation at the source is the only way to prevent this and ensure compliance with hazardous waste regulations.
Three primary waste streams will be generated from the use of 5-(Bromomethyl)-2-phenylpyridine:
-
Liquid Halogenated Waste: This includes any unused solutions, reaction mixtures, or solvent rinses (e.g., from dichloromethane, chloroform) containing the compound.
-
Solid Halogenated Waste: This stream comprises any lab supplies contaminated with the compound, such as gloves, weighing paper, filter paper, silica gel from chromatography, and contaminated paper towels.[3][7]
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the chemical must be placed in a designated sharps container.[7]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe collection and disposal of waste generated from 5-(Bromomethyl)-2-phenylpyridine.
Step 1: Container Selection and Preparation
-
Action: Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." These containers are often color-coded (e.g., yellow or green) or clearly labeled by your institution's Environmental Health and Safety (EHS) department.[4][11]
-
Rationale: Using the correct, dedicated container is the first line of defense in proper waste segregation.
Step 2: Waste Accumulation
-
Action: All transfers of waste into the container must be performed inside a chemical fume hood. Keep the waste container closed with a sealed cap except when actively adding waste.[3]
-
Rationale: This minimizes the release of volatile vapors into the laboratory environment, protecting the user and others.
Step 3: Labeling
-
Action: Affix a hazardous waste label to the container. Clearly write the full chemical name, "5-(Bromomethyl)-2-phenylpyridine," and list all other components in the waste stream (e.g., solvents). Ensure the associated hazards (Irritant, Harmful) are indicated.[7]
-
Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers and disposal facility personnel.
Step 4: Storage
-
Action: Store the sealed waste container in a designated "Satellite Accumulation Area," which should be a secondary containment tray within a ventilated cabinet or under a fume hood.[3][7]
-
Rationale: Secondary containment captures any potential leaks from the primary container, and proper storage location prevents accidental spills and exposure.
Step 5: Final Disposal
-
Action: Once the container is full or you have finished the project, arrange for pickup and disposal through your institution's licensed hazardous waste management program.[3][7]
-
Rationale: Final treatment and disposal of hazardous waste, such as high-temperature incineration at a permitted facility, must be performed by trained professionals in compliance with all local, state, and federal regulations.[12]
Diagram 1: Disposal Workflow for 5-(Bromomethyl)-2-phenylpyridine
Caption: Waste Segregation and Disposal Workflow.
Part 4: Emergency Procedures
Immediate and correct action is critical in the event of a spill or personnel exposure.
Chemical Spills
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.[13]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit.[13] Small spills can be treated with sodium thiosulfate before absorption.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as solid halogenated waste.[6][13]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or >1 liter):
-
Evacuate all personnel from the area immediately.[14]
-
If the substance is flammable, turn off all ignition sources.[6]
-
Notify your institution's emergency services and EHS department, providing the location and identity of the spilled chemical.[14]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][7][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5-(Bromomethyl)-2-phenylpyridine, protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Echemi. (2019, July 15). 5-BROMOMETHYL-2-PHTHALIMIDO-PYRIDINE Safety Data Sheets.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure).
- Unknown. (n.d.). Chemical Emergency Procedures.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Saikia, I., Borah, A. J., & Phukan, P. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- Benchchem. (n.d.). Personal protective equipment for handling 5-(Bromomethyl)isoindoline.
- EHSO. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- AK Scientific, Inc. (n.d.). 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- J&K Scientific. (2010, January 21). 5-Bromo-2-phenylpyridine, 98% | 27012-25-5.
- Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET.
- Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-phenylpyridine | 27012-25-5.
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A Senior Application Scientist's Guide to Handling 5-(Bromomethyl)-2-phenylpyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(Bromomethyl)-2-phenylpyridine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information is synthesized from safety data for structurally related pyridine and bromomethyl compounds to establish a robust safety profile.
Immediate Safety Profile & Hazard Analysis
-
Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They may cause irritation to the skin, eyes, and mucous membranes.
-
Bromomethyl Group: Bromomethylated aromatic compounds are known as lachrymators (tear-inducing agents) and are often potent irritants.[2][3] They can cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] Some bromomethyl compounds are classified as causing severe skin burns and eye damage.[6][7]
Anticipated Hazards: Based on these structural analogs, 5-(Bromomethyl)-2-phenylpyridine should be handled as a substance that is harmful and irritating to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. Never handle this compound without the following protective gear.
| Body Part | Required PPE | Scientific Rationale & Specifications |
| Eyes/Face | Safety Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) are required to protect against dust particles and splashes.[5][8] A full-face shield should be worn over the goggles during procedures with a high splash risk, such as transfers or solution preparations. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile rubber gloves are recommended for handling pyridine derivatives.[9][10] Given the reactive nature of the bromomethyl group, gloves must be inspected for tears or punctures before each use. Double-gloving is a prudent measure for enhanced protection. Always wash hands thoroughly after removing gloves.[4] |
| Body | Fully-Buttoned Laboratory Coat | A lab coat protects against incidental skin contact.[10] For larger-scale operations or when handling the solid outside of a glovebox, chemically resistant aprons or suits may be necessary.[11] |
| Respiratory | Certified Chemical Fume Hood | All handling of 5-(Bromomethyl)-2-phenylpyridine, including weighing and transfers, must occur within a properly functioning and certified chemical fume hood to prevent inhalation of airborne particles or vapors.[9][10] |
Safe Handling Workflow: An Operational Plan
Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring operational safety.
Workflow Diagram
Caption: Step-by-step workflow for safely handling 5-(Bromomethyl)-2-phenylpyridine.
Emergency Response & First Aid
Accidental exposure requires immediate and decisive action. Ensure all personnel are familiar with these procedures and the location of safety equipment.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Remove all contaminated clothing at once.[4] Wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation develops or persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Segregation : All waste contaminated with 5-(Bromomethyl)-2-phenylpyridine, including disposable labware, gloves, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.[4][14] Do not mix this waste with other streams unless approved by your institution's Environmental Health & Safety (EHS) office.
-
Container Labeling : The waste container must be made of a compatible material, kept securely closed, and clearly labeled with "Hazardous Waste" and the full chemical name: "5-(Bromomethyl)-2-phenylpyridine".[14] All relevant hazard pictograms should be displayed.
-
Storage and Disposal : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[11][14] Arrange for pickup and final disposal by your institution's EHS department or a licensed hazardous waste contractor.[8] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[14]
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Sdfine. Pyridine GHS Safety Data Sheet. Available at: [Link]
-
LookChem. 2-BROMO-5-PHENYLPYRIDINE Chemical Properties. Available at: [Link]
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Fisher Scientific. 5-Bromo-2-phenylpyridine SAFETY DATA SHEET. Available at: [Link]
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. Available at: [Link]
-
PubChem. 5-Bromo-2-methylpyridine. Available at: [Link]
-
Thermo Fisher Scientific. Methyl 3-(bromomethyl)benzoate SAFETY DATA SHEET. Available at: [Link]
-
Thermo Fisher Scientific. (Bromomethyl)cyclopropane SAFETY DATA SHEET. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Available at: [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
